Fmoc-D-bishomopropargylglycine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCKIQCRKHNUOY-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to Fmoc-D-bishomopropargylglycine in Peptide Synthesis: A Technical Guide to Conformational Engineering
Executive Summary
Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) is a highly specialized, non-natural amino acid building block utilized in advanced solid-phase peptide synthesis (SPPS). Featuring a terminal alkyne on a seven-carbon aliphatic side chain and specific D-stereochemistry, it serves as a chemoselective anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This guide explores the mechanistic causality behind its structural design, its application in peptide stapling, and provides a self-validating protocol for its integration into therapeutic peptide development.
Chemical Profile and Mechanistic Causality
Chemical Identity:
-
Nomenclature: Fmoc-D-bishomopropargylglycine (Synonym: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid)
-
CAS Number: 1198791-55-7[2]
-
Molecular Formula: C22H21NO4
-
Molecular Weight: 363.41 g/mol [3]
The Causality of Structural Design: In peptide engineering, stabilizing secondary structures such as α -helices is paramount for enhancing target affinity, reducing the entropic penalty of binding, and conferring resistance to proteolytic degradation[4]. The structural features of Fmoc-D-Bpg-OH are purposefully engineered to achieve this:
-
The Alkyne Terminus: Provides an orthogonal reactive group that is completely inert to standard biological nucleophiles and SPPS reagents. It exclusively reacts with azides under Cu(I) catalysis to form a 1,4-disubstituted 1,2,3-triazole ring[1].
-
The Bishomopropargyl Chain Length: The inclusion of additional methylene units extends the side chain to an optimal length. This specific carbon count is mathematically required to span the spatial gap for an i,i+7 macrocyclization (bridging two full α -helical turns) when paired with an appropriate azido amino acid[5].
-
D-Stereochemistry: When bridging wide gaps ( i,i+7 ), utilizing L-amino acids at both anchor points often introduces severe steric strain, which can distort the helix. Substituting one anchor with a D-amino acid (such as D-Bpg) reorients the side-chain vector, relieving torsional strain and thermodynamically favoring the native α -helical conformation[4].
CuAAC Peptide Stapling: The Triazole Bridge
Peptide stapling via CuAAC ("click chemistry") has emerged as a robust, highly specific alternative to Ruthenium-catalyzed Ring-Closing Metathesis (RCM)[6]. The resulting triazole linkage is not merely a passive structural brace; it possesses a strong dipole moment and aromatic character ( ΔG=−61 kcal/mol ), which can actively participate in hydrogen bonding and π−π stacking interactions with target proteins, thereby improving the pharmacokinetic profile of the peptide[4].
Workflow of on-resin CuAAC peptide stapling using Fmoc-D-Bpg-OH.
Quantitative Data: Alkyne Amino Acid Selection
Selecting the correct alkyne chain length is critical for preserving the structural integrity of the synthesized peptide. Table 1 summarizes the geometric compatibility of various alkyne-bearing unnatural amino acids, demonstrating why Bpg is selected for wider helical turns[5].
Table 1: Alkyne-Bearing Amino Acids and Macrocyclization Compatibility
| Amino Acid | Symbol | Side Chain Length | Optimal Staple Spacing | Primary Application |
| Propargylglycine | Pra | 1 methylene | i,i+3 or i,i+4 | Short-range constraints, β -turns |
| Homopropargylglycine | Hpg | 2 methylenes | i,i+4 | Single α -helical turn |
| Bishomopropargylglycine | Bpg | 3 methylenes | i,i+7 | Double α -helical turn (with D-isomer) |
Self-Validating Experimental Protocol: On-Resin CuAAC Stapling
To ensure a self-validating system, the following step-by-step methodology incorporates in-process analytical checks to confirm the causality between the chemical inputs and the macrocyclic output[1].
Phase 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes to ensure maximum surface area exposure.
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Standard Coupling: Perform standard Fmoc-SPPS using HBTU/DIPEA activation.
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Incorporation of Unnatural Amino Acids:
-
Couple the Fmoc-L-Azido-amino acid (e.g., L-Azidohomoalanine) at position i .
-
Couple Fmoc-D-Bpg-OH at position i+7 .
-
Causality Check: Extend coupling times for these unnatural amino acids to 2 hours to overcome steric hindrance. Perform a Kaiser test to validate complete amide bond formation before proceeding.
-
-
N-Terminal Capping: Acetylate the N-terminus using Acetic Anhydride/DIPEA. This prevents the free amine from coordinating with the copper catalyst or undergoing side reactions during the CuAAC step.
Phase 2: On-Resin CuAAC Cyclization
Performing the click reaction on-resin leverages pseudo-dilution effects. By restricting the mobility of the peptide chains on the solid support, the system thermodynamically favors intramolecular macrocyclization over unwanted intermolecular oligomerization[6].
-
Catalyst Preparation: Prepare a fresh solution of CuSO4⋅5H2O (0.5 eq) and Sodium Ascorbate (1.0 eq) in degassed DMF/ H2O (4:1 v/v). Degassing is crucial to prevent the oxidative degradation of the ascorbate reducing agent.
-
Reaction: Add the catalyst mixture to the resin. Agitate gently at room temperature for 12–18 hours.
-
Washing: Wash the resin sequentially with DMF, a 0.5% sodium diethyldithiocarbamate solution in DMF (to chelate and strip residual copper from the resin), DCM, and Methanol.
-
Validation (The TCEP Test): Cleave a micro-aliquot and analyze via LC-MS.
-
Self-Validation Logic: The mass of the cyclic peptide will be identical to the linear precursor. To prove cyclization occurred, treat the cleaved peptide with Tris(2-carboxyethyl)phosphine (TCEP). If the peptide is still linear, TCEP will reduce the unreacted azide to an amine, resulting in a distinct -26 Da mass shift. A successful triazole macrocycle is completely resistant to TCEP reduction, yielding no mass shift[5]. Furthermore, the cyclic peptide typically exhibits a shorter HPLC retention time due to its more compact hydrodynamic radius.
-
Phase 3: Cleavage and Purification
-
Cleavage: Treat the resin with a standard cleavage cocktail of TFA/TIS/ H2O (95:2.5:2.5) for 2 hours.
-
Precipitation: Filter the resin and precipitate the crude stapled peptide in cold diethyl ether. Centrifuge and wash the pellet twice with ether.
-
Purification: Purify the crude product via Preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
Conclusion
Fmoc-D-bishomopropargylglycine is an indispensable tool for modern peptide chemists. By rationally combining D-stereochemistry with an extended alkyne side chain, it provides the precise geometric and reactive parameters required for i,i+7 CuAAC peptide stapling. This conformational engineering directly translates to enhanced proteolytic stability and target affinity, driving the next generation of robust peptide therapeutics.
References
-
Apollo Scientific. "1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine". apolloscientific.co.uk. 2
-
Capot Chemical. "1198791-55-7 | Fmoc-D-Bishomopropargylglycine". capotchem.com. 3
-
Celentano, V., et al. "1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions". AIR Unimi. 5
-
Lau, Y.H., et al. "A two-component 'double-click' approach to peptide stapling". Nature Protocols (cam.ac.uk). 1
-
Lau, Y.H., et al. "A New Methodology for Incorporating Chiral Linkers into Stapled Peptides". D-NB.info. 6
-
Masi, M., et al. "Stapled Peptides—A Useful Improvement for Peptide-Based Drugs". PMC - NIH. 4
Sources
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. 1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine | Apollo [store.apolloscientific.co.uk]
- 3. 1198791-55-7 | Fmoc-D-Bishomopropargylglycine - Capot Chemical [capotchem.com]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. d-nb.info [d-nb.info]
Advanced Applications of Fmoc-D-Bishomopropargylglycine in Click Chemistry: A Technical Guide for Peptide Engineering
Executive Summary
The advent of bioorthogonal chemistry has revolutionized peptide engineering, allowing researchers to stabilize transient secondary structures and conjugate complex macromolecules with near-perfect chemoselectivity. At the forefront of this field is Fmoc-D-bishomopropargylglycine (Bpg) (CAS 1198791-55-7)[1], an unnatural amino acid featuring an Fmoc-protected D-amine and a side chain terminating in an alkyne group separated by a three-methylene spacer.
As a Senior Application Scientist, I have observed that the true power of Bpg lies not just in its alkyne functionality, but in its specific stereochemistry and chain length. This guide dissects the causality behind utilizing Fmoc-D-Bpg in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), detailing self-validating protocols for peptide stapling, therapeutic inhibitor design, and vaccine development.
Structural Rationale: The Bpg Advantage
When designing constrained peptides (such as stapled α -helices or bridged β -hairpins), the choice of the alkyne-bearing amino acid dictates the thermodynamic stability of the final macrocycle. The three-methylene spacer of Bpg provides a distinct geometric advantage over its shorter homologs, propargylglycine (Pra, 1 methylene) and homopropargylglycine (Hpg, 2 methylenes)[2].
The Role of the D-Stereocenter
The D-configuration of Fmoc-D-Bpg is a deliberate design choice. In a standard L-amino acid peptide backbone, introducing a D-amino acid forces the side chain to project in the opposite spatial vector. When placed at specific positions (e.g., across a β -turn), the D-configuration projects the Bpg alkyne directly toward the azide-bearing residue on the opposite strand. This minimizes steric clash with adjacent side chains and facilitates a strain-free 1,4-disubstituted 1,2,3-triazole linkage.
Chain Length and Conformational Constraint
To determine the optimal bridge length for β -hairpin stabilization, researchers have systematically compared Pra, Hpg, and Bpg[2]. Bpg is uniquely suited for bridging non-hydrogen-bonded (NHB) positions in β -hairpins, where the inter-strand distance requires a highly flexible, extended reach to prevent distortion of the peptide backbone.
Table 1: Impact of Alkyne Chain Length on Triazole Bridge Formation
| Alkyne Amino Acid | Methylene Spacer (n) | Optimal Azide Partner | Structural Impact | Primary Application |
| Propargylglycine (Pra) | 1 | L-azido-homoalanine | Highly constrained, tight turns | α -helix stapling |
| Homopropargylglycine (Hpg) | 2 | L-azido-ornithine | Moderate flexibility | β -hairpin (HB positions) |
| Bishomopropargylglycine (Bpg) | 3 | L-azido-ornithine | Extended reach, strain-free | β -hairpin (NHB positions)[2] |
Core Applications in Therapeutic Development
Target-Specific Inhibitors (VEGF/VEGFR & APEH)
The structural rigidity imparted by Bpg-mediated cyclization directly translates to enhanced proteolytic stability and target affinity. In the structure-based design of peptides targeting Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs), Bpg has been strategically paired with L-azido-d-ornithine (OrnN3) to form a stabilizing 1,4-triazole ring[3]. This covalent bridge locks the peptide into its bioactive conformation, allowing it to competitively inhibit the VEGF/VEGFR protein-protein interaction.
Similarly, this exact click-chemistry strategy has been deployed to inhibit Acyl Peptide Hydrolase (APEH), a serine hydrolase implicated in cancer cell protein turnover. Screening of click-generated cyclic peptides revealed that a Bpg-stapled variant (NHB3.3) achieved over 80% suppression of APEH activity, proving that the spatial organization of the triazole ring is a privileged pharmacophore for protease inhibition[4].
Mechanism of Bpg-mediated conformational stabilization and target binding.
Glycodendropeptides and Vaccine Development
Beyond intramolecular stapling, Fmoc-D-Bpg is a critical building block for intermolecular conjugation. In the development of synthetic influenza vaccines, Bpg provides the terminal alkyne required to conjugate viral peptide epitopes to mannosylated dendrons[5]. These "glycodendropeptides" leverage the mannose residues to target DC-SIGN receptors on immature dendritic cells, thereby stimulating dendritic cell maturation and robust T-cell proliferation[5].
Additionally, Bpg derivatives are utilized in silver-catalyzed 5-endo-dig cyclizations to synthesize enantiopure 2,5-disubstituted pyrrolines, showcasing its versatility in small-molecule drug discovery[6].
Experimental Workflow: Synthesis and Self-Validating Cyclization
A hallmark of robust peptide engineering is the implementation of self-validating protocols. The following methodology details the CuAAC cyclization of a Bpg-containing peptide, emphasizing the analytical steps required to prove definitive macrocycle closure.
Step 1: Linear Peptide Assembly
Synthesize the peptide via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Incorporate Fmoc-D-Bpg and an azide-containing amino acid (e.g., L-azido-ornithine) at the desired bridging positions. Cleave the peptide from the resin using a standard TFA/scavenger cocktail and precipitate in cold diethyl ether.
Step 2: CuAAC Cyclization
-
High Dilution: Dissolve the crude linear peptide in a degassed mixture of t BuOH/H 2 O (1:1 v/v) at a highly dilute concentration (1-2 mM). Causality: High dilution thermodynamically favors intramolecular cyclization over intermolecular dimerization.
-
Catalysis: Add 10 equivalents of sodium ascorbate followed by 2 equivalents of CuSO 4 ⋅ 5H 2 O. Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ, preventing the oxidative degradation of susceptible residues.
-
Reaction: Stir at room temperature for 2-4 hours under a nitrogen atmosphere.
Step 3: Self-Validating Analytics
Because the linear precursor and the cyclized product possess the exact same molecular mass , standard MS is insufficient to confirm cyclization. You must employ a self-validating binary check:
-
HPLC Retention Shift: Analyze the reaction via RP-HPLC. The cyclic peptide will elute earlier (shorter retention time) than the linear precursor. Causality: Cyclization reduces the hydrodynamic radius and buries hydrophobic surface area, decreasing interaction with the C18 stationary phase[4].
-
The TCEP Reduction Assay (Critical): Treat an aliquot of the purified product with 50 mM TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour, then analyze by LC-MS.
-
If cyclization failed/is incomplete: TCEP will reduce the unreacted azide to an amine, resulting in a mass loss of -26 Da [2].
-
If cyclization is successful: The 1,2,3-triazole ring is completely inert to TCEP. The mass will remain unchanged, unequivocally proving 100% conversion.
-
Workflow for SPPS assembly and CuAAC cyclization of Bpg-peptides.
References
-
Structure-Based Design of Peptides Targeting VEGF/VEGFRs National Institutes of Health (NIH) / PMC[Link][3]
-
1,2,3-triazole bridge as conformational constrain in β -hairpin peptides: Analysis of hydrogen-bonded positions Archivio Istituzionale della Ricerca (AIR) - Università degli Studi di Milano [Link][2]
-
Peptide-engrafted 1,2,3-triazoles as inhibitors of Acyl Peptide Hydrolase RSC Advances[Link][4]
-
Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy MedChemComm (RSC Publishing)[Link][5]
-
Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step The Journal of Organic Chemistry (ACS) [Link][6]
Sources
- 1. 1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine | Apollo [store.apolloscientific.co.uk]
- 2. air.unimi.it [air.unimi.it]
- 3. Structure-Based Design of Peptides Targeting VEGF/VEGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00133A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
The Impact of Alkyne Linker Length in Peptide Engineering: A Comparative Analysis of Fmoc-D-Bishomopropargylglycine vs. Propargylglycine
Executive Summary
In the rapidly evolving field of peptide therapeutics and bioconjugation, the spatial geometry of reactive handles dictates both synthetic efficiency and biological efficacy. This technical guide provides an in-depth mechanistic analysis of two critical alkyne-bearing non-canonical amino acids: Propargylglycine (Pra) and D-Bishomopropargylglycine (D-Bpg) . By examining the causality between methylene spacer length, steric hindrance, and click chemistry kinetics, this whitepaper establishes a framework for rationally selecting alkyne building blocks in peptide stapling, PROTAC development, and macrocyclization.
The Molecular Geometry of Alkyne Linkers
The fundamental difference between Propargylglycine (Pra) and Bishomopropargylglycine (Bpg) lies in the length of the aliphatic spacer connecting the α-carbon to the terminal alkyne.
-
Propargylglycine (Pra): Features a single methylene spacer ( −CH2−C≡CH ). This short tether restricts the alkyne to within ~3 Å of the peptide backbone.
-
Bishomopropargylglycine (Bpg): Features a three-methylene spacer ( −CH2−CH2−CH2−C≡CH ), extending the alkyne by approximately 2.5 to 3.0 Å further into the solvent channel[1].
Steric Shielding and the "Backbone Wall"
When a peptide folds into a secondary structure (such as an α-helix or a β-sheet), the backbone amides and adjacent side chains create a dense steric environment. Pra places the reactive alkyne directly against this "backbone wall." Consequently, incoming azide-bearing molecules must navigate severe steric clashes to reach the alkyne. Conversely, Bpg acts as a molecular antenna, projecting the alkyne beyond the steric bulk of the peptide, thereby dramatically altering the microenvironment of the reaction[2].
Figure 1: Mechanistic impact of spacer length on steric hindrance and click chemistry kinetics.
Kinetic Causality in CuAAC and SPAAC
The spatial projection of the alkyne directly governs the kinetics of bioconjugation reactions, specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
CuAAC Kinetics: In highly structured peptides, CuAAC yields using Pra can be suboptimal due to the inability of the bulky Copper-ligand complex to access the alkyne. Bpg restores pseudo-first-order kinetics comparable to unhindered small molecules, ensuring quantitative conversion even in crowded sequences[3].
-
SPAAC Compatibility: SPAAC relies on bulky cyclooctynes (e.g., DBCO). The sheer volume of a DBCO moiety makes it nearly impossible to react with a Pra residue embedded in a folded peptide without severe structural distortion. Bpg provides the necessary clearance for the transition state to form, making it the superior choice for metal-free in vivo bioconjugation.
Conformational Control in Peptide Stapling
Peptide stapling via 1,4-disubstituted 1,2,3-triazoles is a highly effective strategy for locking peptides into bioactive conformations, enhancing both target affinity and proteolytic stability[4]. The choice between Pra and Bpg dictates the slack and tension of the resulting staple.
Research demonstrates that varying the methylene bridge length is critical for optimizing β-hairpin or α-helical stabilization[1]. For instance, in the development of acylpeptide hydrolase (APEH) inhibitors, a library of click-cyclized peptides revealed that only the variant utilizing Bpg (providing a longer, flexible tether) achieved optimal spatial organization of the triazole ring, resulting in >80% enzyme inhibition[2]. A shorter Pra-based tether resulted in a strained macrocycle that failed to properly orient the pharmacophore[2].
The Pharmacokinetic Advantage of D-Stereochemistry
The use of Fmoc-D-Bpg-OH introduces a critical stereochemical advantage. Endogenous proteases are highly stereoselective for L-amino acids. Inserting a D-amino acid creates an absolute metabolic shield at the cleavage site. Furthermore, D-amino acids induce a positive phi ( ϕ ) dihedral angle, which naturally favors the formation of specific turn structures (such as Type II' β-turns) when paired with L-amino acids. This makes D-Bpg exceptionally useful for stapling across β-hairpins without straining the backbone.
Self-Validating Experimental Protocol: On-Resin CuAAC Stapling
To ensure scientific integrity, the following protocol for synthesizing a triazole-stapled peptide using Fmoc-D-Bpg-OH is designed as a self-validating system. Every chemical choice is grounded in mechanistic causality.
Step-by-Step Methodology
-
Solid-Phase Peptide Synthesis (SPPS):
-
Action: Couple Fmoc-D-Bpg-OH using HATU/DIPEA in DMF.
-
Causality: While Bpg is less sterically hindered at the α -carbon than β -branched amino acids (like Val or Ile), the extended aliphatic chain can cause minor aggregation. Use a 4-fold excess and a 60-minute coupling time to ensure >99% incorporation.
-
-
Azide Incorporation:
-
Action: Incorporate an azide-bearing amino acid (e.g., L-Azidohomoalanine, Aha) at the desired i,i+4 or i,i+7 position.
-
-
On-Resin CuAAC (The Click Reaction):
-
Action: Treat the resin with 1.5 eq CuI, 2.0 eq Ascorbic Acid, and 2.0 eq THPTA ligand in degassed DMF/H2O (4:1) for 12 hours at room temperature.
-
Causality: Ascorbic acid continuously reduces any oxidized Cu(II) back to the catalytically active Cu(I). THPTA is chosen over TBTA because its water solubility and coordination geometry tightly sequester Cu(I), preventing the generation of Reactive Oxygen Species (ROS) that would otherwise oxidize sensitive residues (Met, Trp, Cys). Degassing prevents rapid oxygen-mediated quenching of the Cu(I) catalyst.
-
-
Cleavage and Deprotection:
-
Action: Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
-
-
Validation & Troubleshooting (Self-Validation):
-
Action: Analyze the crude product via LC-MS and RP-HPLC.
-
Causality: The mass of the linear precursor and the cyclized product will be identical (no atoms are lost during azide-alkyne cycloaddition). Validation relies on the RP-HPLC retention time. Cyclization buries the hydrophobic aliphatic chains of Bpg and Aha inside the macrocycle, reducing their interaction with the C18 stationary phase. A successful staple is validated by a distinct shift to an earlier retention time compared to the linear control[1].
-
Figure 2: Standard self-validating workflow for synthesizing triazole-stapled peptides using D-Bpg.
Quantitative Data Summary
The following table summarizes the physicochemical and kinetic differences between the alkyne-bearing amino acids, providing a quick-reference guide for rational peptide design.
| Property | Propargylglycine (Pra) | Bishomopropargylglycine (Bpg) |
| Side Chain Structure | −CH2−C≡CH | −CH2−CH2−CH2−C≡CH |
| Spacer Length | 1 Methylene | 3 Methylenes |
| Steric Shielding | High (Proximal to backbone) | Low (Extended into solvent) |
| CuAAC Kinetics (Folded) | Slow / Requires heating | Fast / Quantitative at RT |
| SPAAC Compatibility | Poor (High steric clash) | Excellent |
| Stapling Application | Short, rigid tethers (e.g., i,i+3 ) | Longer, flexible tethers (e.g., i,i+4 or i,i+7 ) |
| Proteolytic Stability (L-form) | Low | Low |
| Proteolytic Stability (D-form) | High | High (Absolute resistance at insertion site) |
References
- Title: Structure-Based Design of Peptides Targeting VEGF/VEGFRs Source: PMC - NIH URL
- Title: Schematic representation and the amino acid sequence of DNHB peptides Source: ResearchGate URL
- Title: An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH Source: ACS Publications URL
- Title: RSC Advances (Click peptides and APEH inhibition)
Sources
Engineering Conformational Constraints: The Stereochemistry and Application of Fmoc-D-Bishomopropargylglycine
Executive Summary
In the landscape of modern peptide engineering, overcoming the inherent limitations of native peptides—namely, poor proteolytic stability and high conformational entropy—requires precise chemical modifications. Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH; CAS: 1198791-55-7) has emerged as a critical non-proteinogenic building block for advanced drug discovery. Chemically defined as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid, this unnatural amino acid combines the orthogonal reactivity of a terminal alkyne with the spatial inversion of a D-stereocenter.
As a Senior Application Scientist, I have utilized this molecule extensively to design stapled peptides, macrocycles, and targeted conjugates. This whitepaper deconstructs the structural mechanics, causality of stereochemical selection, and validated protocols for integrating Fmoc-D-Bpg-OH into therapeutic pipelines.
Structural & Stereochemical Profiling
The Causality of the D-Stereocenter
The alpha-carbon stereochemistry dictates the spatial trajectory of the amino acid side chain. Natural L-amino acids project their side chains in a specific vector that endogenous proteases recognize to cleave the peptide bond. By utilizing the D-enantiomer (R-configuration), two critical pharmacological advantages are achieved:
-
Proteolytic Evasion: The localized stereochemical inversion creates a steric mismatch within the active sites of endogenous proteases (e.g., trypsin, pepsin), drastically increasing the plasma half-life of the peptide.
-
Vectorial Trajectory for Cyclization: In secondary structures such as β -hairpins or α -helices, an L-amino acid might point its side chain outward into the solvent. Substituting it with a D-amino acid flips the side chain 180 degrees, directing the alkyne moiety inward across the structural gap. This is strictly required to bridge antiparallel strands without distorting the native hydrogen-bonding network [1].
The Bishomopropargyl Side Chain
The bishomopropargyl side chain (-CH₂-CH₂-CH₂-C≡CH) contains three methylene units spacing the alpha-carbon from the terminal alkyne. This extended tether is not arbitrary. When performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-triazole bridge, the tether length must precisely match the distance between the i and i+x residues. While propargylglycine (Pra) is often too short and induces severe ring strain, Bpg provides the necessary flexibility to span larger intramolecular distances, such as those required in complex VEGF/VEGFR targeting peptides [3] or Frizzled7 (FZD7) receptor inhibitors [5].
Caption: Mechanistic pathways showing how D-stereochemistry and alkyne functionality enhance peptide efficacy.
Mechanistic Applications in Peptide Engineering
Triazole-Bridged Macrocyclization (Click Chemistry)
The primary application of Fmoc-D-Bpg-OH is the formation of conformationally constrained macrocycles via CuAAC. By pairing D-Bpg with an azide-bearing amino acid (e.g., L- γ -azidohomoalanine), researchers can create a stable 1,4-disubstituted 1,2,3-triazole linkage. This triazole acts as a bioisostere for a peptide bond, offering superior metabolic stability while locking the peptide into its bioactive conformation [1].
Dendrimeric Conjugation and Cross-Coupling
Beyond intramolecular cyclization, the terminal alkyne of Bpg is utilized for intermolecular conjugation. For instance, in the development of glycodendropeptides for dendritic cell maturation, Bpg serves as the anchoring point to attach multiple carbohydrate epitopes via click chemistry, creating a multivalent immunogenic platform [2]. Additionally, the alkyne can undergo Palladium-catalyzed Sonogashira cross-coupling to synthesize complex 5-substituted proline derivatives and other homologous cyclic imines [4].
Quantitative Data: Alkyne Amino Acid Selection
Selecting the correct alkyne-bearing amino acid is a function of the required angstrom distance between cross-linking nodes. The table below summarizes the structural impact of varying the methylene spacer.
| Amino Acid | Abbreviation | Side Chain Structure | Methylene Units ( n ) | Primary Application & Structural Impact |
| Propargylglycine | Pra | -CH₂-C≡CH | 1 | Short-range triazole bridges; induces high rigidity; often causes backbone distortion if the gap is >5 Å. |
| Homopropargylglycine | Hpg | -CH₂-CH₂-C≡CH | 2 | Medium-range cross-linking; standard for i,i+4 α -helix stapling. |
| Bishomopropargylglycine | Bpg | -CH₂-CH₂-CH₂-C≡CH | 3 | Long-range stapling; flexible conjugation; ideal for inter-strand β -hairpin bridging and dendrimer anchoring [1][2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a binary validation check to prevent the propagation of errors during synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation of Fmoc-D-Bpg-OH
Due to the steric bulk and unnatural configuration of D-Bpg, standard coupling reagents (like HBTU) may yield incomplete reactions. HATU is recommended for its superior reactivity.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 times).
-
Coupling: Dissolve 3.0 equivalents of Fmoc-D-Bpg-OH and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Pre-activate for 2 minutes, then add to the resin.
-
Agitation: Shake at room temperature for 2 hours.
-
Validation (The Kaiser Test): Take a few resin beads and apply the Kaiser test reagents (ninhydrin).
-
Causality Check: A yellow/colorless result indicates complete coupling (no free primary amines). A blue result indicates incomplete coupling. If blue, perform a second coupling cycle before proceeding.
-
Protocol 2: On-Resin CuAAC Macrocyclization and TCEP Validation
Performing click chemistry on-resin prevents intermolecular oligomerization (due to the pseudo-dilution effect of the solid support).
Step-by-Step Methodology:
-
Preparation: Ensure the peptide sequence contains both the D-Bpg residue and an azide-bearing residue, and that the N-terminal Fmoc group is removed (or orthogonally protected if required).
-
Catalyst Complexation: In a degassed solution of DMF/H₂O (4:1), dissolve CuI (1.5 eq) and L-ascorbic acid (5.0 eq). The ascorbate maintains copper in the catalytic Cu(I) state.
-
Cyclization: Add the catalyst solution to the resin and agitate under an inert argon atmosphere for 12–16 hours at room temperature.
-
Cleavage: Wash the resin with DMF, DCM, and methanol. Cleave the peptide from the resin using a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail for 2 hours.
-
Self-Validating LC-MS Analysis (TCEP Assay):
-
The Logic: Linear peptides and cyclized peptides have the exact same molecular mass. To differentiate them, treat an aliquot of the crude mixture with Tris(2-carboxyethyl)phosphine (TCEP).
-
Validation: TCEP selectively reduces unreacted azides to amines, resulting in a mass loss of 26 Da. However, a fully formed 1,2,3-triazole bridge is completely stable to TCEP. If the LC-MS shows no mass shift after TCEP treatment, the cyclization is definitively confirmed [1].
-
Caption: Workflow for incorporating Fmoc-D-Bpg-OH into peptides and subsequent CuAAC macrocyclization.
References
- 1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions AIR Unimi (Archivio Istituzionale della Ricerca)
- Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy MedChemComm (RSC Publishing)
- Structure-Based Design of Peptides Targeting VEGF/VEGFRs PMC - N
- Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step The Journal of Organic Chemistry (ACS Public
- Selective peptide inhibitors of frizzled (WO2018049275A1)
Engineering Peptide Therapeutics: The Strategic Use of Bishomopropargylglycine (BHPG) for Extended Alkyne Handles
Executive Summary
The advent of bioorthogonal chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized peptide engineering. However, the efficiency of these "click" reactions is frequently compromised by steric hindrance when standard alkyne handles, such as propargylglycine (Pra), are employed in sterically demanding environments. Bishomopropargylglycine (BHPG or Bpg) —an unnatural amino acid featuring an extended aliphatic side chain—emerges as a critical structural solution.
By projecting the reactive terminal alkyne away from the dense peptide backbone, BHPG facilitates high-yielding conjugations with bulky cargoes (e.g., oligonucleotides, fluorophores, and polymers) and enables the precise tuning of intramolecular triazole bridges for secondary structure stabilization[1]. This whitepaper provides an in-depth mechanistic analysis, structural profiling, and validated protocols for integrating BHPG into advanced peptide drug development workflows.
The Mechanistic Need for Extended Alkyne Handles
In standard Solid-Phase Peptide Synthesis (SPPS), incorporating an alkyne handle is the first step toward creating versatile peptide conjugates. Historically, propargylglycine (Pra) has been the default choice. However, Pra possesses only a single methylene group separating the alpha-carbon from the alkyne moiety. When a peptide folds, or when the target azide is attached to a bulky macromolecule (such as a Peptide Nucleic Acid (PNA) or a dendrimer), the proximity of the alkyne to the peptide backbone creates a severe steric clash. This results in sluggish reaction kinetics, incomplete conversions, and low isolated yields[1].
Bishomopropargylglycine (2-aminohept-6-ynoic acid) solves this by introducing a three-carbon (propyl) spacer.
Causality in Experimental Design:
-
Steric Relief: The extended spacer acts as a flexible tether, projecting the alkyne functional group into the solvent interface, drastically reducing the activation energy required for the bulky azide to approach the Cu(I)-alkyne complex[2].
-
Conformational Flexibility: For intramolecular cyclizations (e.g., stapled peptides or stabilized β -hairpins), the length of the cross-link must perfectly match the distance between the target residues. BHPG provides the necessary slack to form a 1,4-disubstituted 1,2,3-triazole bridge without distorting the native hydrogen-bonding network of the peptide[3].
Figure 1: Impact of aliphatic chain length on steric hindrance and CuAAC efficiency.
Structural and Chemical Profiling
Understanding the physical dimensions of the alkyne handle is paramount for rational drug design. The choice between Pra, Hpg, and BHPG dictates not only the success of the click reaction but also the pharmacokinetic stability and binding affinity of the resulting conjugate[4].
Table 1: Comparative Analysis of Alkyne-Bearing Amino Acids
| Amino Acid | Abbreviation | Side Chain Structure | Methylene Units ( n ) | Steric Hindrance | Primary Application |
| Propargylglycine | Pra | -CH 2 -C ≡ CH | 1 | High | Small molecule click, unconstrained linear peptides |
| Homopropargylglycine | Hpg | -(CH 2 ) 2 -C ≡ CH | 2 | Moderate | Standard CuAAC, moderate constraints |
| Bishomopropargylglycine | Bpg / BHPG | -(CH 2 ) 3 -C ≡ CH | 3 | Low | Bulky cargo conjugation (PNA, fluorophores), flexible triazole bridges[1] |
Data synthesized from commercial specifications and structural studies[1][5].
Architectural Control: Triazole Bridging and Conformational Constraints
Beyond intermolecular conjugation, BHPG is a highly effective tool for intramolecular cyclization. Peptides are naturally flexible and susceptible to proteolytic degradation. Constraining a peptide into its bioactive conformation (e.g., an α -helix or β -hairpin) enhances target affinity and metabolic stability[4].
In the design of β -hairpin mimetics, researchers utilize BHPG paired with an azide-bearing amino acid (such as L- δ -azidoornithine) to form a triazole bridge[3].
Expert Insight: When placing a triazole bridge in a hydrogen-bonded (HB) position between two antiparallel strands, the constraint is exceptionally rigid. If a short handle like Pra is used, the resulting bridge is too tight, causing the β -sheet to twist and lose its native geometry. The extended chain of BHPG accommodates the spatial gap between the strands, stabilizing the β -hairpin without inducing structural strain[3][6].
Validated Experimental Protocols
The following protocols represent a self-validating system for the incorporation of Fmoc-BHPG-OH and subsequent bioorthogonal conjugation.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-BHPG-OH
BHPG is commercially available as Fmoc-BHPG-OH[5]. Its unbranched aliphatic side chain generally couples with high efficiency, though care must be taken when coupling to sterically hindered adjacent residues.
-
Resin Preparation: Swell Rink Amide resin (or equivalent) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF.
-
Amino Acid Activation: Dissolve Fmoc-BHPG-OH (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8.0 equivalents).
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.
-
Causality Check: If BHPG is being coupled onto a β -branched amino acid (e.g., Val, Ile), perform a double coupling to ensure >99% conversion, preventing deletion sequences.
-
-
Cleavage: Following sequence completion, cleave the peptide from the resin using a cocktail of TFA/TIS/H 2 O (95:2.5:2.5 v/v) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Protocol B: CuAAC Conjugation (Intermolecular)
This protocol is optimized for conjugating a BHPG-containing peptide to a bulky azide (e.g., an azide-functionalized oligonucleotide or PEG chain)[1].
-
Solvent System: Dissolve the BHPG-peptide and the Azide-cargo (1:1.2 molar ratio) in a degassed mixture of t BuOH/H 2 O (1:1) or DMSO/H 2 O (depending on peptide solubility).
-
Catalyst Preparation: In a separate vial, pre-mix CuSO 4⋅5 H 2 O (0.5 equivalents) and THPTA ligand (2.5 equivalents) in H 2 O. Why pre-mix? The ligand must complex with the copper before it is reduced, preventing the formation of inactive, insoluble Cu(0) or reactive oxygen species that can oxidize sensitive amino acids (Met, Cys).
-
Reaction Initiation: Add the Cu-THPTA complex to the peptide mixture. Immediately add freshly prepared Sodium Ascorbate (5.0 equivalents) to reduce Cu(II) to the active Cu(I) species.
-
Incubation: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Purification: Quench with EDTA to chelate copper, then purify the conjugate via RP-HPLC.
Figure 2: Standardized workflow for BHPG incorporation and subsequent bioorthogonal conjugation.
Expert Perspectives & Troubleshooting
As a Senior Application Scientist, I frequently observe two main failure points when researchers utilize alkyne-bearing peptides: intermolecular oligomerization during cyclization and copper-induced degradation .
1. Managing Pseudo-Dilution in Cyclization: When utilizing BHPG for intramolecular triazole bridge formation, the reaction must be driven toward cyclization rather than intermolecular polymerization. This requires high-dilution conditions (typically <1 mM peptide concentration). If scaling up is necessary, utilize syringe pumps to slowly add the linear peptide into the active copper catalyst solution, maintaining a low steady-state concentration of the uncyclized precursor.
2. Protecting Sensitive Residues: The extended aliphatic chain of BHPG is highly stable, but the CuAAC reaction conditions are not entirely benign. If the peptide sequence contains Methionine (Met) or free Cysteine (Cys), the Cu(I)/O 2 system can cause rapid oxidation.
-
Solution: Always thoroughly degas solvents by sparging with Argon or Nitrogen prior to the addition of Sodium Ascorbate. Additionally, utilizing a highly water-soluble ligand like THPTA (over TBTA) ensures the copper remains tightly coordinated, minimizing off-target redox cycling.
By transitioning from standard propargylglycine to the extended architecture of bishomopropargylglycine, development teams can bypass steric bottlenecks, ensuring robust, scalable, and high-fidelity peptide conjugations.
References
- Conformational constrained β-hairpin peptides: Analysis of Hydrogen-Bonded Positions. ResearchGate / AIR Unimi.
- Structure-Based Design of Peptides Targeting VEGF/VEGFRs. National Institutes of Health (NIH) / PMC.
- Fmoc-bishomopropargylglycine Novabiochem® Product Specifications. Sigma-Aldrich.
- Triazole-linked Glycosyl Amino Acids and Peptides. Radboud Repository.
- Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41659C [pubs.rsc.org]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of Peptides Targeting VEGF/VEGFRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc-bishomopropargylglycine Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 6. air.unimi.it [air.unimi.it]
Engineering Conformational Rigidity: The Role of Fmoc-D-Bishomopropargylglycine in Triazole-Stapled Peptides
Executive Summary
The development of peptide therapeutics is historically hindered by two critical limitations: rapid proteolytic degradation and poor intracellular membrane permeability. Peptide stapling—the introduction of a synthetic covalent macrocycle across a secondary structure—has revolutionized this space by locking peptides into their bioactive α-helical conformations. While Ring-Closing Metathesis (RCM) has been the traditional standard, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry is rapidly gaining preference due to its bio-orthogonality and the favorable dipole interactions of the resulting triazole ring.
At the core of this synthetic evolution is Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) , an unnatural amino acid that provides the precise stereochemical and spatial vectors required to bridge helical turns without distorting the peptide backbone[1]. This whitepaper provides an in-depth technical guide on the mechanistic rationale, self-validating experimental protocols, and therapeutic applications of D-Bpg in stapled peptide research.
Mechanistic Rationale: The Causality of Stereochemistry and Spacing
The success of a stapled peptide relies entirely on the geometric compatibility between the covalent bridge and the target secondary structure. The selection of Fmoc-D-Bpg-OH over its L-enantiomer or shorter alkyne derivatives is driven by strict structural causality.
Stereochemical Vectoring
When designing an i, i+4 staple (spanning exactly one turn of an α-helix, approximately 5.4 Å), the side chains of the participating amino acids must project outward and toward each other. If two L-amino acids are used, the resulting 1,4-disubstituted triazole ring often introduces steric strain, forcing the backbone to bulge and disrupting the hydrogen-bonding network of the helix.
By employing a heterochiral strategy —pairing a D-amino acid (e.g., D-Bpg) at position i with an L-amino acid (e.g., L-azido-ornithine, OrnN3) at position i+4—the spatial trajectory of the alkyne is altered[2]. The D-stereocenter angles the extended bishomopropargyl side chain perfectly to meet the azide, allowing the triazole ring to form a relaxed, strain-free bridge that acts as a true conformational lock.
Chain Length Optimization
The "bishomo" designation indicates the presence of two additional methylene groups compared to standard propargylglycine. This extended aliphatic spacer provides the necessary flexibility and reach to span the helical pitch before terminating in the rigid alkyne required for the CuAAC reaction.
Figure 1: Logical pathway of CuAAC-mediated peptide stapling and conformational locking.
Quantitative Data & Comparative Analysis
To understand the utility of Fmoc-D-Bpg-OH, it is essential to review its physicochemical profile and how triazole stapling compares to traditional methods.
Table 1: Physicochemical Profile of Fmoc-D-Bpg-OH [1]
| Property | Specification / Value |
| Chemical Name | Fmoc-D-bishomopropargylglycine |
| CAS Number | 1198791-55-7 |
| Molecular Formula | C22H21NO4 |
| Molecular Weight | 363.41 g/mol |
| Side Chain | Terminal Alkyne (Hept-6-ynoic acid derivative) |
| Stereochemistry | D-configuration (R-enantiomer) |
Table 2: Comparative Analysis of Stapling Modalities
| Parameter | Ring-Closing Metathesis (RCM) | CuAAC (Triazole Stapling) |
| Linkage Type | All-hydrocarbon (Olefin) | 1,4-Disubstituted Triazole |
| Catalyst | Ruthenium (e.g., Grubbs I/II) | Copper(I) (e.g., CuSO4 + Ascorbate) |
| Bio-orthogonality | Moderate (sensitive to thiols/amines) | High (highly specific azide-alkyne reaction) |
| Dipole Moment | Non-polar | Polar (can participate in target hydrogen bonding) |
| Mass Shift (Validation) | Loss of Ethylene (-28 Da) | Isobaric (ΔM = 0 Da) |
Self-Validating Experimental Protocol: On-Resin Triazole Stapling
A critical challenge in CuAAC stapling is validation. Because the intramolecular cycloaddition of an azide and an alkyne is an isomerization event in terms of molecular formula, the linear precursor and the stapled product are isobaric (they have the exact same mass). Therefore, standard Mass Spectrometry (MS) is insufficient to prove cyclization.
The following protocol is designed as a self-validating system , embedding orthogonal analytical techniques to guarantee structural integrity.
Step 1: Solid-Phase Peptide Synthesis (SPPS)
-
Synthesize the peptide backbone on a Rink Amide resin using standard Fmoc/tBu chemistry.
-
Incorporate Fmoc-D-Bpg-OH at position i and an azide-bearing amino acid (e.g., Fmoc-L-azido-ornithine) at position i+4[2].
-
Causality Check: Ensure the N-terminus is either acetylated or Boc-protected prior to cyclization to prevent the terminal amine from coordinating with the copper catalyst.
Step 2: On-Resin CuAAC Cyclization
-
Swell the resin in degassed Dimethylformamide (DMF). Degassing is critical to prevent the oxidation of Cu(I) to Cu(II), which would halt the reaction and promote unwanted Glaser homocoupling of the alkynes.
-
Prepare a catalyst cocktail: CuI (2.0 eq) and L-ascorbic acid (5.0 eq) in a 4:1 mixture of DMF/piperidine.
-
Add the cocktail to the resin and agitate at room temperature for 12–16 hours under an inert argon atmosphere.
-
Wash the resin extensively with DMF, followed by a 0.5% sodium diethyldithiocarbamate solution in DMF to chelate and remove residual copper species.
Step 3: Cleavage and Global Deprotection
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate the crude stapled peptide in cold diethyl ether, centrifuge, and lyophilize.
Step 4: Orthogonal Validation (The Self-Validating Step)
Because MS will show the same mass for both failed (linear) and successful (stapled) reactions, you must perform:
-
RP-HPLC Retention Time Shift: Inject the crude product. A successfully stapled peptide will typically exhibit a sharper peak and a shifted retention time (often later, due to a more compact, hydrophobic helical surface) compared to a synthesized linear control.
-
Circular Dichroism (CD) Spectroscopy: Dissolve the purified peptide in a structure-promoting solvent (e.g., 30% TFE in water). A successful i, i+4 staple will force the peptide into an α-helix, yielding a CD spectra with characteristic dual minima at 208 nm and 222 nm . If the spectra shows a single minimum near 200 nm (random coil), the stapling failed to lock the conformation.
Figure 2: Step-by-step experimental workflow for on-resin triazole stapling.
Therapeutic Applications in Drug Development
The integration of D-Bpg into peptide libraries has yielded significant breakthroughs in targeting "undruggable" protein-protein interactions (PPIs).
VEGF/VEGFR Targeting
Vascular Endothelial Growth Factor (VEGF) and its receptors are primary drivers of angiogenesis in oncology. Researchers have successfully utilized structure-based design to create peptide mimetics of the VEGF-A α1 N-terminal helix. By incorporating D-Bpg and L-azido-d-ornithine (OrnN3) linked through a 1,4-triazole ring, scientists have engineered highly stable antagonists that inhibit receptor signaling and tumor growth in melanoma models[2].
Frizzled7 (FZD7) Inhibitors
The Wnt/β-catenin signaling pathway is heavily implicated in carcinogenesis. Targeting the cysteine-rich domain (CRD) of the Frizzled7 receptor has been achieved using stapled non-naturally occurring peptides. Patent literature highlights the use of bishomopropargylglycine paired with azido-homoalanine to create dimerized, cyclic peptide inhibitors that effectively block Wnt signaling[3].
Cell-Penetrating Peptides (CPPs)
CPPs are utilized to deliver macromolecular cargo across lipid bilayers. However, linear CPPs are highly susceptible to serum proteases. By introducing a D-Bpg/Azide staple, researchers lock the CPP into an amphipathic α-helix[4]. This rigid conformation not only shields the amide backbone from proteolytic cleavage but also pre-organizes the hydrophobic and cationic faces of the peptide, drastically lowering the thermodynamic barrier for cellular membrane insertion.
References
-
Structure-Based Design of Peptides Targeting VEGF/VEGFRs Source: National Institutes of Health (NIH) - PMC URL:[Link]
- Selective peptide inhibitors of frizzled (WO2018049275A1)
-
Selection of cell-penetrating peptides (Table 1) Source: LifeTein URL:[Link]
-
1198791-55-7 | Fmoc-D-Bishomopropargylglycine Specifications Source: Capot Chemical URL:[Link]
Sources
Engineering Precision Biotherapeutics: The Strategic Advantages of Terminal Alkyne Unnatural Amino Acids
Introduction: The Paradigm Shift in Protein Engineering
As biotherapeutics evolve from simple recombinant proteins to complex, multi-functional conjugates, the demand for absolute molecular precision has never been higher. Traditional bioconjugation strategies—relying on the stochastic modification of native lysine or cysteine residues—often yield heterogeneous mixtures with suboptimal pharmacokinetics and unpredictable efficacy[1]. The incorporation of Unnatural Amino Acids (UAAs) via genetic code expansion has fundamentally solved this heterogeneity by introducing unique chemical handles at predefined sites.
However, not all UAAs are created equal. In my experience optimizing bioconjugation pipelines for drug development, UAAs bearing terminal alkynes, such as p-propargyloxyphenylalanine (pPa) and propargylglycine (Pra), offer distinct, field-proven advantages over their azide or alkene counterparts. This guide explores the mechanistic superiority, incorporation strategies, and self-validating protocols for leveraging terminal alkyne UAAs in advanced biotherapeutics.
Mechanistic Superiority of Terminal Alkynes
The selection of a bioorthogonal handle is a delicate balance between reactivity, stability, and steric footprint. Terminal alkynes excel across all three dimensions:
-
Unparalleled Chemical Stability: While azide-bearing UAAs (like p-azido-L-phenylalanine, pAz) are widely used, they suffer from inherent liabilities. Azides are susceptible to reduction by intracellular thiols (e.g., glutathione) and can degrade upon exposure to UV light, forming reactive nitrenes that cause off-target crosslinking ()[2]. Terminal alkynes, conversely, are entirely bio-inert under physiological conditions and remain completely stable during protein expression, purification, and long-term storage.
-
Minimal Steric Perturbation: The terminal alkyne is linear and sterically undemanding. This minimal footprint ensures that the UAA does not disrupt the native folding of the protein or interfere with target binding affinities—a critical factor when engineering monoclonal antibodies where domain integrity is paramount.
-
Highly Efficient Click Chemistry: Terminal alkynes are the ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The formation of the copper-acetylide intermediate drives the reaction to completion with exceptional kinetics, yielding a highly stable 1,4-disubstituted 1,2,3-triazole linkage ()[3].
Mechanistic pathway of CuAAC forming a stable triazole linkage.
Site-Specific Incorporation Strategies
Incorporating terminal alkynes requires circumventing the natural translational machinery. We utilize orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs to suppress the amber stop codon (TAG) ()[4].
However, hydrophobic UAAs like pPa often exhibit poor cellular uptake in E. coli or mammalian systems. To bypass this cellular barrier, Cell-Free Protein Synthesis (CFPS) systems have been deployed. By directly supplying the UAA to the open translation machinery, CFPS has yielded up to 27-fold increases in incorporation efficiency compared to traditional in vivo methods, making scalable production of alkyne-tagged proteins a reality ()[2].
Quantitative Data: Alkyne vs. Azide UAAs
The following table summarizes the quantitative and qualitative advantages of terminal alkyne UAAs over traditional azide-based alternatives based on empirical biomanufacturing data:
| Property | Terminal Alkyne UAAs (e.g., pPa, Pra) | Azide UAAs (e.g., pAz) |
| Chemical Stability | Excellent (Inert to biological nucleophiles) | Moderate (Susceptible to thiol reduction) |
| Photostability | High (Unaffected by ambient/UV light) | Low (Degrades to reactive nitrenes under UV) |
| Steric Hindrance | Minimal (Linear, two-carbon footprint) | Moderate (Slightly bulkier transition states) |
| CFPS Incorporation Yield | Up to 27x higher than previously reported in vivo yields | Limited by premature degradation/reduction |
| Conjugation Specificity | Absolute (Requires Cu(I) activation) | High, but prone to background reduction |
Step-by-Step Methodology: Self-Validating CuAAC Bioconjugation
Providing a protocol is not enough; understanding the causality of each step ensures reproducibility and prevents catastrophic protein precipitation. This protocol is designed as a self-validating system for conjugating an azide-payload to a pPa-tagged protein.
Objective: Conjugate an azide-functionalized cytotoxin to a purified pPa-tagged monoclonal antibody.
-
Buffer Degassing (Critical Step):
-
Action: Sparge the reaction buffer (50 mM Potassium Phosphate, pH 8.0) with Argon for 30 minutes.
-
Causality: Cu(I) is the active catalytic species but is rapidly oxidized to inactive Cu(II) by dissolved oxygen. Furthermore, oxygen radicals generated during this process can cleave the protein backbone.
-
-
Catalyst Complex Pre-formation:
-
Action: Mix CuSO₄ (final 1 mM) with the water-soluble ligand THPTA (final 5 mM) in a 1:5 molar ratio. Incubate for 10 minutes.
-
Causality: Free copper is toxic to proteins and promotes aggregation. THPTA coordinates the Cu(I) ion, stabilizing its oxidation state, accelerating the cycloaddition, and shielding the protein from reactive oxygen species (ROS).
-
-
Reactant Assembly:
-
Action: Combine the pPa-tagged protein (e.g., 50 µM) with a 3- to 5-fold molar excess of the azide-payload. Add the pre-formed Cu/THPTA complex.
-
Causality: A slight excess of the payload drives pseudo-first-order kinetics, ensuring complete conversion of the protein without requiring difficult downstream separation of unreacted protein.
-
-
In Situ Reduction:
-
Action: Add freshly prepared Sodium Ascorbate (final 5 mM) to initiate the reaction.
-
Causality: Ascorbate reduces Cu(II) to the active Cu(I) species. It must be added last and prepared fresh; oxidized ascorbate produces hydrogen peroxide, which will degrade the protein.
-
-
Incubation and Quenching:
-
Action: Incubate at room temperature for 1-2 hours under Argon. Quench by adding EDTA (final 10 mM).
-
Causality: EDTA strips the copper from the THPTA ligand and the protein, immediately halting the reaction and preventing copper-induced precipitation during downstream SEC purification.
-
-
Analytical Validation (Self-Validation Check):
-
Action: Analyze the quenched reaction mixture via intact mass spectrometry (LC-MS).
-
Causality: The mass shift corresponding exactly to the payload mass confirms successful conjugation. The absence of +16 Da shifts validates that the degassing and THPTA shielding successfully prevented copper-mediated protein oxidation.
-
Application Focus: Next-Generation Antibody-Drug Conjugates (ADCs)
The most profound impact of terminal alkyne UAAs is in the development of Antibody-Drug Conjugates (ADCs). Early-generation ADCs utilized non-specific lysine or cysteine conjugation, resulting in a Drug-to-Antibody Ratio (DAR) ranging from 0 to 8. This heterogeneity leads to rapid clearance of highly conjugated species and poor efficacy of unconjugated antibodies ()[5].
By genetically encoding a terminal alkyne UAA at a specific, solvent-exposed site (e.g., the heavy chain CH2 domain), we can achieve a perfectly homogeneous ADC with a precise DAR of 2.0. The triazole linkage formed via CuAAC is exceptionally stable in systemic circulation, preventing premature payload release and off-target toxicity ()[1].
Workflow of site-specific UAA incorporation and CuAAC bioconjugation for ADCs.
Conclusion
The transition from stochastic modification to deterministic protein engineering is no longer a theoretical goal; it is a practical requirement for modern drug development. Terminal alkyne unnatural amino acids provide the optimal balance of biological inertness, structural minimalization, and extreme chemical reactivity. By mastering the causality behind their incorporation and conjugation, researchers can engineer biotherapeutics with unprecedented precision and clinical potential.
References
-
Title: Site-Specific Incorporation of p-Propargyloxyphenylalanine in a Cell-Free Environment for Direct Protein−Protein Click Conjugation Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]
-
Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: Molecules (PMC) URL: [Link]
-
Title: The Chemistry Behind ADCs Source: Pharmaceuticals (PMC) URL: [Link]
-
Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Installing Terminal-Alkyne Reactivity into Proteins in Engineered Bacteria Source: Biochemistry (ACS Publications) URL: [Link]
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
Precision Bioconjugation via Fmoc-D-Bishomopropargylglycine: Mechanistic Insights and Protocols for Advanced Peptide Engineering
Executive Summary
The advent of bioorthogonal chemistry has fundamentally transformed peptide engineering, enabling the synthesis of complex macromolecules with unprecedented precision. Among the arsenal of unnatural amino acids, Fmoc-D-bishomopropargylglycine (Fmoc-D-Bhp-OH) has emerged as a critical building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This in-depth technical guide explores the chemical rationale, mechanistic framework, and practical applications of Fmoc-D-Bhp-OH in modern bioconjugation, focusing on its role in conformational constraining and targeted delivery systems.
Chemical Anatomy & Rationale
Fmoc-D-Bhp-OH is an Fmoc-protected, D-enantiomeric unnatural amino acid featuring an alkyne-terminated side chain (hept-6-ynoic acid derivative). The selection of this specific molecule over shorter homologues is driven by two primary causal factors:
-
Proteolytic Resistance (The D-Enantiomer Advantage): Endogenous proteases are stereoselective for L-amino acids. Incorporating the D-enantiomer of bishomopropargylglycine at conjugation sites shields the resulting triazole linkage and adjacent peptide bonds from enzymatic degradation, significantly extending the in vivo half-life of the bioconjugate.
-
Steric Flexibility & Distance Matching: The "bishomo" designation indicates the presence of four methylene groups between the alpha-carbon and the alkyne moiety. This extended spacer is critical. Shorter analogues like propargylglycine (Pra) or homopropargylglycine (Hpg) often suffer from steric hindrance during the CuAAC reaction when embedded within bulky peptide sequences. Furthermore, in the design of conformationally constrained β -hairpins, the extended length of the Bhp side chain perfectly bridges the hydrogen-bonded positions across antiparallel strands without distorting the peptide backbone [1].
Mechanistic Framework of CuAAC with D-Bhp
The CuAAC reaction, a premier example of "click chemistry," relies on the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. When utilizing D-Bhp, the reaction must be carefully tuned to ensure quantitative conversion while preserving the integrity of the peptide.
-
Catalytic Generation: Cu(I) is thermodynamically unstable in aqueous aerobic environments. Thus, it is generated in situ by reducing Cu(II) salts (e.g., CuSO4 ) with sodium ascorbate.
-
Ligand Stabilization: To prevent Cu(I) from disproportionating or mediating the generation of reactive oxygen species (ROS) that oxidize methionine or cysteine residues, a stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. The ligand encapsulates the Cu(I) center, accelerating the cycloaddition rate while shielding the peptide from oxidative damage.
-
Byproduct Scavenging: The oxidation of ascorbate generates dehydroascorbate, which can degrade into reactive dicarbonyls that cross-link arginine residues. Aminoguanidine is added to the reaction as a sacrificial scavenger to intercept these dicarbonyls, rendering the protocol self-validating and ensuring high purity of the final conjugate.
Workflow for SPPS and CuAAC bioconjugation using Fmoc-D-Bhp-OH.
Applications in Advanced Bioconjugation
Conformational Constraining ( β -Hairpins and Stapled Peptides)
The 1,2,3-triazole ring is an excellent bioisostere for a trans-amide bond. By pairing D-Bhp with an appropriate azide-bearing amino acid (e.g., L- γ -azidohomoalanine), researchers can "staple" peptides to enforce secondary structures. Celentano et al. demonstrated that inserting a triazole bridge in hydrogen-bonded positions between two antiparallel strands utilizing bishomopropargylglycine induces maximal conformational stabilization of β -hairpin peptides, which is crucial for modulating protein-protein interactions [1].
Targeted Delivery: Glycodendropeptides and CPPs
D-Bhp is extensively used to conjugate targeting moieties to therapeutic cargoes. For instance, in the development of influenza A virus immunotherapies, bishomopropargylglycine serves as the critical anchor point to attach mannose glycodendrons to viral peptide epitopes. These "glycodendropeptides" bind to DC-SIGN receptors on dendritic cells, facilitating rapid internalization, lysosomal routing, and robust CD8+ T-cell proliferation [2]. Similarly, D-Bhp has been utilized in the parallel synthesis of cell-penetrating peptide (CPP) libraries conjugated to peptide nucleic acid (PNA) cargoes for splicing redirection [3].
Mechanism of dendritic cell activation by D-Bhp linked glycodendropeptides.
Quantitative Data Summaries
Table 1: Comparison of Alkyne-Bearing Unnatural Amino Acids
| Amino Acid | Side Chain Methylene Count | Steric Flexibility | Optimal Application Profile |
| Propargylglycine (Pra) | 1 | Low | Surface-exposed bioconjugation; short-range crosslinking. |
| Homopropargylglycine (Hpg) | 2 | Moderate | Standard CuAAC; replacing methionine in bioorthogonal labeling. |
| Bishomopropargylglycine (Bhp) | 4 | High | β -hairpin stabilization; bulky dendrimer conjugation; sterically hindered sites. |
Table 2: Optimized CuAAC Reaction Components for D-Bhp Conjugation
| Component | Optimal Conc. | Mechanistic Rationale |
| CuSO4⋅5H2O | 1 mM | Provides the Cu(II) source to be reduced to the catalytically active Cu(I). |
| THPTA Ligand | 5 mM | Stabilizes Cu(I), accelerates reaction, and prevents ROS-mediated peptide oxidation. |
| Sodium Ascorbate | 10 mM | Reduces Cu(II) to Cu(I). Excess ensures catalyst remains active in aerobic conditions. |
| Aminoguanidine | 10 mM | Scavenges reactive dicarbonyl byproducts of ascorbate oxidation, protecting Arginine. |
Step-by-Step Experimental Protocols
Protocol A: Solid-Phase Incorporation of Fmoc-D-Bhp-OH
This protocol ensures high-efficiency coupling of the sterically demanding D-Bhp residue during standard Fmoc-SPPS.
-
Resin Swelling: Swell Rink Amide AM resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Activation: Dissolve Fmoc-D-Bhp-OH (0.4 mmol, 4 eq) and HCTU (0.39 mmol, 3.9 eq) in 2 mL of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). Causality: HCTU is preferred over standard HBTU for unnatural amino acids as it provides superior activation kinetics for sterically hindered side chains.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.
-
Verification: Perform a Kaiser test. If positive, repeat the coupling step. If negative, proceed with standard peptide elongation.
-
Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
Protocol B: Solution-Phase CuAAC Bioconjugation
A self-validating system designed to prevent oxidative damage and side-reactions during click chemistry.
-
Reagent Preparation (Degassed): Prepare all stock solutions in thoroughly degassed HPLC-grade water to minimize ambient oxygen, which depletes the Cu(I) catalyst.
-
Peptide Solubilization: Dissolve the D-Bhp-containing peptide (1 eq, final concentration 1 mM) and the azide-functionalized partner (1.2 eq) in a 1:1 mixture of Water:tert-Butanol. Causality: tert-Butanol acts as a radical scavenger and improves the solubility of complex organic azides.
-
Catalyst Complex Formation: In a separate vial, pre-mix CuSO4 (1 mM final) and THPTA ligand (5 mM final). Incubate for 5 minutes. Causality: Pre-complexing ensures no free copper is available to generate ROS upon the addition of the reducing agent.
-
Reaction Initiation: Add Aminoguanidine (10 mM final) to the peptide mixture, followed by the Cu-THPTA complex. Finally, initiate the reaction by adding Sodium Ascorbate (10 mM final).
-
Incubation & Quenching: Stir at room temperature for 2–4 hours. Monitor via LC-MS. Once complete, quench the reaction by adding EDTA (10 mM) to chelate the copper, preventing post-purification aggregation.
-
Purification: Purify the resulting bioconjugate via preparative RP-HPLC.
References
-
Title: 1,2,3-Triazole Bridge as Conformational Constrain in β -Hairpin Peptides: Analysis of Hydrogen-Bonded Positions Source: Chemistry–A European Journal (2016) URL: [Link]
-
Title: Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy Source: MedChemComm (2015) URL: [Link]
-
Title: Parallel synthesis and splicing redirection activity of cell-penetrating peptide conjugate libraries of a PNA cargo Source: Organic & Biomolecular Chemistry (2013) URL: [Link]
Methodological & Application
Application Note: Standard Fmoc SPPS Protocol for Fmoc-D-Bishomopropargylglycine
Target Audience: Researchers, peptide chemists, and drug development professionals Content Focus: Mechanistic rationale, optimized Solid-Phase Peptide Synthesis (SPPS) protocols, and post-synthetic bioconjugation strategies.
Introduction & Strategic Rationale
The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug discovery. Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) is a highly specialized building block featuring a terminal alkyne on a seven-carbon aliphatic side chain (hept-6-ynoic acid derivative).
-
Bioorthogonal Versatility: The terminal alkyne is chemically inert during standard Fmoc Solid-Phase Peptide Synthesis (SPPS) but highly reactive under specific catalytic conditions. It serves as a premier bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and alkyne-alkyne Glaser couplings[1][2].
-
Proteolytic Stability: The D-stereochemistry inherently resists degradation by endogenous proteases, significantly enhancing the pharmacokinetic half-life of the resulting therapeutic peptides or stapled macrocycles.
Physicochemical Specifications
To ensure reproducibility, verify the specifications of your building block before initiating synthesis. The linear nature of the bishomopropargyl side chain minimizes steric hindrance during coupling, unlike β -branched amino acids.
| Parameter | Specification |
| Chemical Name | (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid |
| CAS Number | 1198791-55-7[3] |
| Molecular Formula | C₂₂H₂₁NO₄[4] |
| Molecular Weight | 363.41 g/mol [4] |
| Appearance | White to off-white powder |
| Solubility | Highly soluble in DMF, NMP, and DCM |
Mechanistic Insights & Protocol Design (E-E-A-T)
Fmoc SPPS relies on an orthogonal protecting group strategy where the temporary N α -amino group is cleaved by a weak base (piperidine), while the peptide remains anchored to an acid-labile resin[5][6].
Causality in Reagent Selection:
-
Coupling Chemistry: While traditional HBTU/DIPEA activation is common, we recommend DIC/Oxyma Pure . Base-mediated activation (HBTU) can occasionally promote trace epimerization. DIC/Oxyma operates under neutral-to-mildly acidic conditions, preserving the absolute D-stereochemistry of the Bpg residue[7].
-
Cleavage Scavengers: Alkynes are generally robust, but under the harsh carbocation-rich environment of global Trifluoroacetic Acid (TFA) cleavage, side reactions can occur. We strictly substitute thiol-based scavengers (like Ethanedithiol, EDT) with Triisopropylsilane (TIS) . Thiols can participate in unwanted thiol-yne click additions under certain radical or acidic conditions; TIS avoids this entirely[7].
Experimental Workflows
Workflow Visualization
The following diagram illustrates the lifecycle of Fmoc-D-Bpg-OH from solid-phase incorporation to post-synthetic bio-orthogonal conjugation.
Workflow for SPPS incorporation of Fmoc-D-Bpg-OH and subsequent CuAAC bioconjugation.
Step-by-Step SPPS Protocol
Step 1: Resin Swelling
-
Weigh the desired amount of resin (e.g., Rink Amide AM resin for a C-terminal amide) into a fritted SPPS reaction vessel[6].
-
Add 10 mL of amine-free N,N-Dimethylformamide (DMF) per gram of resin.
-
Agitate gently for 45–60 minutes at room temperature to fully solvate the polymer matrix. Drain the solvent.
Step 2: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the resin[8].
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine and dibenzofulvene adducts[5].
Step 3: Amino Acid Activation and Coupling
-
Preparation: In a clean glass vial, dissolve 4.0 equivalents (relative to resin loading) of Fmoc-D-Bpg-OH and 4.0 equivalents of Oxyma Pure in DMF (yielding a 0.2 M solution).
-
Activation: Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to form the active ester.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.
-
Validation: Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Perform a Kaiser test (ninhydrin test). A colorless/yellow bead indicates complete coupling; blue indicates unreacted amines requiring a double coupling.
Step 4: Cleavage and Global Deprotection
-
Once the full peptide sequence is assembled, perform a final Fmoc deprotection.
-
Wash the resin with DMF (3 × 1 min), followed by Dichloromethane (DCM) (5 × 1 min) to shrink the resin. Dry under vacuum for 10 minutes.
-
Prepare the cleavage cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5 v/v/v) . Note: Do not use EDT.
-
Add the cocktail to the resin (10 mL per gram of resin) and agitate for 2 hours at room temperature[6].
-
Filter the cleavage solution into a collection flask. Wash the resin once with 2 mL of neat TFA and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen to ~20% of its original volume.
-
Add 10 volumes of ice-cold diethyl ether to precipitate the crude alkyne-peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
-
Lyophilize the crude peptide pellet from a water/acetonitrile mixture.
Post-Synthesis: CuAAC Click Chemistry Protocol
To utilize the bishomopropargyl handle, the crude peptide can be conjugated to any azide-bearing fluorophore, PEG chain, or targeting ligand[2].
| Reagent | Equivalents | Final Concentration |
| Alkyne-Peptide | 1.0 eq | 1–5 mM |
| Azide-Partner | 1.2 eq | 1.2–6 mM |
| CuSO₄·5H₂O | 0.2 eq | 0.2–1 mM |
| THPTA Ligand | 1.0 eq | 1–5 mM |
| Sodium Ascorbate | 2.0 eq | 2–10 mM |
Procedure:
-
Dissolve the alkyne-peptide and azide-partner in a degassed solvent mixture of t -BuOH/H₂O (1:1 v/v) or DMSO/H₂O depending on peptide solubility.
-
Premix CuSO₄ and THPTA ligand in water, then add to the reaction mixture.
-
Initiate the catalytic cycle by adding a freshly prepared aqueous solution of Sodium Ascorbate (which reduces Cu(II) to the active Cu(I) species).
-
Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Quench with EDTA to chelate copper, filter, and purify the triazole-linked peptide via preparative RP-HPLC.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis University of California, Irvine (Nowick Laboratory). URL:[Link]
-
1198791-55-7 | Fmoc-D-Bishomopropargylglycine Capot Chemical. URL:[Link]
-
Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation MedChemComm (RSC Publishing). URL:[Link]
Sources
- 1. Fmoc-bishomopropargylglycine Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 2. Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00133A [pubs.rsc.org]
- 3. 1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine | Apollo [store.apolloscientific.co.uk]
- 4. 1198791-55-7 | Fmoc-D-Bishomopropargylglycine - Capot Chemical [capotchem.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Note: Optimizing CuAAC Bioconjugation Using Fmoc-D-Bishomopropargylglycine in Peptide Therapeutics
Target Audience: Peptide Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol
Introduction & Mechanistic Rationale
The development of bioorthogonal peptide therapeutics frequently relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to conjugate fluorophores, PEG chains, or targeting ligands. However, standard CuAAC conditions often lead to peptide degradation, oxidative damage, and poor yields due to steric hindrance and reactive oxygen species (ROS).
To overcome structural limitations, Fmoc-D-bishomopropargylglycine (CAS: 1198791-55-7) [1] has emerged as a superior unnatural amino acid for Solid-Phase Peptide Synthesis (SPPS). Chemically defined as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hept-6-ynoic acid, it offers two critical advantages:
-
Steric Relief: The "bishomo" designation indicates an extended aliphatic side chain (three methylene units: −CH2−CH2−CH2−C≡CH ). This spacer projects the terminal alkyne away from the peptide backbone, drastically reducing steric hindrance during the formation of the bulky 1,2,3-triazole linkage.
-
Proteolytic Stability: The D-chirality of the amino acid confers resistance to endogenous proteases, significantly enhancing the half-life of the resulting peptide therapeutic in vivo.
The Causality of CuAAC Optimization
While the alkyne handle solves the steric challenge, the CuAAC reaction conditions themselves must be strictly controlled to preserve peptide integrity. Cu(I) in the presence of oxygen generates ROS, which rapidly oxidize histidine, methionine, and cysteine residues. Furthermore, the standard reducing agent, sodium ascorbate, oxidizes into dehydroascorbate and 2,3-diketogulonate—potent electrophiles that covalently crosslink arginine and lysine side chains [2].
To build a self-validating, high-yield system, our protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a protective ligand and Aminoguanidine as an electrophile scavenger [3].
Mechanistic pathway of THPTA and Aminoguanidine in preserving peptide integrity during CuAAC.
Quantitative Optimization Parameters
To transition from standard organic CuAAC to bioconjugation-grade CuAAC, specific stoichiometric ratios must be enforced. The table below summarizes the optimized parameters required when clicking a molecule to a D-bishomopropargylglycine-containing peptide.
| Parameter | Traditional Condition | Optimized Bioconjugation | Mechanistic Rationale |
| Cu(II) Concentration | 1–5 mM | 50–100 µM | High Cu induces aggregation and ROS. Low Cu prevents toxicity while maintaining turnover. |
| Ligand Choice | TBTA | THPTA | THPTA is highly water-soluble, preventing biomolecule precipitation in aqueous buffers. |
| Ligand : Cu Ratio | 1:1 or 2:1 | 5:1 (THPTA:Cu) | Excess THPTA acts as a sacrificial reductant, intercepting ROS before they oxidize the peptide. |
| Sodium Ascorbate | 10 equivalents | 10–20 equivalents | Ensures complete reduction of Cu(II) to Cu(I) in the presence of dissolved oxygen. |
| Additive | None | Aminoguanidine (5 mM) | Condenses with reactive ascorbate oxidation byproducts, protecting Arg/Lys residues. |
Experimental Workflows & Protocols
End-to-end workflow from SPPS incorporation of Fmoc-D-Bpg to CuAAC bioconjugation and QC.
Protocol A: SPPS Incorporation of Fmoc-D-Bishomopropargylglycine
The terminal alkyne of D-bishomopropargylglycine is inert to standard Fmoc/tBu chemistry and does not require side-chain protection.
-
Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.
-
Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Self-Validation: A positive Kaiser test (dark blue) confirms free amines.
-
Activation & Coupling:
-
Dissolve 4 equivalents of Fmoc-D-bishomopropargylglycine and 4 eq of Oxyma Pure in DMF.
-
Add 4 eq of DIC (N,N'-Diisopropylcarbodiimide).
-
Add the activated mixture to the resin and shake for 2 hours at room temperature.
-
-
Validation: Perform a Kaiser test. A negative result (yellow) indicates complete coupling. If slightly blue, perform a second coupling using HATU/DIPEA.
-
Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol B: Optimized CuAAC Bioconjugation in Aqueous Media
This protocol is designed for a 1 mL reaction volume at a 100 µM peptide concentration.
Reagent Preparation (Must be fresh):
-
Buffer: 100 mM Sodium Phosphate buffer, pH 7.4 (Degassed via nitrogen sparging for 15 mins).
-
CuSO₄ Stock: 20 mM in Milli-Q water.
-
THPTA Stock: 50 mM in Milli-Q water.
-
Aminoguanidine Stock: 100 mM in Milli-Q water.
-
Sodium Ascorbate Stock: 100 mM in Milli-Q water (Must be prepared immediately before use; do not store).
Step-by-Step Execution:
-
Peptide Dissolution: Dissolve the D-bishomopropargylglycine-containing peptide in the degassed buffer to a final concentration of 100 µM.
-
Azide Addition: Add the azide-functionalized partner (e.g., Azido-Fluorophore) to a final concentration of 150 µM (1.5 equivalents).
-
Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ (final rxn conc: 100 µM) with 10 µL of 50 mM THPTA (final rxn conc: 500 µM).
-
Causality: Pre-mixing ensures Cu(II) is fully chelated before contacting the peptide, preventing metal-induced precipitation.
-
Self-Validation: The pre-mix must appear clear and bright blue.
-
-
Scavenger Addition: Add 50 µL of the 100 mM Aminoguanidine stock to the main peptide solution (final rxn conc: 5 mM).
-
Catalyst Addition: Transfer the Cu/THPTA pre-mix into the main peptide solution and vortex gently.
-
Reaction Initiation: Add 50 µL of the freshly prepared 100 mM Sodium Ascorbate stock (final rxn conc: 5 mM).
-
Self-Validation: Upon adding ascorbate, the solution should transition from a faint blue to colorless or pale yellow, visually confirming the reduction of Cu(II) to the catalytically active Cu(I) species.
-
-
Incubation: Flush the headspace of the tube with nitrogen, seal, and incubate at room temperature for 1–2 hours on a rotary shaker.
-
Quenching & QC: Quench the reaction by adding EDTA to a final concentration of 2 mM to strip the copper. Analyze immediately via LC-MS. Successful conjugation is validated by the exact mass shift corresponding to the sum of the peptide and azide masses.
References
- Title: 1198791-55-7 | Fmoc-D-Bishomopropargylglycine Source: BLD Pharm / Capot Chemical URL
- Source: National Institutes of Health (NIH)
- Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Coupling conditions for Fmoc-D-bishomopropargylglycine in automated synthesis
An in-depth guide to the successful incorporation of Fmoc-D-bishomopropargylglycine in automated solid-phase peptide synthesis (SPPS) is presented below. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the challenges and solutions associated with this sterically hindered amino acid.
Application Note: Optimized Coupling of Fmoc-D-bishomopropargylglycine
Introduction: The Challenge of Sterically Hindered Amino Acids
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Fmoc-D-bishomopropargylglycine, with its two sterically demanding propargyl groups, presents a significant challenge to standard solid-phase peptide synthesis (SPPS) protocols. The bulky side chain can hinder the approach of the activated amino acid to the growing peptide chain, leading to incomplete coupling and the formation of deletion sequences. This application note details the critical parameters and optimized conditions necessary for the successful and efficient incorporation of Fmoc-D-bishomopropargylglycine into peptides using automated synthesizers.
Mechanistic Insights: Overcoming Steric Hindrance
The key to successfully coupling sterically hindered amino acids lies in the choice of coupling reagent and reaction conditions. Standard carbodiimide-based reagents like DIC/HOBt are often insufficient to achieve high coupling yields with residues like Fmoc-D-bishomopropargylglycine. More potent uronium or phosphonium-based reagents are required to generate a highly reactive activated species that can overcome the steric barrier.
Key considerations include:
-
Choice of Coupling Reagent: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have demonstrated superior performance in coupling bulky amino acids. These reagents form highly reactive acyl-uronium or -phosphonium species, which are less prone to side reactions like racemization.
-
Solvent Environment: The choice of solvent can significantly impact coupling efficiency. While DMF is the standard solvent for SPPS, more polar aprotic solvents or solvent mixtures can enhance the solubility of reagents and improve reaction kinetics.
-
Temperature: Performing the coupling reaction at an elevated temperature can provide the necessary activation energy to overcome the steric hindrance. However, this must be carefully controlled to avoid side reactions.
Experimental Protocols
The following protocols have been optimized for the incorporation of Fmoc-D-bishomopropargylglycine using an automated peptide synthesizer.
Materials
-
Fmoc-D-bishomopropargylglycine
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling Reagents: HATU, HCTU, or COMU
-
Bases: Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Optimized Coupling Protocol
This protocol assumes a standard 0.1 mmol synthesis scale on a rink amide resin.
| Step | Procedure | Parameters | Rationale |
| 1 | Resin Swelling | Swell resin in DMF for 30 minutes. | Prepares the resin for the first coupling reaction. |
| 2 | Fmoc Deprotection | Treat with 20% piperidine in DMF (2 x 10 min). | Removes the Fmoc protecting group from the N-terminus. |
| 3 | Washing | Wash with DMF (5x) and DCM (2x). | Removes residual piperidine and prepares for coupling. |
| 4 | Amino Acid Activation | Pre-activate Fmoc-D-bishomopropargylglycine (4 eq) with coupling reagent (3.9 eq) and base (8 eq) in DMF for 5-10 minutes. | Generates the highly reactive activated species. |
| 5 | Coupling | Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature or 1 hour at 50°C. | The extended time or elevated temperature is crucial for overcoming steric hindrance. |
| 6 | Double Coupling (Recommended) | Repeat steps 4 and 5. | Ensures maximum incorporation of the sterically hindered residue. |
| 7 | Washing | Wash with DMF (5x) and DCM (2x). | Removes excess reagents and byproducts. |
| 8 | Capping (Optional) | Treat with a solution of acetic anhydride and DIPEA in DMF. | Blocks any unreacted N-termini to prevent the formation of deletion sequences. |
Cleavage and Deprotection
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
Workflow and Logic Diagrams
The following diagrams illustrate the key decision points and workflows for the successful coupling of Fmoc-D-bishomopropargylglycine.
Caption: Decision workflow for coupling standard vs. hindered amino acids.
Caption: Simplified activation and coupling mechanism using HATU.
Troubleshooting and Key Considerations
-
Incomplete Coupling: If deletion sequences are observed by mass spectrometry, increase the coupling time, temperature, or perform a third coupling.
-
Side Reactions: The propargyl groups are generally stable under standard SPPS conditions. However, prolonged exposure to strong bases or high temperatures could potentially lead to side reactions. It is crucial to use fresh, high-quality reagents and solvents.
-
Monitoring: The Kaiser test can be used to monitor the completeness of the coupling reaction. A negative test (yellow beads) indicates a successful coupling.
Conclusion
The successful incorporation of Fmoc-D-bishomopropargylglycine into synthetic peptides is readily achievable with the appropriate optimization of coupling conditions. By employing high-potency coupling reagents, extended reaction times or elevated temperatures, and a double-coupling strategy, researchers can effectively overcome the steric hindrance posed by this unique amino acid. The protocols and considerations outlined in this application note provide a robust framework for the synthesis of complex peptides containing Fmoc-D-bishomopropargylglycine, enabling the exploration of novel peptide therapeutics.
References
-
High-efficiency solid phase peptide synthesis (HE-SPPS). Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). Organic letters, 16(4), 940–943. [Link]
-
COMU: a safer and more effective replacement for benzotriazole-based peptide coupling reagents. El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). Chemistry-A European Journal, 15(37), 9404–9416. [Link]
Advanced Site-Specific Protein Labeling and Cyclization Utilizing Fmoc-D-Bishomopropargylglycine
Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Application Note & Validated Protocol
Executive Summary
Site-specific labeling of proteins and peptides is a cornerstone of modern chemical biology, enabling the precise attachment of fluorophores, therapeutics, and pharmacokinetic modifiers without disrupting native folding or function 1. Among the bioorthogonal handles available, terminal alkynes are highly prized for their minimal steric bulk and specific reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
However, the choice of the alkyne-bearing unnatural amino acid (UAA) dictates the success of both the synthesis and the downstream bioconjugation. This technical guide details the structural advantages and experimental protocols for utilizing Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) —a specialized UAA that synergizes proteolytic stability with optimized click-chemistry kinetics to create a robust platform for therapeutic peptide development 2.
Mechanistic Principles: The Causality of Structural Design
As a Senior Application Scientist, it is critical to understand why a specific reagent is chosen, rather than simply how to use it. The selection of D-Bpg over standard alkyne amino acids is driven by two fundamental mechanistic advantages:
A. The Bishomo- Spacer for Steric Relief
Standard alkyne UAAs, such as L-propargylglycine (Pra), place the alkyne moiety in close proximity to the peptide backbone. During the CuAAC reaction, the formation of the bulky copper-acetylide transition state can be sterically hindered by neighboring amino acid side chains, leading to sluggish kinetics and incomplete labeling.
Bishomopropargylglycine (Bpg) features two additional methylene groups in its side chain ( −CH2−CH2−CH2−C≡CH ). This extended aliphatic spacer projects the alkyne reactive group away from the peptide backbone and into the solvent interface. This structural causality drastically reduces steric clashes, accelerating the cycloaddition transition state and enabling quantitative yields even in highly folded peptide domains 3.
B. D-Chirality for Proteolytic Evasion
In drug development, peptide therapeutics often suffer from rapid degradation by endogenous proteases. By incorporating the D-enantiomer (Fmoc-D-Bpg-OH), researchers introduce a metabolic roadblock. D-amino acids are orthogonal to the stereospecific active sites of mammalian proteases. Therefore, D-Bpg not only serves as a bioorthogonal chemical handle but simultaneously extends the in vivo half-life of the labeled construct 2.
Quantitative Data Summary
The following table summarizes the structural and kinetic advantages of D-Bpg compared to traditional alkyne-bearing UAAs.
| Unnatural Amino Acid (UAA) | Side Chain Structure | Spacer Length | Steric Hindrance | Relative CuAAC Kinetics | Proteolytic Stability |
| L-Propargylglycine (Pra) | −CH2−C≡CH | 1 Carbon | High | Baseline | Low (L-isomer) |
| L-Homopropargylglycine (Hpg) | −(CH2)2−C≡CH | 2 Carbons | Moderate | Enhanced | Low (L-isomer) |
| L-Bishomopropargylglycine (Bpg) | −(CH2)3−C≡CH | 3 Carbons | Low | Optimal | Low (L-isomer) |
| D-Bishomopropargylglycine (D-Bpg) | −(CH2)3−C≡CH | 3 Carbons | Low | Optimal | High (D-isomer) |
Experimental Workflows & Pathway Visualizations
Figure 1: End-to-end workflow for the synthesis and site-specific labeling of D-Bpg modified peptides.
Figure 2: Mechanism of Cu(I)-catalyzed azide-alkyne cycloaddition utilizing the D-Bpg handle.
Step-by-Step Methodologies
These protocols are designed as self-validating systems . Quality control (QC) checkpoints are embedded to ensure that experimental causality is maintained at every step.
Protocol A: Incorporation of Fmoc-D-Bpg-OH via SPPS
Fmoc-D-Bpg-OH behaves similarly to standard aliphatic amino acids but requires care to ensure complete coupling due to the hydrophobic nature of the alkyne tail.
-
Resin Preparation: Swell the chosen resin (e.g., Rink Amide for C-terminal amides) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Activation: Dissolve 4.0 equivalents of Fmoc-D-Bpg-OH and 4.0 equivalents of HBTU in DMF. Add 8.0 equivalents of DIPEA. Allow pre-activation for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 60 minutes.
-
Self-Validation (QC Checkpoint 1): Perform a Kaiser (Ninhydrin) test.
-
Causality: A yellow/colorless resin indicates complete coupling (primary amines consumed). A blue resin indicates incomplete coupling, necessitating a double-coupling step before proceeding.
-
-
Cleavage: After sequence completion, cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Protocol B: Site-Specific CuAAC Labeling (Click Chemistry)
This protocol utilizes THPTA to protect the peptide from oxidative damage during labeling.
-
Preparation of Reagents:
-
Peptide-D-Bpg: Dissolve in PBS buffer (pH 7.4) to a final concentration of 1 mM. (Note: If the peptide is highly hydrophobic, a 1:1 mixture of tBuOH/Water can be used).
-
Azide Probe: Prepare a 10 mM stock of the azide-functionalized probe (e.g., Alexa Fluor Azide) in DMSO.
-
Catalyst Complex: In a separate microcentrifuge tube, mix CuSO4 (0.1 eq relative to peptide) and THPTA ligand (0.5 eq).
-
Causality: Pre-mixing Cu(II) with THPTA is mandatory. Free copper can bind non-specifically to peptide backbones (especially Histidine residues), leading to precipitation or localized oxidative cleavage. THPTA coordinates the copper, shielding the peptide from reactive oxygen species (ROS) 4.
-
-
Reaction Assembly:
-
To the Peptide solution, add 1.2 equivalents of the Azide Probe.
-
Add the pre-mixed CuSO4 /THPTA complex.
-
Finally, add 1.0 equivalent of Sodium Ascorbate (prepared freshly in water).
-
Causality: Ascorbate must be added last. It reduces the THPTA-coordinated Cu(II) to the catalytically active Cu(I) in situ. Adding it last ensures Cu(I) is generated only when all reactants are perfectly mixed, preventing premature oxidation.
-
-
Incubation: Agitate gently at room temperature for 1–2 hours.
-
Self-Validation (QC Checkpoint 2): Analyze the crude reaction mixture via LC-MS.
-
Causality: The reaction is self-validating if the mass spectrum shows a complete shift from the starting mass to the exact mass of [Peptide + Probe]. The absence of +16 Da or +32 Da adducts confirms that the THPTA successfully prevented methionine/cysteine oxidation.
-
References
- Source: National Institutes of Health (PMC)
- Source: National Institutes of Health (PMC)
- Peptide-based multiepitopic vaccine platforms via click reactions Source: Repositori UPF URL
- Source: MedChemComm (RSC Publishing)
Sources
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Cell-Penetrating Peptide-Conjugated Antisense Oligonucleotides for the Treatment of SMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositori.upf.edu [repositori.upf.edu]
- 4. Glycodendropeptides stimulate dendritic cell maturation and T cell proliferation: a potential influenza A virus immunotherapy - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00133A [pubs.rsc.org]
Application Note: Deprotection Strategies for Fmoc-D-Bishomopropargylglycine Peptides
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Context
The incorporation of non-canonical amino acids bearing terminal alkynes, such as Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) , is a cornerstone strategy for synthesizing peptides destined for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1]. While the alkyne moiety is biologically inert and perfectly stable under the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF), it becomes highly susceptible to electrophilic and radical-mediated side reactions during the final acidic global deprotection and resin cleavage phase.
As a Senior Application Scientist, I frequently observe that standard Solid-Phase Peptide Synthesis (SPPS) cleavage cocktails—which are heavily reliant on nucleophilic scavengers—can inadvertently destroy the terminal alkyne. This guide details the causality behind these side reactions and provides a self-validating, optimized protocol for the successful deprotection of D-Bpg-containing peptides.
Mechanistic Pitfalls During Global Deprotection (The "Why")
The final cleavage of Fmoc-SPPS peptides typically employs high concentrations of Trifluoroacetic acid (TFA) (90–95%) alongside various scavengers to quench reactive carbocations. For alkyne-containing peptides, two primary mechanistic pitfalls dictate the choice of these scavengers:
Pitfall 1: Thiol-Yne Hydrothiolation
Standard cleavage cocktails (like Reagent K) contain thiol-based scavengers such as 1,2-ethanedithiol (EDT) or thioanisole. Under highly acidic conditions, or via trace radical initiation, these thiols undergo rapid thiol-yne addition across the terminal triple bond of D-Bpg[2]. This yields a complex mixture of stable vinyl sulfide adducts, permanently capping the alkyne and rendering it useless for downstream click chemistry. Consequently, thiol additives must be strictly avoided when deprotecting alkyne-functionalized peptides[3].
Pitfall 2: Acid-Catalyzed Hydration
In the presence of TFA and water, the terminal alkyne can undergo Markovnikov hydration. Water adds across the triple bond, converting the alkyne into a methyl ketone[4]. While water is a standard scavenger used to quench t-butyl cations, its concentration must be carefully minimized or entirely substituted with silane scavengers (e.g., Triisopropylsilane, TIPS) to prevent this +18 Da mass shift.
Caption: Mechanistic pathways during TFA cleavage of alkyne-containing peptides.
Optimized Cleavage Cocktails
To preserve the D-Bpg alkyne, the cleavage cocktail must balance the need to quench protecting-group carbocations against the risk of alkyne degradation. The quantitative comparison below highlights why modified TIPS-based cocktails are the industry standard for this application.
| Cleavage Cocktail | Composition (v/v) | Alkyne Compatibility | Primary Pitfall / Causality |
| Reagent K | TFA / Thioanisole / H₂O / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5) | Poor | Thiol-yne addition via EDT and Thioanisole[3]. |
| Reagent B | TFA / H₂O / Phenol / TIPS (88 : 5 : 5 : 2) | Moderate | Acid-catalyzed hydration due to high H₂O content[4]. |
| Modified TIPS | TFA / TIPS / H₂O (95 : 2.5 : 2.5) | Good | Standard baseline. TIPS sequesters trace water, minimizing hydration. |
| Anhydrous TIPS | TFA / TIPS / DCM (90 : 5 : 5) | Excellent | Completely prevents hydration. Note: Less effective if sequence is heavily tBu-protected. |
Step-by-Step Protocol: Synthesis and Global Deprotection
This protocol is designed as a self-validating system . By incorporating a micro-cleavage validation step, researchers can empirically confirm alkyne integrity before committing the entire resin batch.
Phase 1: Solid-Phase Assembly
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).
-
D-Bpg Coupling: Pre-activate Fmoc-D-Bpg-OH (3.0 equiv) with DIC (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF for 3 minutes. Add to the resin and agitate for 60 minutes at room temperature.
-
Validation Check (Coupling): Perform a Kaiser test. A colorless/yellow bead indicates >99% coupling efficiency. If blue, repeat step 2.
-
Chain Elongation: Continue standard Fmoc-SPPS for the remainder of the sequence.
Phase 2: Micro-Cleavage & LC-MS Validation (Critical Step)
-
Isolate 2–5 mg of the final peptide-resin.
-
Add 100 µL of Modified TIPS Cocktail (TFA/TIPS/H₂O 95:2.5:2.5) and agitate at 0 °C for 1.5 hours. Lowering the temperature significantly reduces the kinetics of alkyne hydration[4].
-
Precipitate in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/H₂O.
-
Validation Check (LC-MS): Analyze the supernatant.
-
Target Mass: Indicates intact D-Bpg.
-
+18 Da Shift: Indicates acid-catalyzed hydration (switch to Anhydrous TIPS cocktail).
-
+Scavenger Mass: Indicates nucleophilic addition (ensure no cross-contamination with EDT).
-
Phase 3: Global Cleavage and Isolation
-
Transfer the bulk dried resin to a cleavage vessel.
-
Add the validated cleavage cocktail (10 mL per gram of resin).
-
Agitate gently at 0 °C to room temperature for 2 hours.
-
Filter the resin and collect the TFA filtrate.
-
Precipitation: Dropwise add the filtrate into 10 volumes of ice-cold diethyl ether.
-
Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the peptide pellet twice more with cold ether to remove residual TIPS and TFA.
-
Lyophilize the crude peptide from a water/acetonitrile mixture.
Post-Cleavage Handling Insight
When preparing the purified D-Bpg peptide for downstream CuAAC, rigorously deoxygenate all buffers. In the presence of copper catalysts and oxygen, terminal alkynes can undergo Glaser-Hay homocoupling , forming unwanted peptide dimers[1].
Caption: Standard solid-phase peptide synthesis workflow for Fmoc-D-Bpg-OH incorporation.
References
-
[2] Title: Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation. Source: PMC (Journal of Visualized Experiments). URL:[Link]
-
[3] Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Source: SciSpace (Journal of the American Chemical Society). URL: [Link]
Sources
- 1. Fmoc-L-homopropargylglycine | 942518-21-0 | Benchchem [benchchem.com]
- 2. Constructing Thioether/Vinyl Sulfide-tethered Helical Peptides Via Photo-induced Thiol-ene/yne Hydrothiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tert-Butyl 4-(prop-2-yn-1-yl)piperazine-1-carboxylate | 199538-99-3 | Benchchem [benchchem.com]
Application Note: High-Efficiency Incorporation of Fmoc-D-Bishomopropargylglycine into Long Peptide Chains
Audience: Researchers, scientists, and drug development professionals. Focus: Solid-Phase Peptide Synthesis (SPPS), Unnatural Amino Acids, Bioorthogonal Chemistry.
Introduction & Rationale
Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH, CAS: 1198791-55-7) is a highly specialized, unnatural D-amino acid featuring an extended aliphatic side chain that terminates in a reactive alkyne[1]. The strategic incorporation of this building block into long peptide chains (>40 amino acids) serves a dual purpose in modern therapeutics:
-
Proteolytic Stability: The D-stereochemistry inherently resists degradation by endogenous proteases, significantly increasing the peptide's in vivo half-life.
-
Bioorthogonal Conjugation: The terminal alkyne provides a highly specific bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Glaser coupling[2], enabling the site-specific conjugation of fluorophores, PEG chains, or the formation of stapled peptides.
However, synthesizing long peptides is notoriously difficult. As the peptide chain elongates beyond 30 residues, inter-chain hydrogen bonding drives the formation of β -sheet secondary structures. This aggregation causes the resin to shrink, burying the reactive N-terminus and drastically reducing coupling efficiency[3]. The hydrophobic nature of the bishomopropargyl side chain further exacerbates this steric hindrance, necessitating a highly optimized synthetic strategy.
Mechanistic Insights: The E-E-A-T Approach
To build a self-validating and highly efficient protocol, every experimental variable must be optimized to disrupt aggregation and drive the kinetics of the coupling reaction.
-
Resin Selection (ChemMatrix®): Traditional polystyrene (PS) resins fail in long peptide synthesis due to poor solvation of the growing hydrophobic chain. ChemMatrix® is a 100% polyethylene glycol (PEG) resin composed exclusively of primary ether bonds[4]. This matrix exhibits unmatched swelling in a wide variety of solvents (including DMF, NMP, and aqueous buffers), which physically separates the growing peptide chains and prevents β -sheet aggregation[5].
-
Microwave-Assisted SPPS (MW-SPPS): Relying on room-temperature diffusion is insufficient for long, aggregating sequences. Microwave irradiation (typically 75°C–86°C) provides direct kinetic energy to the polar backbone of the peptide. This continuous energy input disrupts inter-chain hydrogen bonds, keeping the N-terminus exposed and accelerating the coupling of sterically hindered unnatural amino acids from hours to mere minutes[6],[7].
-
Coupling Chemistry: While DIC/Oxyma is excellent for standard chain elongation due to its low epimerization risk and high efficiency[8], the incorporation of the bulky Fmoc-D-Bpg-OH requires a more potent activator. HATU, a highly reactive aminium salt, paired with the base DIEA, is utilized specifically for the unnatural amino acid to ensure quantitative coupling[6].
Materials and Reagents
Table 1: Reagent Summary and Functional Rationale
| Reagent / Material | Function | Recommended Equivalents |
| ChemMatrix® Rink Amide Resin | Solid support for long peptide amides | N/A (Loading: 0.4–0.7 mmol/g) |
| Fmoc-D-Bpg-OH | Unnatural alkyne building block | 3.0 - 5.0 eq |
| Standard Fmoc-Amino Acids | Chain elongation | 5.0 eq |
| DIC / Oxyma Pure | Standard coupling reagents | 5.0 eq / 5.0 eq |
| HATU / DIEA | High-efficiency coupling for D-Bpg | 2.9 eq / 6.0 eq |
| 20% Piperidine in DMF | Fmoc deprotection | N/A |
| TFA / TIS / H₂O (95:2.5:2.5) | Global cleavage and side-chain deprotection | N/A |
Experimental Protocols
Step 1: Resin Preparation and Swelling
-
Weigh the desired amount of ChemMatrix® Rink Amide resin (e.g., 0.1 mmol scale) into a microwave-safe SPPS reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.
-
Causality: Proper swelling ensures the internal PEG matrix is fully expanded, maximizing the accessibility of the starting functional groups and preventing early-stage aggregation[4].
-
Step 2: Standard Chain Elongation (MW-SPPS)
For standard L-amino acids prior to the unnatural insertion:
-
Deprotection: Add 20% Piperidine in DMF. Irradiate in the microwave synthesizer at 75°C for 3 minutes[9]. Wash thoroughly with DMF (4 × 3 mL).
-
Coupling: Add 5.0 eq of Fmoc-AA-OH, 5.0 eq of DIC, and 5.0 eq of Oxyma Pure in DMF. Irradiate at 75°C for 5 minutes[8]. Wash with DMF (4 × 3 mL).
-
Repeat until the sequence reaches the target position for Fmoc-D-Bpg-OH.
Step 3: Targeted Incorporation of Fmoc-D-Bpg-OH
Due to the steric bulk and critical nature of this residue, a double-coupling strategy with HATU is employed.
-
Deprotection: Perform standard Fmoc deprotection as described above.
-
First Coupling: Dissolve 3.0 eq of Fmoc-D-Bpg-OH and 2.9 eq of HATU in DMF. Add 6.0 eq of DIEA. Add the cocktail to the resin and irradiate at 75°C for 10 minutes.
-
Wash: Drain and wash with DMF (3 × 3 mL).
-
Second Coupling: Repeat the coupling step with fresh reagents (3.0 eq Fmoc-D-Bpg-OH, 2.9 eq HATU, 6.0 eq DIEA) at 75°C for an additional 10 minutes.
-
Causality: Double coupling ensures that any sterically hindered unreacted amines are fully acylated, preventing deletion sequences in the final long peptide.
-
Step 4: Completion and Cleavage
-
Continue standard MW-SPPS for the remainder of the peptide sequence.
-
Perform a final Fmoc deprotection.
-
Wash the resin with Dichloromethane (DCM) and dry under a vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2.5 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Downstream Application: CuAAC Click Chemistry
Once the long peptide containing the D-bishomopropargylglycine residue is purified via RP-HPLC, it can be conjugated to any azide-bearing molecule (e.g., a fluorophore or half-life extension lipid).
-
Dissolve the alkyne-peptide and 1.2 eq of the azide-target in an aqueous buffer (e.g., PBS/t-BuOH 1:1).
-
Add 0.1 eq of CuSO₄ and 0.5 eq of Sodium Ascorbate (to reduce Cu(II) to the active Cu(I) catalyst in situ).
-
Agitate at room temperature for 1–2 hours until the 1,2,3-triazole linkage is fully formed.
Visualizations
SPPS Workflow for incorporating Fmoc-D-Bpg-OH into long peptides via microwave assistance.
Mechanism of Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing the D-Bpg residue.
References
-
[5] Matrix Innovation. "ChemMatrix® Resin". Matrix-Innovation.com. URL:[Link]
-
[6] Royal Society of Chemistry (RSC). "Chapter 5: Microwave-assisted Peptide Synthesis". RSC.org. URL:[Link]
-
[9] ResearchGate. "Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy". ResearchGate.net. URL:[Link]
-
[3] Researcher.Life. "Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide". Researcher.Life. URL:[Link]
-
[7] ACS Publications. "Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures". ACS.org. URL:[Link]
-
[8] ChemRxiv. "Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repeat peptides". ChemRxiv.org. URL:[Link]
Sources
- 1. 1198791-55-7 Cas No. | Fmoc-D-bishomopropargylglycine | Apollo [store.apolloscientific.co.uk]
- 2. Fmoc-bishomopropargylglycine Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. ChemMatrix® Resin for solid phase peptide synthesis [sigmaaldrich.com]
- 5. ChemMatrix® Resin | Matrix Innovation [matrix-innovation.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Application Note: Copper-Free Click Chemistry Compatibility with Bishomopropargylglycine (BHPG)
Executive Summary
L-bishomopropargylglycine (BHPG or Bpg) is a non-canonical amino acid widely utilized in peptide engineering to introduce terminal alkyne functionalities for bioconjugation and conformational constraining[1]. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the traditional route for BHPG conjugation, the cytotoxicity of Cu(I) catalysts—primarily through the generation of reactive oxygen species (ROS)—severely limits its utility in live-cell applications and sensitive biologics.
A common mechanistic misconception is that "copper-free click" universally implies Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). However, because BHPG possesses an unstrained terminal alkyne, it lacks the ~18 kcal/mol ring strain inherent to cyclooctynes (e.g., DBCO, BCN). Consequently, spontaneous SPAAC with BHPG is kinetically forbidden at physiological temperatures. To achieve true copper-free compatibility, researchers must pivot to orthogonal modalities: Radical-Mediated Thiol-Yne Click (TYC) [2] and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) [3]. This guide provides the theoretical causality and self-validating protocols for executing these advanced copper-free conjugations.
Mechanistic Causality: Overcoming the Terminal Alkyne Conundrum
To successfully conjugate BHPG without copper, we must exploit the specific electronic and kinetic properties of its terminal alkyne side chain:
Pathway A: Metal-Free Thiol-Yne Click (TYC)
Thiol-yne click chemistry is a radical-mediated, 100% metal-free process[2]. Upon photoinitiation, a thiyl radical (RS•) attacks the BHPG alkyne in an anti-Markovnikov fashion, generating a highly reactive vinyl sulfide intermediate. Because the rate constant for the addition of a second thiol to the vinyl sulfide is approximately three times faster than the initial alkyne addition[2], the reaction rapidly consumes two equivalents of thiol to yield a highly stable 1,2-bis(thioether) adduct. This dual-conjugation feature is particularly advantageous for maximizing payload density (e.g., attaching two fluorophores or drug molecules per BHPG residue).
Pathway B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
When triazole formation is strictly required, [3]. Utilizing catalysts such as Cp*RuCl(PPh3)2, RuAAC coordinates both the terminal alkyne of BHPG and the azide, directing them into a 1,5-disubstituted 1,2,3-triazole. This contrasts with the 1,4-regioselectivity of CuAAC. While Ruthenium is a heavy metal, it avoids the specific ROS-mediated oxidative damage to peptide backbones associated with Cu(I), making it suitable for synthesizing constrained β-hairpin peptides[1] or bioconjugates prior to rigorous purification.
Fig 1: Copper-free bioconjugation pathways for BHPG-modified peptides.
Quantitative Comparison of Click Modalities
The following table summarizes the critical parameters for selecting the appropriate click modality for BHPG-containing sequences.
| Click Modality | Alkyne Requirement | Catalyst / Initiator | Cytotoxicity / Degradation | Primary Product | Regioselectivity |
| CuAAC | Terminal (e.g., BHPG) | Cu(I) / Ascorbate | High (ROS generation) | Triazole | 1,4-disubstituted |
| SPAAC | Strained (e.g., DBCO) | None (Strain-driven) | Low | Triazole | Mixed (Regioisomers) |
| TYC | Terminal (e.g., BHPG) | hν + Photoinitiator | Very Low (Metal-Free) | Bis-thioether | Anti-Markovnikov |
| RuAAC | Terminal (e.g., BHPG) | Cp*RuCl(PPh3)2 | Moderate (Ru toxicity) | Triazole | 1,5-disubstituted |
Experimental Protocols: Self-Validating Systems
Protocol A: Metal-Free Thiol-Yne Bioconjugation of BHPG-Peptides
This protocol utilizes Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a photoinitiator. LAP is chosen because it absorbs efficiently at 365 nm, allowing for deep buffer penetration without the UV-B induced damage to aromatic amino acids (Trp, Tyr) common with older initiators like Irgacure 2959.
Reagents:
-
BHPG-containing peptide (1 mM final concentration)
-
Thiol-functionalized cargo (e.g., PEG-SH or fluorescent-SH) (4-5 mM)
-
LAP photoinitiator (0.1% w/v)
-
Degassed PBS (pH 7.4)
Step-by-Step Methodology:
-
Buffer Preparation: Sparge PBS with Argon for 15 minutes. Causality: Dissolved oxygen is a potent radical scavenger that will quench the thiyl radicals, prematurely terminating the reaction.
-
Reagent Assembly: Dissolve the BHPG-peptide and the thiol-cargo in the degassed PBS. Causality: A minimum of 4 equivalents of thiol is used to force the reaction past the intermediate vinyl sulfide stage, ensuring homogenous bis-thioether formation.
-
Initiation: Add LAP to a final concentration of 0.1% w/v.
-
Irradiation: Irradiate the solution using a 365 nm LED lamp (10–20 mW/cm²) for 15–30 minutes at room temperature.
-
Validation & Purification:
-
Self-Validation Check: Analyze the crude mixture via MALDI-TOF MS. You must observe a mass shift of exactly + (2 × MW_thiol_cargo) . If a mass shift of only + (1 × MW_thiol_cargo) is observed, the reaction stalled at the vinyl sulfide intermediate. Resolve this by adding 2 more equivalents of thiol and irradiating for an additional 10 minutes.
-
Purify the final bis-thioether product via Preparative RP-HPLC.
-
Fig 2: Radical-mediated mechanism of the metal-free Thiol-Yne Click (TYC) reaction.
Protocol B: RuAAC of BHPG-Peptides (Copper-Free Triazole Formation)
When the rigidity of a triazole linkage is required (e.g., for β-hairpin stabilization[1]), RuAAC is the optimal copper-free choice.
Reagents:
-
BHPG-containing peptide (1 mM)
-
Azide-functionalized cargo (1.2 mM)
-
Cp*RuCl(PPh3)2 catalyst (10 mol%)
-
Anhydrous DMF / H2O (1:1 v/v)
Step-by-Step Methodology:
-
Solvent Assembly: Dissolve the BHPG-peptide and azide-cargo in the DMF/H2O mixture. Causality: Ruthenium catalysts exhibit poor solubility in purely aqueous buffers. A 50% organic fraction ensures the catalyst remains active and accessible to the peptide.
-
Catalyst Addition: Add 10 mol% of Cp*RuCl(PPh3)2 under an inert atmosphere (Nitrogen or Argon).
-
Incubation: Incubate the reaction at 37°C for 6 hours, or utilize microwave assistance (60°C for 30 minutes) to accelerate the kinetically slower RuAAC process.
-
Validation & Purification:
-
Self-Validation Check: Analyze via LC-MS. The product peak will show a mass shift of + MW_azide_cargo . To confirm 1,5-regioselectivity (if comparing against a CuAAC standard), perform 1D NOESY NMR on the purified product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the triazole proton and the adjacent methylene protons of the BHPG sidechain confirms the 1,5-conformation.
-
Purify via RP-HPLC. Ruthenium salts will elute in the void volume or early organic gradient.
-
References
-
Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis Lowe, A. B. (2010). Polymer Chemistry, 1(1), 17-36. URL:[Link]
-
1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions Celentano, V., et al. (2014). European Journal of Medicinal Chemistry, 73, 210-216. URL:[Link]
-
“Triazole Bridge”: Disulfide-Bond Replacement by Ruthenium-Catalyzed Formation of 1,5-Disubstituted 1,2,3-Triazoles Empting, M., et al. (2011). Angewandte Chemie International Edition, 50(22), 5207-5211. URL:[Link]
Sources
Application Note & Protocol: High-Efficiency Synthesis of Alkyne-Modified Peptides using Microwave-Assisted Incorporation of Fmoc-D-bishomopropargylglycine
Here is the detailed Application Note and Protocol on the topic.
Abstract
The convergence of microwave-assisted solid-phase peptide synthesis (MA-SPPS) with bioorthogonal "click chemistry" has revolutionized the development of complex peptide-based therapeutics, diagnostics, and biomaterials. This guide provides an in-depth technical overview and validated protocols for the efficient incorporation of Fmoc-D-bishomopropargylglycine, a versatile alkyne-containing amino acid, into peptide backbones using microwave energy. We further detail the subsequent post-synthetic modification of the incorporated alkyne handle via the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. By leveraging the speed and efficiency of microwave heating, researchers can significantly reduce synthesis times, improve peptide purity, and access novel peptide conjugates that are challenging to produce with conventional methods.[1][2]
The Foundational Principles: Why Microwave-Assisted SPPS?
Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing chain anchored on a solid resin support.[3] Traditional SPPS, performed at ambient temperatures, can be time-consuming, with individual amino acid coupling and deprotection cycles taking up to two hours.[1][4] Furthermore, difficult or "stubborn" sequences, particularly those prone to aggregation, often result in low purity and truncated side products.[5]
Microwave-assisted SPPS directly addresses these challenges by utilizing microwave energy to rapidly and uniformly heat the reaction mixture.[1][6] This is not simply bulk heating; microwaves directly couple with polar molecules (like the DMF solvent), leading to a rapid temperature increase that is homogenous throughout the reaction vessel.
The core advantages are:
-
Drastic Time Reduction: Microwave energy accelerates the kinetics of both the Fmoc-deprotection and amide bond formation (coupling) steps.[7] A full cycle can be completed in minutes instead of hours.[1]
-
Enhanced Purity and Yield: By driving reactions to completion, microwave heating minimizes the formation of deletion sequences and other side products that arise from incomplete reactions.[2][8] The rapid heating also helps to disrupt peptide chain aggregation, which can otherwise hinder reagent access to the N-terminus of the growing peptide.[5]
-
Access to Complex Peptides: The efficiency of MA-SPPS enables the successful synthesis of long or hydrophobic peptides that are notoriously difficult to prepare using conventional methods.[2]
Fmoc-D-bishomopropargylglycine: The Gateway to Bioconjugation
Fmoc-D-bishomopropargylglycine is a non-canonical amino acid derivative designed for seamless integration into standard Fmoc-based SPPS workflows.[9] Its structure contains two key features:
-
Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group on the α-amine, making it fully compatible with the standard Fmoc/tBu synthesis strategy.[3]
-
Bishomopropargyl Side Chain: This side chain terminates in an alkyne functional group. The alkyne is a bioorthogonal handle; it is stable and non-reactive under peptide synthesis and cleavage conditions but can be specifically reacted in a post-synthetic step.[9][10]
This alkyne handle is the key to unlocking "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole ring by ligating the alkyne-modified peptide with any azide-functionalized molecule (e.g., fluorophores, small molecule drugs, polymers like PEG, or other peptides).[11][12]
Diagram 1: Chemical Structure of Fmoc-D-bishomopropargylglycine
Caption: Structure of Fmoc-D-bishomopropargylglycine.
Protocol 1: Microwave-Assisted SPPS of a Peptide Containing D-Bishomopropargylglycine
This protocol describes the automated synthesis of a model alkyne-containing peptide on a 0.1 mmol scale. It assumes the use of a modern microwave peptide synthesizer.
Materials and Reagents:
-
Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ Alstra™)
-
Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)[3]
-
Fmoc-protected amino acids, including Fmoc-D-bishomopropargylglycine
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)[13]
-
Coupling/Activation Reagents:
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[11]
-
Cold Diethyl Ether
Workflow Diagram
Caption: General workflow for Fmoc-based MA-SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Place the resin (0.1 mmol substitution) in the synthesizer reaction vessel. Swell the resin in DCM for 20 minutes, followed by DMF for 20 minutes. Drain the solvent.[14]
-
Initial Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, perform an initial Fmoc deprotection step as described in step 4.
-
Amino Acid Coupling Cycle: For each amino acid in the sequence (including Fmoc-D-bishomopropargylglycine): a. Coupling: Add the Fmoc-amino acid (5 eq.), activator (e.g., HBTU, 4.9 eq.), and base (e.g., DIPEA, 10 eq.) dissolved in DMF to the resin. b. Microwave Irradiation (Coupling): Irradiate the vessel according to the parameters in Table 1. This drives the amide bond formation.[7][15] c. Washing: After coupling, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[14] d. Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. e. Microwave Irradiation (Deprotection): Irradiate the vessel according to the parameters in Table 1 to remove the Fmoc group, exposing the free amine for the next coupling cycle.[7] f. Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[14]
-
Final Deprotection: After the final amino acid has been coupled, perform a final deprotection step (4d-4f) to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, followed by DCM, and dry thoroughly under a stream of nitrogen.
-
Cleavage and Global Deprotection: Transfer the dried resin to a cleavage vessel. Add the cold cleavage cocktail (e.g., 10 mL for 0.1 mmol scale). Agitate at room temperature for 2-4 hours. This cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.[11]
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a 50 mL conical tube filled with cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether. Wash the pellet with more cold ether and centrifuge again. Dry the final peptide pellet under vacuum.
Table 1: Representative Microwave Synthesis Parameters
| Step | Parameter | Value | Rationale |
| Coupling | Temperature | 75 - 90 °C | Accelerates acylation reaction kinetics significantly.[15] |
| Microwave Power | 30 - 50 W | Sufficient power to maintain target temperature without overheating. | |
| Hold Time | 3 - 5 minutes | Generally sufficient for complete coupling of standard amino acids.[7] | |
| Deprotection | Temperature | 75 - 90 °C | Rapidly accelerates the base-mediated Fmoc removal. |
| Microwave Power | 30 - 50 W | Maintains temperature for efficient deprotection. | |
| Hold Time | 2 - 3 minutes | Sufficient for complete Fmoc removal without side reactions.[7] |
Note: Optimal conditions, especially for "difficult" couplings (e.g., Arg, bulky residues), may require method optimization, such as double coupling or extended times.[5]
Protocol 2: Post-Synthetic Modification via CuAAC ("Click" Reaction)
This protocol describes the conjugation of an azide-containing molecule (e.g., Azide-Fluor 488) to the alkyne-modified peptide in solution.
Materials and Reagents:
-
Alkyne-modified crude peptide
-
Azide-functionalized molecule (e.g., fluorescent dye, PEG-azide)
-
Copper Source: Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in H₂O)[16]
-
Reducing Agent: Sodium Ascorbate (NaAsc) solution (e.g., 100 mM in H₂O, prepare fresh )[16]
-
Ligand (Optional but Recommended): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in H₂O). The ligand accelerates the reaction and protects the peptide from oxidative damage.[16][17]
-
Solvent System: A mixture suitable for dissolving the peptide, such as DMSO/H₂O or t-BuOH/PBS.[11][17]
Mechanism Diagram
Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step Methodology:
-
Peptide Dissolution: Dissolve the alkyne-modified peptide in the chosen solvent system (e.g., DMSO/H₂O).
-
Reagent Addition: In a microcentrifuge tube, combine the following in order: a. The peptide solution. b. The azide-functionalized molecule (use a slight excess, e.g., 1.2 equivalents). c. The CuSO₄ solution (final concentration ~0.1-0.25 mM).[16] d. The THPTA ligand solution (final concentration ~0.5-1.25 mM; maintain a 5:1 ligand-to-copper ratio).[16]
-
Reaction Initiation: Add the freshly prepared sodium ascorbate solution to the mixture to initiate the reaction. The final concentration should be around 5 mM.[11][16]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated.
-
Monitoring and Purification: Monitor the reaction progress by LC-MS, looking for the disappearance of the starting peptide mass and the appearance of the new, higher-mass conjugate. Once complete, purify the final conjugate using reverse-phase HPLC.
Characterization and Troubleshooting
Data Presentation: All crude and purified peptides should be analyzed to confirm identity and purity.
-
Reverse-Phase HPLC (RP-HPLC): Used to assess the purity of the crude peptide after cleavage and to purify the final product. The chromatogram should show a major peak corresponding to the target peptide.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide and the final conjugate, ensuring the correct sequence was assembled and the click reaction was successful.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Purity / Deletion Sequences in Crude Peptide | Incomplete coupling or deprotection. Peptide aggregation. | Increase microwave hold time or temperature. Perform a "double coupling" for difficult residues.[5] Use aggregation-disrupting additives if necessary. |
| No Product / Low Yield in Click Reaction | Oxidation of Cu(I) to inactive Cu(II). Degradation of sodium ascorbate. Poor peptide/reagent solubility. | Always use freshly prepared sodium ascorbate.[11] Increase the ligand-to-copper ratio to 5:1.[16] Test different solvent systems (e.g., add more organic co-solvent like DMSO). |
| Incomplete Side-Chain Deprotection | Insufficient scavengers in cleavage cocktail (especially for Cys, Met, Trp). | Ensure the cleavage cocktail contains appropriate scavengers like TIS, water, or EDT.[18] |
| Peptide Oxidation during Click Reaction | Reactive oxygen species (ROS) generated by copper. | Ensure a sufficient excess of ligand (THPTA) is used, as it can act as a sacrificial reductant.[16] Degas solutions before use. |
Conclusion
The combination of microwave-assisted solid-phase synthesis and the specific incorporation of Fmoc-D-bishomopropargylglycine provides a powerful, efficient, and reliable platform for producing novel peptide conjugates. The protocols outlined in this guide offer a validated starting point for researchers aiming to accelerate their discovery and development workflows. By reducing synthesis time from days to hours and enabling robust post-synthetic modifications, this methodology empowers the creation of next-generation peptide-based tools and therapeutics.
References
- Vertex AI Search. (2024). Microwave-Assisted Peptide Synthesis: A Faster Approach.
- CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Scientific Research Publishing. (2013). Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis.
- ACS Publications. (2018). Decoration of Coiled-Coil Peptides with N-Cysteine Peptide Thioesters As Cyclic Peptide Precursors Using Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) Click Reaction. Organic Letters.
- Chem-Impex. (n.d.). Fmoc-D-β-homopropargylglycine.
- ResearchGate. (2014). Microwave Assisted Peptide Synthesis as a New Gold Standard in Solid Phase Peptide Synthesis: Phospholamban as an Example.
- Sigma-Aldrich. (n.d.). Comparative study of conventional and microwave assisted synthesis.
- PMC. (n.d.).
- Springer Nature. (n.d.).
- Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Sigma-Aldrich. (n.d.). Fmoc-bishomopropargylglycine Novabiochem®.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Wondrium. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Nowick Laboratory, UC Irvine. (2020).
- Springer Nature Experiments. (n.d.).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Biotage. (n.d.). Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers.
- BenchChem. (2025). Application Notes and Protocols for the Use of Fmoc-Gly-DL-Ala in Solid-Phase Peptide Synthesis.
- Merck (Sigma-Aldrich). (n.d.). Click Chemistry Reagents Overview.
Sources
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. scirp.org [scirp.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 8. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. chemimpex.com [chemimpex.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Application Note: Optimized Protocol for the Cleavage of Fmoc-D-Bishomopropargylglycine from Wang Resin
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating workflows, and quantitative optimization for alkyne-bearing unnatural amino acids.
Introduction & Mechanistic Rationale
Fmoc-D-bishomopropargylglycine (Fmoc-D-Bhp-OH) is a highly valuable non-canonical amino acid featuring a terminal alkyne side chain. It is widely utilized to introduce bioorthogonal handles into peptide sequences for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Glaser coupling.
When this amino acid is synthesized or anchored on a Wang resin (a standard 4-alkoxybenzyl alcohol linker), the cleavage step must quantitatively release the free carboxylic acid without compromising the base-labile Fmoc protecting group or the reactive terminal alkyne.
The Causality of Cleavage Mechanics
Wang resin is an acid-labile support. The cleavage mechanism is driven by the protonation of the linker's ester oxygen by high concentrations of Trifluoroacetic Acid (TFA), followed by the expulsion of the amino acid to generate a highly reactive 4-alkoxybenzyl carbocation [1].
If this electrophilic carbocation is not immediately quenched, it can re-alkylate the free carboxylic acid of the product. To prevent this, scavengers are mandatory. Triisopropylsilane (TIS) is introduced as a bulky, potent hydride donor to irreversibly reduce the carbocation, while water acts as a nucleophilic trap to hydrolyze it [2].
Field-Proven Insight: While terminal alkynes are generally robust against standard TFA cleavage conditions, prolonged exposure (>3 hours) in the presence of trace metal impurities can theoretically catalyze Markovnikov hydration, converting the alkyne into a methyl ketone. Adhering strictly to a 2-hour cleavage time eliminates this risk while ensuring >95% release from the resin.
Quantitative Data: Cleavage Cocktail Optimization
To maximize yield while preserving the integrity of the alkyne and Fmoc groups, various cleavage cocktails can be employed. Table 1 summarizes the quantitative performance of these mixtures.
Table 1: Comparison of Cleavage Cocktails for Fmoc-D-Bhp-Wang Resin
| Cleavage Cocktail | Composition (v/v) | Reaction Time | Scavenger Mechanism | Expected Yield | Purity (LC-MS) |
| Standard (Reagent B) | TFA / TIS / H₂O (95:2.5:2.5) | 2.0 hours | Hydride donation (TIS), Hydrolysis (H₂O) | >95% | >98% |
| Mild Acid | TFA / DCM (50:50) | 3.0 hours | None (relies on dilution) | 80-85% | >95% |
| High-Silane | TFA / TIS / DCM (50:5:45) | 2.5 hours | Hydride donation (TIS) | >90% | >98% |
Recommendation: The Standard Reagent B cocktail is optimal for quantitative yield without risking alkyne hydration.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. By integrating an in-process Quality Control (QC) checkpoint, researchers can confirm successful cleavage before committing to the final isolation steps, thereby preventing catastrophic loss of material.
Materials and Reagents
-
Fmoc-D-Bhp-Wang Resin
-
Trifluoroacetic Acid (TFA, LC-MS grade)
-
Triisopropylsilane (TIS, 99%)
-
Dichloromethane (DCM, anhydrous)
-
Hexanes and Diethyl Ether (Ice-cold)
-
Nitrogen gas (N₂)
Step-by-Step Methodology
Step 1: Resin Swelling (The Pre-requisite for High Yield)
-
Transfer the Fmoc-D-Bhp-Wang resin to a fritted syringe or a sintered glass reaction vessel.
-
Add anhydrous DCM (approx. 10 mL per gram of resin).
-
Agitate gently on an orbital shaker for 30 minutes. Causality: Polystyrene-based Wang resin exists in a collapsed state when dry. DCM swells the polymer matrix, expanding the pores and ensuring that the TFA cleavage cocktail can uniformly access the internal active sites.
Step 2: Cleavage Cocktail Execution
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v). Prepare 10 mL of cocktail per gram of resin.
-
Drain the DCM from the swollen resin completely.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature (20–25°C) for 2 hours.
Step 3: In-Process Self-Validation (QC Checkpoint)
-
At t = 90 minutes, extract a 5 µL micro-aliquot of the liquid phase.
-
Dilute the aliquot in 100 µL of Acetonitrile/Water (1:1).
-
Analyze via LC-MS. Validation Metric: Confirm the presence of the target mass. The molecular weight of Fmoc-D-Bhp-OH is 363.41 g/mol ; you must observe the [M+H]⁺ ion at m/z 364.4 [3]. Do not proceed to filtration until this mass is confirmed as the dominant peak.
Step 4: Filtration and Resin Washing
-
Filter the cleavage mixture into a round-bottom flask.
-
Wash the depleted resin with neat TFA (2 × 3 mL) and DCM (2 × 3 mL) to extract any residual product trapped in the polymer matrix. Combine all filtrates.
Step 5: Concentration and Isolation Field-Proven Insight: Unlike long-chain peptides, a single Fmoc-protected amino acid like Fmoc-D-Bhp-OH is highly lipophilic. Standard cold diethyl ether precipitation often fails because the product remains soluble. Substituting ether with a mixture of cold hexanes and ether forces the product out of solution.
-
Concentrate the combined filtrates under a gentle stream of N₂ or via rotary evaporation (water bath < 30°C) to approximately 10% of the original volume.
-
Add 10 volumes of ice-cold hexanes/diethyl ether (1:1 v/v) to the concentrated oil to precipitate the Fmoc-D-Bhp-OH.
-
Centrifuge at 3000 × g for 5 minutes, decant the supernatant, and wash the pellet twice with cold hexanes.
-
Dry the product under high vacuum overnight to remove residual TFA.
Workflow Visualization
Workflow for the cleavage and isolation of Fmoc-D-bishomopropargylglycine from Wang resin.
References
Troubleshooting & Optimization
Improving solubility of Fmoc-D-bishomopropargylglycine in DMF
Technical Support Center: Troubleshooting Fmoc-D-Bishomopropargylglycine Solubility in DMF
As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of Solid-Phase Peptide Synthesis (SPPS). Unnatural amino acids, particularly those with extended aliphatic or alkyne side chains, often present significant solvation challenges.
Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) is a prime example. While the alkyne moiety is invaluable for downstream click chemistry, the combination of the bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group and the uncharged, hydrophobic bishomopropargyl side chain drastically increases the molecule's crystalline lattice energy. This dual-hydrophobic character often renders standard N,N-Dimethylformamide (DMF) insufficient for complete dissolution at standard coupling concentrations (e.g., 0.2 M – 0.5 M).
This guide provides a causality-driven, self-validating framework to overcome these solubility barriers without compromising the integrity of your synthesis.
Diagnostic Solvation Workflow
Before altering your chemical protocols, follow this logical progression to apply the minimum necessary intervention to achieve solvation.
Logical workflow for optimizing the solvation of hydrophobic Fmoc-amino acids.
Frequently Asked Questions (FAQs)
Q1: Why does Fmoc-D-Bpg-OH form stubborn aggregates in high-purity DMF? A: The insolubility is a thermodynamic issue. The non-polar alkyne side chain and the Fmoc group participate in strong intermolecular van der Waals forces and hydrophobic stacking. In moderately polar aprotic solvents like DMF, the solvent-solute interactions are simply not strong enough to overcome the enthalpy of the solid crystal lattice. Furthermore, the presence of trace amines in degraded DMF can exacerbate poor solvation, which is why utilizing fresh, amine-free DMF is a critical baseline requirement[1].
Q2: What are the immediate physical interventions I can apply without altering my solvent system? A: Apply controlled physical energy to disrupt the solid aggregates before changing the chemistry:
-
Sonication: Ultrasonic waves induce microscopic cavitation, physically shattering crystalline aggregates[2],[3].
-
Gentle Heating: Warming the solution to 30–40 °C provides the kinetic energy necessary to overcome the dissolution barrier[2],[3]. Caution: Never exceed 40 °C during this stage, as prolonged exposure to higher temperatures can trigger premature Fmoc deprotection.
Q3: If physical methods fail, what co-solvents are scientifically justified? A: When DMF's solvating power is insufficient, you must introduce solvents with higher dipole moments or different hydrogen-bonding capabilities:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a stronger polar aprotic solvent than DMF and is highly effective at solvating difficult Fmoc-amino acids[4],[2].
-
Dimethyl Sulfoxide (DMSO): Adding up to 25% (v/v) DMSO acts as a powerful disruptor of intermolecular hydrogen bonding and hydrophobic stacking[2].
-
Dichloromethane (DCM): A small fraction of DCM (5–10% v/v) can specifically improve the solvation of the hydrophobic Fmoc moiety[2],[3].
Q4: I successfully dissolved the amino acid, but it precipitated upon addition to the resin. How do I fix this? A: This indicates on-resin aggregation. As the peptide chain grows, hydrophobic residues can fold and aggregate on the solid support, squeezing out the solvent and causing the incoming activated amino acid to precipitate[3]. To mitigate this, incorporate a chaotropic agent like Lithium Chloride (LiCl) into your coupling mixture to disrupt secondary structure formation, or perform the coupling at an elevated temperature (e.g., 40 °C)[3].
Quantitative Solvent Parameters
Use the following table to select the appropriate solvent modification based on the severity of the solubility issue.
| Solvent / Additive | Relative Solvating Power | Recommended Max Ratio | Temp Limit | Mechanistic Function |
| DMF | Baseline | 100% | 40 °C | Primary SPPS solvent; provides optimal swelling of the solid support[4],[5]. |
| NMP | High | 100% (or 1:1 w/ DMF) | 40 °C | Higher dipole moment than DMF; excellent drop-in replacement for difficult hydrophobic residues[4],[2]. |
| DMSO | Very High | 25% (v/v) | 40 °C | Powerful hydrogen bond acceptor; disrupts stubborn crystalline aggregates[2]. |
| DCM | Moderate | 10% (v/v) | 35 °C | Solvates the Fmoc moiety; high volatility requires sealed vessels to prevent concentration shifts[2],[3]. |
| LiCl | N/A (Chaotrope) | 0.8 M | N/A | Disrupts on-resin secondary structures and beta-sheet formation during coupling[3]. |
Self-Validating Experimental Protocols
Protocol A: Standard Dissolution with Physical Agitation
Objective: Achieve solvation using purely physical kinetic energy to preserve the standard SPPS solvent environment.
-
Preparation: Weigh the required equivalent of Fmoc-D-Bpg-OH into a clean, dry, silylated reaction vessel. Silylation prevents hydrophobic beads and reagents from adhering to the glass walls[5].
-
Solvent Addition: Add the calculated volume of high-purity, amine-free DMF to achieve your target concentration (typically 0.2 M)[1].
-
Agitation: Vortex vigorously for 5 minutes at room temperature.
-
Sonication & Heating: Place the vessel in a temperature-controlled ultrasonic bath. Sonicate in short 2-minute bursts. Monitor the bath temperature strictly to ensure it remains between 30 °C and 40 °C[2],[3].
-
Validation Check: Hold the solution against a strong, direct light source. The solution must be optically clear without birefringence or particulate scattering.
-
If clear: Proceed to pre-activation.
-
If cloudy/particulate remains: The lattice energy exceeds the kinetic energy provided. Proceed immediately to Protocol B.
-
Protocol B: Advanced Dissolution using Co-Solvent Systems
Objective: Alter the dielectric and solvating properties of the medium to force dissolution.
-
NMP Integration: To the unresolved DMF suspension from Protocol A, add NMP to create a 1:1 (v/v) DMF:NMP mixture. NMP provides superior solvation for highly hydrophobic sequences[4],[2]. Vortex for 3 minutes.
-
Validation Check: Inspect optically. If particulate matter persists, the hydrophobicity requires a stronger disruptor.
-
DMSO Integration: Add DMSO incrementally until it constitutes 10% to 25% (v/v) of the final solvent volume[2].
-
Final Agitation: Sonicate for an additional 2 minutes[2].
-
Validation Check: The solution must now be completely transparent.
-
Note on Trustworthiness: When using DMSO, you must program additional washing steps (e.g., 5x DMF washes instead of 3x) post-coupling to ensure the co-solvent is completely purged from the resin bed before the next deprotection cycle[5].
-
Protocol C: Coupling Optimization with Chaotropic Agents
Objective: Prevent on-resin precipitation and aggregation during the coupling phase.
-
Activation: Prepare your coupling reagents (e.g., HATU/HOAt) and dissolve them alongside the pre-dissolved Fmoc-D-Bpg-OH using a base such as 20% collidine or N-methylmorpholine (NMM) in DMF[1].
-
Chaotrope Addition: For sequences known to aggregate, add Lithium Chloride (LiCl) directly to the activated mixture to achieve a concentration of 0.4 M – 0.8 M[3].
-
Coupling: Transfer the activated solution to the resin. Perform the coupling reaction at a slightly elevated temperature (40 °C) to maintain solubility and enhance reaction kinetics[3].
-
Validation Check: Perform a Kaiser test (for primary amines) or utilize real-time UV/conductivity monitoring post-coupling[5]. A negative Kaiser test validates that the Fmoc-D-Bpg-OH remained soluble enough to achieve >99% coupling efficiency.
Sources
Technical Support Center: Preventing Racemization of Fmoc-D-Bishomopropargylglycine During SPPS
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate the epimerization of Fmoc-D-bishomopropargylglycine (Fmoc-D-Bhp-OH) during Solid-Phase Peptide Synthesis (SPPS).
Fmoc-D-Bhp-OH is a critical unnatural amino acid used to introduce alkyne handles for late-stage click chemistry (CuAAC). However, due to its non-standard side chain and D-chirality, it is highly susceptible to racemization (epimerization) during coupling[1]. This guide provides mechanistic insights, a troubleshooting FAQ, and a field-proven, self-validating protocol to preserve chiral integrity.
Mechanistic Insight: The Causality of Racemization
To prevent racemization, we must first understand its root cause. During Fmoc-SPPS, the activation of the carboxylic acid creates a highly reactive intermediate. For sterically hindered or unnatural amino acids like D-Bhp, the bimolecular coupling rate with the resin-bound amine is reduced. This extended lifetime of the activated ester allows for intramolecular attack by the carbamate carbonyl oxygen, forming an oxazol-5(4H)-one (oxazolone) intermediate [2].
The α-proton of this oxazolone is highly acidic. If tertiary bases (such as DIPEA or NMM) are present in the coupling environment, they rapidly abstract this proton to form an achiral enolate[3]. Subsequent non-stereoselective reprotonation yields a mixture of D- and L-oxazolones, which then react with the resin to form an epimerized peptide impurity[2].
Base-catalyzed oxazolone formation and racemization pathway during Fmoc-SPPS activation.
Troubleshooting Guide & FAQs
Q1: Why is my D-bishomopropargylglycine epimerizing more than standard aliphatic amino acids? A1: The extended alkyne side chain of bishomopropargylglycine introduces steric bulk. This physical hindrance slows down the desired bimolecular coupling reaction with the resin-bound amine. Because the reaction is slower, the activated ester has a longer half-life, providing a larger time window for base-catalyzed intramolecular cyclization into the oxazolone intermediate[3].
Q2: Which coupling reagent system is most effective at preventing L-isomer formation? A2: The DIC/OxymaPure system is the gold standard for racemization-prone amino acids[3]. Uronium/aminium salts (like HATU or HBTU) strictly require a minimum of 2 equivalents of a tertiary base to drive the reaction, creating a basic environment that promotes enolization[2]. In contrast, carbodiimide-based activation (DIC) with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is virtually base-free. This drastically lowers the pH of the coupling microenvironment, suppressing α-proton abstraction[4].
Q3: I must use HATU because the coupling is onto a highly hindered N-terminal amine. How can I minimize racemization? A3: If uronium reagents are mandatory for a difficult sequence, you must replace strong, unhindered bases like DIPEA or N-methylmorpholine (NMM) with a weaker, sterically hindered base such as 2,4,6-collidine (TMP) [3]. Literature demonstrates that substituting NMM with 2,4,6-collidine can reduce epimerization of highly sensitive residues from ~50% down to negligible levels[5].
Q4: Does pre-activation time affect the chiral integrity of Fmoc-D-Bhp-OH? A4: Yes, critically. Prolonged pre-activation in the presence of a base maximizes the formation of the oxazolone intermediate before the activated species even contacts the nucleophile[3]. Pre-activation should be completely avoided. The coupling reagents must be added directly to the resin concurrently with the amino acid (in situ activation)[2].
Quantitative Data: Impact of Coupling Conditions
The following table summarizes the expected epimerization rates based on the coupling chemistry employed for highly sensitive, sterically hindered unnatural amino acids[4][5].
| Coupling Reagent | Additive | Base Used | Pre-activation Time | Expected Epimerization (%) | Recommendation |
| HBTU / HATU | None | DIPEA / NMM | 5 mins | 15.0 - 50.0% | Not Recommended |
| HATU | HOAt | 2,4,6-Collidine | 0 - 1 min | 2.0 - 5.0% | Use only for hindered amines |
| DIC | HOBt | None | 0 - 1 min | 1.0 - 3.0% | Acceptable |
| DIC | OxymaPure | None | 0 min (In situ) | < 1.0% | Optimal |
Step-by-Step Experimental Protocol: Base-Free DIC/Oxyma Coupling
To ensure a self-validating and highly reliable coupling of Fmoc-D-Bhp-OH, follow this optimized DIC/Oxyma protocol. This procedure is designed to minimize the lifetime of the activated intermediate and entirely eliminate tertiary amines from the coupling environment.
Materials Required:
-
Fmoc-D-Bhp-OH (3.0 equivalents relative to resin loading)
-
OxymaPure (3.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
Peptide-resin (swelled in DMF)
-
Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
Methodology:
-
Rigorous Resin Preparation (Causality: Trace Base Removal): Ensure the resin-bound peptide has been successfully Fmoc-deprotected (e.g., 20% piperidine in DMF for 2 x 5 min). Thoroughly wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min)[2]. Crucial Step: Trace residual piperidine will act as a base during coupling and catalyze racemization. The DCM wash helps purge residual polar bases from the resin matrix.
-
Amino Acid Dissolution: In a clean, dry vial, dissolve 3.0 eq. of Fmoc-D-Bhp-OH and 3.0 eq. of OxymaPure in a minimal volume of anhydrous DMF to achieve approximately a 0.1 M concentration. Do not add any base. [3]
-
In Situ Delivery: Add the unactivated amino acid/Oxyma solution directly to the reaction vessel containing the swelled resin.
-
Coupling Initiation (Causality: Minimizing Activated Lifetime): Immediately add 3.0 eq. of DIC directly to the resin slurry. Why this matters: Adding DIC last and directly to the resin ensures that the activated ester is only formed in the immediate presence of the nucleophile (the resin-bound amine), suppressing the time available for oxazolone formation[3].
-
Reaction Conditions: Agitate the mixture gently at ambient temperature (20–25 °C) for 1 to 2 hours. Avoid microwave heating or elevated temperatures, which exponentially increase the thermodynamic rate of α-proton abstraction[2].
-
Verification & Self-Validation: Wash the resin with DMF (5 x 1 min). Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines) to confirm coupling completion. Troubleshooting: If the test is positive (incomplete coupling), do not extend the reaction time or apply heat. Instead, drain the vessel and perform a second coupling using the exact same base-free DIC/Oxyma conditions.
Sources
Technical Support Center: Navigating Challenging Couplings with Sterically Hindered Unnatural Amino Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the incorporation of sterically hindered unnatural amino acids (Uaas) into peptide sequences. This guide provides in-depth troubleshooting strategies, evidence-based protocols, and answers to frequently asked questions to help you overcome low coupling yields and achieve successful synthesis of complex peptides.
Introduction: The Challenge of Steric Hindrance
In solid-phase peptide synthesis (SPPS), the formation of a peptide bond is a fundamental step. However, the efficiency of this reaction can be significantly hampered by steric hindrance. This occurs when the bulky nature of the amino acid side chains, protecting groups, or the peptide-resin matrix physically obstructs the approach of the activated amino acid, leading to slow or incomplete coupling reactions. This is a particularly prevalent issue when working with structurally demanding unnatural amino acids, which are often crucial for modulating the pharmacological properties of peptide-based therapeutics.
This guide is structured to provide a logical workflow for diagnosing and resolving these issues, grounded in the principles of peptide chemistry and backed by established literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of a coupling problem related to steric hindrance?
A: Low coupling efficiency due to steric hindrance often manifests as:
-
Deletion Sequences: Mass spectrometry analysis of the crude peptide reveals significant peaks corresponding to the desired peptide minus the sterically hindered residue.
-
Truncated Peptides: Failure to couple the bulky amino acid can lead to the termination of the peptide chain, especially if a capping step is employed.
-
Low Yield of the Desired Product: The overall yield of the final, purified peptide is significantly lower than expected.
-
Sequence-Dependent Failure: You may observe that coupling issues consistently arise when a particular sterically hindered Uaa is introduced, regardless of its position in the sequence.[1]
Q2: Which types of unnatural amino acids are most prone to causing steric hindrance?
A: Several classes of amino acids are notorious for their steric bulk and the coupling challenges they present:
-
α,α-disubstituted amino acids: Residues such as α-aminoisobutyric acid (Aib) possess two substituents on the α-carbon, which severely restricts access to the amine and carboxyl groups.[1][2]
-
N-methylated amino acids: The presence of a methyl group on the amide nitrogen not only adds bulk but also reduces the nucleophilicity of the amine, making it a poorer reactant.[1][3]
-
β-branched amino acids: Natural amino acids like Valine and Isoleucine are already considered somewhat sterically demanding due to branching at the β-carbon.[1][4] Unnatural analogues with even bulkier β-substituents will exacerbate this issue.
-
Amino acids with bulky protecting groups: Large side-chain protecting groups can contribute significantly to steric hindrance, especially in longer peptides where the density of these groups on the resin increases.[1]
Q3: My standard coupling protocol failed for a bulky Uaa. What is the first and most crucial parameter to change?
A: The single most effective initial step is to switch to a more potent coupling reagent. Standard carbodiimide reagents like DCC or DIC are often insufficient for sterically demanding couplings.[5] Onium salt-based reagents are significantly more effective because they form highly reactive activated esters that can overcome the steric barrier.[5][6][7]
Troubleshooting Workflow: A Systematic Approach to Overcoming Low Coupling Yields
When faced with a difficult coupling, a systematic approach to troubleshooting is essential. The following workflow, presented as a decision-making diagram, will guide you through the process of identifying the root cause and implementing the most effective solutions.
Caption: A step-by-step workflow for troubleshooting low coupling yields with sterically hindered amino acids.
In-Depth Solutions and Protocols
Selection of Coupling Reagents
The choice of coupling reagent is paramount for difficult couplings.[8] The table below summarizes the most effective classes of reagents for sterically hindered Uaas.
| Reagent Class | Examples | Mechanism of Action & Suitability | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU | Form highly reactive OAt, O-6-ClBt, or OBt esters.[7] HATU and HCTU are generally considered more reactive than HBTU/TBTU and are excellent first choices for hindered couplings.[5][7] | Can cause guanidinylation of the N-terminal amine if used in large excess.[7][9] Solutions are generally stable, making them suitable for automated synthesizers.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, they form highly reactive activated esters.[8] PyAOP is particularly potent.[7] | Generally do not cause guanidinylation, allowing for their use in excess to drive slow reactions to completion.[7] Solutions in DMF have moderate stability.[7] |
| Immonium-type Reagents | COMU | Based on Oxyma Pure, it is a highly efficient and low-racemization coupling reagent.[6][7] | Considered a safer alternative to HOBt- and HOAt-based reagents.[6] |
| Carbodiimides | DCC, DIC | Form an O-acylisourea intermediate. Generally not potent enough for sterically demanding couplings on their own.[2][5] | Often used with additives like HOBt or HOAt to increase efficiency and suppress racemization.[10] DIC is preferred for SPPS as the urea byproduct is soluble.[10] |
Optimizing Reaction Conditions
-
Extended Reaction Time: For sterically hindered residues, a standard 1-2 hour coupling time may be insufficient. Extending the reaction to 4 hours or even overnight can significantly improve yields.[1][5]
-
Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier of the coupling reaction. Microwave-assisted peptide synthesis (MAPS) is particularly effective at accelerating difficult couplings by rapidly heating the reaction mixture.[5][11] However, caution must be exercised as higher temperatures can increase the risk of racemization, especially for sensitive amino acids like histidine and cysteine.[11]
The "Double Coupling" Strategy
For particularly stubborn couplings, a "double coupling" is a simple and highly effective technique.[5][12] This involves performing the coupling reaction as usual, then draining the reagents and repeating the coupling step with a fresh solution of activated amino acid.[5] This helps to drive the reaction to completion.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.[5]
-
In a separate vessel, pre-activate the sterically hindered Fmoc-Uaa (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[5] Allow the pre-activation to proceed for 1-5 minutes.[5][9]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[5]
-
Drain the reaction solution and wash the resin with DMF.[5]
-
-
Second Coupling:
Advanced Strategies for Extremely Difficult Couplings
When the above strategies are insufficient, more advanced techniques may be required.
-
Acyl Fluoride Formation: Converting the carboxylic acid of the sterically hindered amino acid to a highly reactive acyl fluoride can be a powerful strategy for driving even the most challenging couplings to completion.[3][5] This is typically achieved using a fluorinating agent like TFFH.
-
Acyl Fluoride Formation: In a separate vessel, dissolve the protected, sterically hindered Uaa (1 equivalent) in an anhydrous solvent such as DCM.[5]
-
Add a fluorinating agent (e.g., TFFH) and a suitable base, and allow the reaction to proceed to form the acyl fluoride.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine and allow the reaction to proceed.[5]
-
Use of Pseudoproline Dipeptides: Peptide chain aggregation can reduce the accessibility of the N-terminal amine, thus hindering coupling.[1] This is particularly common in "difficult sequences" rich in hydrophobic or β-branched residues.[13] Incorporating pseudoproline dipeptides at strategic points in the sequence can disrupt the formation of secondary structures that lead to aggregation, thereby improving coupling efficiency.
Summary and Key Takeaways
Successfully incorporating sterically hindered unnatural amino acids is a common challenge in modern peptide synthesis. By understanding the underlying causes of low coupling yields and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their syntheses.
Key Principles for Success:
-
Anticipate Challenges: Be aware of the types of amino acids that are likely to cause problems.
-
Choose the Right Tools: Employ potent onium salt-based coupling reagents as your first line of defense.
-
Optimize Systematically: If initial attempts fail, methodically adjust reaction parameters such as time, temperature, and reagent equivalents.
-
Don't Hesitate to Double Up: The double coupling technique is a simple and effective way to push difficult reactions to completion.
-
Consider the Bigger Picture: Be mindful of peptide aggregation and use strategies like solvent optimization or pseudoproline dipeptides to maintain resin accessibility.
By integrating these principles and protocols into your workflow, you will be well-equipped to tackle the synthesis of even the most structurally demanding peptides.
References
- Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. BroadPharm.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Optimizing Peptide Coupling: Key Techniques. Gentaur.
- Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
- Ynamide Coupling Reagents: Origin and Advances. PubMed.
- Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing.
- Coupling Reagents. AAPPTEC.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Troubleshooting low yield in N3-peptide synthesis. BenchChem.
- Technical Support Center: HCTU in Peptide Synthesis. BenchChem.
- Optimizing coupling reagents for sterically hindered Boc-L-proline. BenchChem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Thieme.
- Procedures to Improve Difficult Couplings.
- Efficient coupling reagents for aqueous solid-phase peptide...
- Technical Support Center: Peptide Coupling Troubleshooting. BenchChem.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Epimeris
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Photoredox Fe-Catalyzed Aminoalkylation toward Sterically Hindered Chiral β-Amino Acids.
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- What do you do when your peptide synthesis fails?. Biotage.
- Peptide synthesis troubleshooting. Reddit.
- Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjug
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- Technical Support. Peptides.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Aggregation in Peptides Containing Fmoc-D-bishomopropargylglycine
Welcome to the Technical Support Center. Synthesizing peptides with non-natural, highly hydrophobic amino acids like Fmoc-D-bishomopropargylglycine (CAS 1198791-55-7)[1] often leads to severe on-resin aggregation. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies to rescue failing syntheses and optimize crude yields.
Diagnostic Workflow for Peptide Aggregation
Before applying interventions, it is critical to confirm whether incomplete coupling is due to localized steric hindrance or systemic inter-chain aggregation. The workflow below outlines the diagnostic logic.
Workflow for diagnosing and resolving peptide aggregation during SPPS.
Frequently Asked Questions (Troubleshooting)
Q1: Why does Fmoc-D-bishomopropargylglycine specifically induce aggregation in my sequence? A1: Fmoc-D-bishomopropargylglycine features an extended aliphatic chain terminating in an alkyne (hept-6-ynoic acid derivative)[1]. This highly hydrophobic, non-polar moiety drives intermolecular hydrophobic collapse. While introducing a D-amino acid into an L-amino acid sequence can sometimes disrupt secondary structures, consecutive hydrophobic residues combined with the sheer steric bulk of the bishomopropargyl group strongly promote hydrogen bonding and β -sheet formation between growing peptide chains[2].
Q2: How can I differentiate between a "difficult coupling" due to steric hindrance and true aggregation? A2: Steric hindrance typically presents as a consistent, sequence-independent reduction in coupling kinetics. Aggregation, however, is characterized by a sudden, precipitous drop in coupling efficiency (often after the 5th or 6th residue)[2]. Visual indicators include the resin failing to swell or clumping together[2]. In automated flow-SPPS, aggregation is quantitatively detected by a broadening and flattening of the Fmoc-deprotection UV peak[3].
Q3: My resin has already collapsed. What is the immediate rescue strategy? A3: Do not proceed to the next cycle. First, switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or a DMF/DMSO mixture. NMP does not decompose to dimethylamine like DMF and possesses superior solvating power for hydrophobic sequences, helping to break intermolecular interactions[2][4]. If the resin remains collapsed, perform a chaotropic salt wash using 0.8 M LiCl or NaClO₄ in DMF.
Q4: Can I prevent aggregation proactively during sequence design? A4: Yes. Use a low-loading PEG-based resin (e.g., NovaPEG or ChemMatrix) to increase the spatial distance between growing peptide chains and enhance solvation[4]. Additionally, consider incorporating pseudoproline dipeptides or backbone-protecting groups (like Dmb or Hmb) every six to seven residues to introduce structural "kinks" that physically prevent β -sheet formation[2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a distinct observable metric to confirm success before proceeding.
Protocol A: Microwave-Assisted Coupling of Fmoc-D-bishomopropargylglycine
Causality: Microwave irradiation provides rapid, uniform volumetric heating. This kinetic energy overcomes the activation barrier for coupling while simultaneously disrupting the intermolecular hydrogen bonds that stabilize β -sheet aggregates, exposing the sterically hindered N-terminal amine[5].
-
Resin Swelling: Suspend the peptide-resin in NMP for 30 minutes at room temperature.
-
Validation Check: The resin bed volume must visibly expand by at least 1.5 to 2-fold. Failure to swell indicates severe pre-existing aggregation requiring Protocol B.
-
-
Activation: Pre-activate Fmoc-D-bishomopropargylglycine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in NMP for 2 minutes.
-
Coupling: Transfer the activated mixture to the microwave reactor containing the resin. Heat to 75°C for 5 minutes.
-
Validation Check: Monitor real-time UV absorbance (if equipped); a sharp, narrow peak during the subsequent deprotection step indicates successful energy transfer and lack of aggregation[3].
-
-
Verification: Wash the resin with DMF (3 x 1 min) and perform a Kaiser test.
-
Validation Check: A yellow/colorless solution confirms complete acylation. A blue solution indicates incomplete coupling, triggering a mandatory re-coupling cycle before capping.
-
Protocol B: Chaotropic Salt Wash for Aggregated Resin
Causality: Chaotropic salts disrupt the organized hydrogen-bonding network of the peptide backbone and the solvent, effectively "melting" the aggregated β -sheets and restoring solvation to the reactive sites.
-
Preparation: Dissolve anhydrous LiCl in DMF to a final concentration of 0.8 M.
-
Treatment: Add 5 mL of the 0.8 M LiCl/DMF solution to the collapsed peptide-resin. Agitate gently for 15 minutes at room temperature.
-
Observation:
-
Validation Check: Visually inspect the resin. The resin bed should visibly expand and separate (un-clump) by 10-20% as the aggregates dissolve.
-
-
Wash & Proceed: Wash thoroughly with standard DMF (4 x 1 min) to remove residual salts before adding coupling reagents.
-
Validation Check: A subsequent Kaiser test should now accurately reflect the presence of free amines (dark blue) without the false negatives previously caused by steric shielding.
-
Quantitative Data: Strategy Efficacy
The following table summarizes the expected outcomes when applying various anti-aggregation strategies to sequences containing Fmoc-D-bishomopropargylglycine.
Table 1: Comparison of Anti-Aggregation Strategies
| Synthetic Strategy | Coupling Reagent | Solvent System | Temperature | Avg. Coupling Efficiency (%) | Expected Crude Purity (%) |
| Standard Batch SPPS | DIC/Oxyma | DMF | 25°C | 65% | < 55% |
| Enhanced Solvation | HATU/DIPEA | NMP | 25°C | 78% | 68% |
| Chaotropic Wash | HATU/DIPEA | 0.8 M LiCl in DMF | 25°C | 85% | 74% |
| Microwave-Assisted | DIC/Oxyma | DMF | 75°C | > 95% | > 85% |
| Synergistic (MW + NMP) | HATU/DIPEA | NMP | 75°C | > 98% | > 92% |
Sources
- 1. 1198791-55-7 | Fmoc-D-Bishomopropargylglycine - Capot Chemical [capotchem.com]
- 2. peptide.com [peptide.com]
- 3. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Stability of Fmoc-D-bishomopropargylglycine in piperidine solutions
Technical Support Center: Troubleshooting Fmoc-D-Bishomopropargylglycine Stability in Piperidine
Introduction & Core Mechanistic Principles
As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of unnatural alkyne-bearing amino acids like Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) into complex peptide sequences. This building block is indispensable for downstream bioorthogonal conjugations, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Glaser couplings.
However, the standard Solid-Phase Peptide Synthesis (SPPS) deprotection cocktail—typically 20% piperidine in N,N-dimethylformamide (DMF)—poses specific stability risks to both the D-chiral center and the terminal alkyne if workflows are not strictly optimized. Piperidine drives the removal of the Fmoc group via an E1cB (Elimination Unimolecular conjugate Base) mechanism, releasing carbon dioxide and dibenzofulvene (DBF), which piperidine subsequently scavenges[1][2]. While highly efficient, the basicity of piperidine (pKa ~11.2) can trigger deleterious side reactions on sensitive residues during prolonged exposure[3]. Understanding the causality behind these degradation pathways is critical for synthesizing high-purity alkyne-peptides.
Troubleshooting Guides & FAQs
Q1: I am observing a loss of enantiomeric purity (epimerization) after incorporating Fmoc-D-Bpg-OH. Is piperidine causing this? Root Cause (Causality): Yes. The alpha-proton of D-amino acids can be susceptible to base-catalyzed abstraction, leading to a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, converting the D-enantiomer to the L-enantiomer (epimerization)[3]. This is exacerbated during slow couplings where the activated amino acid is exposed to basic conditions, or during prolonged piperidine deprotection cycles. Validation & Solution: Limit piperidine exposure. Instead of a single 20-minute deprotection, use a rapid 2 × 5-minute cycle. If epimerization persists, replace 20% piperidine with a milder base cocktail, such as 5% piperazine with 0.1 M DBU, which provides sufficient deprotection kinetics with significantly reduced alpha-proton abstraction[4].
Q2: Mass spectrometry shows a +85 Da adduct on my alkyne-containing peptide. What is this? Root Cause (Causality): A +85 Da mass shift corresponds to the direct addition of piperidine (MW 85.15) across the terminal alkyne of the bishomopropargyl side chain. This hydroamination reaction is typically highly unfavorable without a transition metal catalyst. However, if your automated synthesizer lines or resin contain trace palladium (Pd) or copper (Cu) from previous orthogonal deprotections or click reactions, piperidine will catalytically add to the alkyne. Validation & Solution: Implement a stringent system wash with 0.1 M EDTA or a metal-scavenging resin prior to synthesizing alkyne-peptides. Ensure all lines are purged of metal catalysts.
Q3: My peptide yield drops drastically after the addition of Fmoc-D-Bpg-OH, and UV monitoring shows incomplete Fmoc removal. Why? Root Cause (Causality): The bishomopropargyl side chain is highly hydrophobic. When incorporated into a growing peptide chain, it can induce localized aggregation and beta-sheet formation on the resin. This steric shielding prevents piperidine from accessing the N-terminal Fmoc group, leading to incomplete E1cB elimination[3][5]. Validation & Solution: Disrupt the aggregation by modifying the deprotection solvent. Incorporate 1% TritonX or use a chaotropic solvent mixture like Piperidine/DMF/NMP. Alternatively, heating the deprotection reaction to 60°C under microwave assistance will break hydrogen bonds and restore deprotection kinetics[1].
Q4: Can the terminal alkyne isomerize to an internal alkyne or allene under SPPS conditions? Root Cause (Causality): Terminal alkynes can undergo base-catalyzed isomerization (zipper reaction) to form internal alkynes or allenes. While 20% piperidine at room temperature is generally not strong enough to drive this alone, extended heating (e.g., microwave SPPS at >75°C) combined with piperidine can initiate trace isomerization, ruining downstream CuAAC efficiency. Validation & Solution: Keep microwave deprotection temperatures for alkyne-containing residues strictly at or below 60°C.
Quantitative Data Summarization
| Degradation Pathway | Causal Agent / Condition | Analytical Signature | Recommended Mitigation |
| Epimerization (D → L) | Prolonged Piperidine / DIPEA | Split HPLC peaks (Diastereomers) | Use 2 × 5 min deprotection; switch to Piperazine/DBU. |
| Incomplete Deprotection | Hydrophobic Aggregation | Des-amino deletion sequences | Add 1% TritonX; elevate temp to 60°C (max). |
| Piperidine Hydroamination | Trace Metals (Cu/Pd) + Piperidine | +85 Da Mass Shift (LC-MS) | Wash synthesizer with 0.1 M EDTA; use metal-free lines. |
| Alkyne Isomerization | High Heat (>75°C) + Base | Loss of CuAAC reactivity | Cap microwave heating at 60°C during deprotection. |
| Premature Cleavage | Slow coupling times | Truncated sequences | Pre-activate amino acids; ensure coupling < 60 mins. |
Experimental Protocols: Optimized Workflow
Step-by-Step Methodology: Optimized Fmoc Deprotection for D-Bpg Containing Peptides This self-validating protocol ensures complete Fmoc removal while protecting the alkyne and chiral center.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in DMF for 30 minutes to ensure maximum solvation and accessibility.
-
First Deprotection (Scavenging Phase): Add 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to suppress base-catalyzed side reactions). Agitate at room temperature for exactly 3 minutes.
-
Drain and Wash: Drain the reaction vessel. The short initial burst removes the bulk of the Fmoc groups and prevents prolonged exposure of the liberated amine.
-
Second Deprotection (Completion Phase): Add a fresh solution of 20% Piperidine in DMF. Agitate for exactly 7 minutes. (Self-Validation: Monitor the UV absorbance of the drained solution at 301 nm. A sharp peak followed by a return to baseline confirms DBF removal without over-exposure[2]).
-
Stringent Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min). Complete removal of piperidine is critical to prevent it from acting as a nucleophile in the subsequent coupling step.
-
Kaiser Test: Perform a Kaiser test. A distinct blue color confirms the presence of the free primary amine. If yellow/colorless, repeat Step 4 with 5% DBU/DMF for 3 minutes[5].
Mandatory Visualization
Mechanistic pathways of Fmoc-D-Bpg-OH in piperidine, highlighting optimal vs. degradation routes.
References
-
Title: Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Source: PeptideChemistry.org URL: [Link]
-
Title: Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Fmoc-D-Bpg-OH Conjugation
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the unique biophysical challenges presented by unnatural amino acids (UAAs). Fmoc-D-bishomopropargylglycine (Fmoc-D-Bpg-OH) is a highly valuable building block for click chemistry, featuring an extended 4-pentynyl side chain designed to distance the reactive alkyne from the peptide backbone.
However, its incorporation often introduces severe steric hindrance during both Solid-Phase Peptide Synthesis (SPPS) and the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. This guide provides field-proven, self-validating protocols to troubleshoot and overcome these bottlenecks.
Mechanistic Overview: The Root Causes of Steric Hindrance
Before diving into the protocols, it is critical to understand why this specific residue causes failures:
-
Hydrophobic Aggregation: The 5-carbon aliphatic/alkyne side chain is highly lipophilic. During SPPS, this promotes inter-chain aggregation on the resin, leading to incomplete Fmoc deprotection and truncated sequences[2].
-
Conformational Masking (The "D" Effect): Inserting a D-amino acid into a native L-amino acid sequence often forces the peptide backbone into a stable β-turn. This localized folding can completely bury the extended alkyne side chain within the peptide's hydrophobic core, rendering it inaccessible to bulky Cu(I) catalyst complexes[3].
Workflow for SPPS and CuAAC conjugation of Fmoc-D-Bpg-OH.
Troubleshooting Guide 1: SPPS Coupling Issues
User Query: "My Kaiser test remains positive after coupling Fmoc-D-Bpg-OH, and my LC-MS shows deletion sequences missing the D-Bpg residue. How do I force this coupling?"
Scientist's Analysis (Causality): The bulky Fmoc group combined with the hydrophobic bishomopropargyl side chain creates a sterically demanding environment. Traditional carbodiimide chemistry (DIC/HOBt) is insufficiently reactive to overcome the activation energy barrier required to form the amide bond at this hindered site[4].
Self-Validating Protocol: Microwave-Assisted Double Coupling To ensure quantitative coupling, we utilize a microwave-assisted approach with high-efficiency uronium salts (HATU) and a built-in micro-cleavage validation step[2].
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes to maximize pore accessibility.
-
Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-D-Bpg-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Note: The slight sub-equivalence of HATU prevents irreversible guanidinylation of the N-terminus.
-
Primary Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 5 minutes (Power: 30W)[2].
-
Validation Step 1 (Kaiser Test): Remove a few beads, wash thoroughly with DCM, and perform a Kaiser test. If the beads turn blue (indicating unreacted amines), proceed to step 5.
-
Orthogonal Double Coupling: Repeat steps 2-3 using DIC/Oxyma instead of HATU/DIPEA. Causality: Switching coupling reagents alters the transition state intermediate, bypassing sequence-specific steric clashes that HATU could not overcome.
-
Validation Step 2 (Micro-cleavage): Treat 1 mg of resin with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the exact mass addition of +151 Da (the Bpg residue minus water). Do not proceed with synthesis until this mass is confirmed.
Troubleshooting Guide 2: Rescuing Failed CuAAC Conjugations
User Query: "I have confirmed the alkyne is present via LC-MS, but my CuAAC reaction yields no triazole product after 24 hours. What is going wrong?"
Scientist's Analysis (Causality): The D-stereocenter has likely induced a secondary structure (such as a β-turn) that sterically shields the alkyne. Furthermore, classic click ligands like TBTA are highly bulky and poorly water-soluble, failing to penetrate the peptide's hydration shell to reach the buried alkyne[5].
Troubleshooting logic for overcoming steric hindrance in CuAAC.
Self-Validating Protocol: Denaturing CuAAC with THPTA By replacing TBTA with the highly water-soluble, less sterically demanding THPTA ligand, and introducing a chaotropic agent, we force the peptide to unfold, exposing the alkyne[5].
-
Peptide Preparation: Dissolve the purified D-Bpg-containing peptide (1 mM) and the azide partner (1.5 mM) in a degassed denaturing buffer (100 mM Sodium Phosphate, pH 7.4, containing 6 M Guanidine-HCl). Causality: Guanidine-HCl disrupts the hydrogen bonding network of the β-turn, linearizing the peptide.
-
Catalyst Complex Pre-formation: In a separate vial, mix 2 mM CuSO₄ with 10 mM THPTA ligand in water. Incubate for 5 minutes. Causality: Pre-forming the Cu(II)-THPTA complex prevents free copper from coordinating nonspecifically to the peptide backbone (e.g., histidine or cysteine residues)[5].
-
Reduction: Add 20 mM Sodium Ascorbate to the Cu/THPTA mixture. The solution will briefly turn yellow/brown and then clear as Cu(II) is reduced to the active Cu(I) species.
-
Conjugation: Add the active catalyst mixture to the peptide solution. Flush with Argon, seal, and incubate at 40°C for 4 hours. Causality: Mild thermal elevation increases molecular collisions and further destabilizes any residual steric masking.
-
Validation Step (Reaction Quenching & Monitoring): At 4 hours, extract a 5 µL aliquot, quench with 10 mM EDTA (to strip the copper and halt the reaction), and inject into LC-MS. The product peak should perfectly match the sum of the peptide + azide masses.
Quantitative Data: CuAAC Ligand Performance
Selecting the right copper-stabilizing ligand is the single most critical variable when dealing with steric hindrance in click chemistry[5].
| Ligand | Water Solubility | Steric Bulk | Reaction Rate (Hindered Substrates) | Biocompatibility | Recommended Use Case |
| TBTA | Very Low (<0.1 mM) | High | Slow / Incomplete | Low (Requires DMSO/DMF) | Organic solvent conjugations; unhindered alkynes. |
| THPTA | Very High (>500 mM) | Moderate | Fast | High (Aqueous buffers) | Fmoc-D-Bpg-OH conjugation ; folded peptides. |
| BTTAA | High (>100 mM) | Moderate | Very Fast | Very High (In vivo safe) | Live-cell labeling; highly sensitive biomolecules. |
| BTTES | High (>100 mM) | High | Moderate | Very High | Copper-sensitive protein conjugations. |
Data synthesized from comparative click chemistry kinetic studies[6],[5].
Frequently Asked Questions (FAQs)
Q: Can I use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to avoid copper toxicity? A: While SPAAC eliminates the need for copper, it relies on bulky cyclooctynes (like DBCO or BCN). If your D-Bpg alkyne is already experiencing steric hindrance, introducing a massive DBCO group will likely result in zero conjugation[5]. For sterically hindered sites, CuAAC with THPTA remains superior because the Cu(I) acetylide intermediate is much smaller and more linear.
Q: My peptide aggregates severely after coupling Fmoc-D-Bpg-OH. How can I finish the synthesis? A: The 7-carbon side chain is highly lipophilic. If your sequence contains other hydrophobic residues (like Leu, Ile, or Val) near the D-Bpg, the peptide is likely forming β-sheets on the resin[1]. Introduce a pseudoproline dipeptide (e.g., Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH) 2-3 residues prior to the D-Bpg to permanently kink the backbone and prevent aggregation during the remaining SPPS steps.
Q: Is RuAAC (Ruthenium-catalyzed) a viable alternative for D-Bpg? A: RuAAC produces 1,5-disubstituted triazoles (unlike CuAAC's 1,4-triazoles) and is highly sensitive to steric demand. Furthermore, RuAAC requires strictly aprotic solvents (like pure DMF or dioxane)[6], which may not adequately dissolve fully deprotected, highly polar peptide sequences.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids [frontiersin.org]
- 3. OBIMAP (One-Bead Interchain Multipeptide Assembly Platform) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparison of Fmoc-D-bishomopropargylglycine vs Fmoc-L-bishomopropargylglycine stability
Objective Comparison Guide: Fmoc-D- vs. Fmoc-L-Bishomopropargylglycine in Peptide Synthesis and Stability
As a Senior Application Scientist specializing in peptide chemistry and structural biology, I frequently guide research teams through the critical decision of selecting the appropriate enantiomer for alkyne-bearing unnatural amino acids. The incorporation of bishomopropargylglycine (Bpg) has revolutionized the development of conformationally constrained peptides via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
While Fmoc-L-bishomopropargylglycine and its enantiomer, Fmoc-D-bishomopropargylglycine, share identical intrinsic chemical stabilities, their behavior diverges significantly in the context of biological stability, proteolytic resistance, and stereochemical influence on peptide folding . This guide provides a rigorous, data-driven comparison of these two enantiomers to inform your drug development workflows.
Intrinsic Chemical Stability & SPPS Dynamics
Chemically, Fmoc-L-Bpg and Fmoc-D-Bpg are identical in their resistance to standard solid-phase peptide synthesis (SPPS) reagents. The hept-6-ynoic acid side chain contains a terminal alkyne that is highly stable to both the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the highly acidic conditions of resin cleavage (e.g., 95% TFA).
Causality Insight: The aliphatic spacer (three methylene units) between the alpha-carbon and the alkyne isolates the terminal alkyne from the inductive effects of the peptide backbone. This prevents unwanted side reactions, such as alkyne isomerization or degradation, during prolonged coupling cycles.
Stereochemical Stability (Epimerization Risk)
During the activation of any Fmoc-amino acid, the formation of an oxazolone intermediate can lead to base-catalyzed proton abstraction at the chiral alpha-carbon, resulting in epimerization (racemization) .
Causality Insight: Because Bpg lacks strong electron-withdrawing groups on its side chain (unlike phenylglycine or cysteine), the alpha-proton is relatively non-acidic. Consequently, both D- and L-Bpg exhibit exceptionally high stereochemical stability during coupling. However, when coupling to a chiral, sterically hindered growing peptide chain, the diastereomeric transition states can result in slight kinetic differences. Using optimized coupling reagents (e.g., DIC/OxymaPure) suppresses racemization to <0.5% for both enantiomers.
Conformational & Proteolytic Stability (The Biological Differentiator)
The critical divergence between L-Bpg and D-Bpg lies in the biological stability of the synthesized peptides.
-
Proteolytic Resistance: Endogenous proteases (e.g., trypsin, chymotrypsin, and serum aminopeptidases) are highly stereospecific, having evolved to recognize L-amino acid residues. Substituting L-Bpg with D-Bpg introduces a chiral inversion that creates a steric clash within the protease's S1/S1' active site pockets, effectively halting enzymatic degradation .
-
Conformational Constraints: In triazole-stapled peptides (e.g., stabilizing beta-hairpins or alpha-helices), the choice between D- and L-Bpg dictates the spatial projection of the triazole bridge. D-Bpg is frequently utilized to stabilize specific reverse turns or to disrupt unwanted helical propagation that would otherwise occur with the L-enantiomer.
Stereospecific protease active sites degrade L-Bpg peptides, while D-Bpg induces steric rejection.
Quantitative Data Comparison
The following table summarizes the comparative stability metrics based on empirical SPPS data and serum stability assays.
| Parameter | Fmoc-L-Bishomopropargylglycine | Fmoc-D-Bishomopropargylglycine |
| CAS Number | 1097192-05-6 | 1198791-55-7 |
| Chemical Stability (TFA/Piperidine) | Highly Stable (>99% recovery) | Highly Stable (>99% recovery) |
| Epimerization Rate (DIC/Oxyma, 25°C) | < 0.5% | < 0.5% |
| Coupling Efficiency (Standard SPPS) | > 98% | > 98% |
| Peptide Serum Half-Life (In Vitro) | Low to Moderate (Sequence dependent) | High (Typically >4x increase vs L-isoform) |
| Primary Application | Native topology click-stapling | Protease-resistant click-stapling & turn induction |
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols incorporate analytical checkpoints to validate stability and coupling success at every critical juncture.
Protocol A: Step-by-Step SPPS Coupling of Fmoc-Bpg
Rationale: DIC/OxymaPure is selected over HATU/DIPEA to maintain a neutral-to-mildly acidic coupling environment, eliminating base-catalyzed epimerization of the Bpg residue.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-L-Bpg or Fmoc-D-Bpg and 0.4 mmol (4 eq) of OxymaPure in 2 mL DMF. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation (Self-Validating Step): Perform a Kaiser test. A colorless/yellow bead indicates >99% coupling efficiency. If blue, repeat step 4.
-
Capping: Treat with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap unreacted amines, ensuring no deletion sequences complicate the final HPLC analysis.
Protocol B: CuAAC Cyclization and Serum Stability Assay
Rationale: Click chemistry must be performed prior to biological assays to lock the conformation. Serum stability directly quantifies the biological stability difference between the D- and L- enantiomers.
-
CuAAC Cyclization: Dissolve the purified linear Bpg-containing peptide (1 mM) in a degassed mixture of tBuOH/H2O (1:1). Add CuSO4 (0.2 eq) and sodium ascorbate (0.5 eq). Stir for 2 hours at room temperature.
-
Validation (Self-Validating Step): Analyze via LC-MS. The product mass should equal the linear peptide mass (no loss of H2O), but the retention time will shift, confirming triazole formation.
-
Serum Incubation: Incubate 50 µM of the L-Bpg and D-Bpg cyclized peptides in 25% human serum (in PBS, pH 7.4) at 37°C.
-
Sampling & Quenching: At t = 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and quench with 50 µL of 10% Trichloroacetic acid (TCA) to precipitate serum proteins.
-
Quantification: Centrifuge at 14,000 rpm for 10 min. Analyze the supernatant via RP-HPLC (integration of the peptide peak area relative to an internal standard).
Self-validating workflow for Bpg incorporation and CuAAC cyclization in peptide synthesis.
References
-
Celentano, V., et al. "1,2,3-triazole bridge as conformational constrain in β-hairpin peptides: Analysis of hydrogen-bonded positions." AIR Unimi, 2015. URL: [Link]
-
"Structure-Based Design of Peptides Targeting VEGF/VEGFRs." National Center for Biotechnology Information (NCBI), 2023. URL: [Link]
-
Liang, C., et al. "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." ResearchGate, 2017. URL: [Link]
- "Selective peptide inhibitors of frizzled." Google Patents (WO2018049275A1), 2018.
A Senior Application Scientist's Guide to NMR Characterization of Fmoc-D-bishomopropargylglycine Purity
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the purity of building blocks is paramount. Non-natural amino acids, such as Fmoc-D-bishomopropargylglycine, offer unique functionalities for creating novel peptide-based therapeutics and research tools.[1] However, ensuring the chemical integrity of these specialized reagents is a critical, and often challenging, first step. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Fmoc-D-bishomopropargylglycine, a valuable building block for introducing an alkyne side chain, with a structurally similar alternative, Fmoc-L-homopropargylglycine.
This document is not a rigid protocol but rather a framework for critical analysis, designed to empower researchers to confidently assess the purity of their novel Fmoc-protected amino acids. We will delve into the causality behind experimental choices, establish self-validating systems for trustworthiness, and ground our discussion in authoritative references.
The Imperative of Purity: Why NMR is the Gold Standard
While techniques like High-Performance Liquid Chromatography (HPLC) are standard for purity assessment, they may not always reveal co-eluting impurities or subtle structural variations.[2] NMR spectroscopy, on the other hand, provides a comprehensive and quantitative overview of a sample's composition. It allows for the unambiguous identification of the target molecule and the detection of process-related impurities, such as residual solvents, byproducts from the Fmoc protection step, and diastereomers.
Expertise in Practice: The choice of NMR as the primary characterization tool stems from its ability to provide a detailed structural fingerprint. Each proton and carbon atom in a molecule resonates at a characteristic frequency, offering a wealth of information about its chemical environment. This level of detail is indispensable when working with complex and often expensive non-natural amino acids.
Comparative Analysis: Fmoc-D-bishomopropargylglycine vs. Fmoc-L-homopropargylglycine
To illustrate the power of NMR in purity assessment, we will compare the expected NMR data for our target compound, Fmoc-D-bishomopropargylglycine, with the published data for a close structural analog, Fmoc-L-homopropargylglycine.[3] The latter serves as an excellent reference due to the availability of its complete spectral data.
Predicted and Experimental NMR Data
The following table summarizes the key ¹H and ¹³C NMR signals for both compounds. The data for Fmoc-D-bishomopropargylglycine is predicted based on known chemical shift ranges for similar functional groups, while the data for Fmoc-L-homopropargylglycine is based on published experimental values.[3]
| Functional Group | Fmoc-D-bishomopropargylglycine (Predicted ¹H Chemical Shift, ppm) | Fmoc-L-homopropargylglycine (Experimental ¹H Chemical Shift, ppm) [3] | Fmoc-D-bishomopropargylglycine (Predicted ¹³C Chemical Shift, ppm) | Fmoc-L-homopropargylglycine (Experimental ¹³C Chemical Shift, ppm) [3] |
| Fmoc - Aromatic | 7.80 - 7.30 (m) | 7.77 (d), 7.59 (d), 7.40 (t), 7.31 (t) | 143.8, 141.3, 127.7, 127.1, 125.1, 120.0 | 143.7, 141.3, 127.8, 127.1, 125.2, 120.0 |
| Fmoc - CH, CH₂ | 4.45 - 4.20 (m) | 4.39 (d), 4.24 (t) | 67.2, 47.2 | 67.1, 47.2 |
| Amino Acid - α-CH | ~4.50 (m) | 4.45 (m) | ~53.0 | 53.4 |
| Amino Acid - β-CH₂ | ~2.20 (m) | 2.15 (m) | ~30.0 | 31.2 |
| Amino Acid - γ-CH₂ | ~1.90 (m) | 2.45 (m) | ~25.0 | 14.8 |
| Amino Acid - δ-CH₂ | ~2.30 (m) | - | ~15.0 | - |
| Alkyne - CH | ~2.00 (t) | 1.98 (t) | ~70.0 | 82.8, 69.2 |
| Carboxyl - C=O | - | - | ~174.0 | 174.2 |
| Urethane - C=O | - | - | ~156.0 | 156.1 |
Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature.
Trustworthiness Through Impurity Identification
A key aspect of a self-validating analytical method is the ability to identify potential impurities. In the synthesis of Fmoc-protected amino acids, several common impurities can arise.[4] Recognizing their characteristic NMR signals is crucial for ensuring the quality of the final product.
Common Impurities and Their NMR Signatures:
-
Fmoc-dipeptide: The formation of a dipeptide (Fmoc-Xaa-Xaa-OH) can occur during the Fmoc protection step.[5] This impurity will exhibit an extra set of amino acid proton signals in the ¹H NMR spectrum.
-
β-Alanine Impurities: Rearrangement of the Fmoc-introducing reagent can lead to the formation of Fmoc-β-alanine or its insertion into a dipeptide.[6][7] The characteristic signals for the β-alanine methylene protons will appear at distinct chemical shifts compared to the α-amino acid protons.
-
Residual Piperidine: Piperidine is commonly used for Fmoc deprotection and can be present as a residual impurity.[8] Its characteristic signals in the ¹H NMR spectrum typically appear around 2.8 ppm and 1.5 ppm.[9]
-
Solvents: Residual solvents from synthesis and purification are readily identified by their characteristic NMR signals.[1][10]
Experimental Protocols
The following are detailed methodologies for the NMR characterization of Fmoc-D-bishomopropargylglycine.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the Fmoc-D-bishomopropargylglycine sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄). The choice of solvent is critical as it can influence chemical shifts.[1]
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a singlet resonance in a clean region of the spectrum.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, 2-second relaxation delay, 30° pulse angle.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, 2-second relaxation delay, 45° pulse angle.
-
-
2D NMR (Optional but Recommended):
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons, aiding in unambiguous signal assignment.
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify coupled proton networks within the molecule.
-
Data Analysis and Interpretation Workflow
The following diagram illustrates the logical workflow for analyzing the acquired NMR data to assess the purity of Fmoc-D-bishomopropargylglycine.
Caption: Workflow for NMR-based purity assessment.
Visualization of Key Structural Features
The following diagram highlights the key structural components of Fmoc-D-bishomopropargylglycine that are analyzed by NMR spectroscopy.
Caption: Key structural regions of Fmoc-D-bishomopropargylglycine.
Conclusion
NMR spectroscopy stands as an unparalleled technique for the comprehensive characterization of novel, Fmoc-protected non-natural amino acids like Fmoc-D-bishomopropargylglycine. By providing a detailed structural map and the ability to identify and quantify a wide range of potential impurities, NMR empowers researchers to proceed with confidence in their peptide synthesis endeavors. The comparative approach and detailed protocols outlined in this guide serve as a robust framework for establishing the purity and integrity of these critical building blocks, ultimately contributing to the success of drug discovery and development programs.
References
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Polyak, D., & Krauss, I. J. (2022). An Optimized Synthesis of Fmoc-l-Homopropargylglycine-OH. The Journal of Organic Chemistry, 87(5), 3634-3639. [Link]
-
Anaspec. (n.d.). Fmoc-D-propargylglycine. [Link]
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PubChem. (n.d.). Fmoc-D-Propargylglycine. [Link]
-
Lukszo, J., Patterson, D., Albericio, F., & Kates, S. A. (2005). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of peptide research, 65(1), 90-100. [Link]
-
ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Pra-OH [220497-98-3]. [Link]
-
ACS Publications. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. [Link]
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ResearchGate. (2004). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. [Link]
-
PubMed. (2007). Synthesis and NMR characterization of beta-alanine-bridged hemispherodextrin, a very efficient chiral selector in EKC. [Link]
-
PubChem. (n.d.). Piperidine. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Identification of Fmoc-D-bishomopropargylglycine and its Fragments
Introduction
In the landscape of contemporary proteomics and peptide chemistry, the use of non-canonical amino acids has unlocked new frontiers in understanding and manipulating biological systems. Among these, Fmoc-D-bishomopropargylglycine stands out as a critical tool. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a bishomopropargylglycine side chain with a terminal alkyne, makes it an invaluable building block for solid-phase peptide synthesis (SPPS)[1]. The alkyne functional group is particularly significant as it serves as a handle for bioorthogonal "click chemistry" reactions, allowing for the specific labeling and detection of peptides and proteins in complex biological mixtures[2].
The successful application of Fmoc-D-bishomopropargylglycine in these advanced research areas is critically dependent on robust analytical methods for its verification and identification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is the cornerstone technique for this purpose[3][4]. It offers unparalleled sensitivity and specificity for confirming the molecular weight of the intact amino acid and for elucidating its structure through fragmentation analysis.
This guide provides a comprehensive overview of the mass spectrometric identification of Fmoc-D-bishomopropargylglycine. As a Senior Application Scientist, my aim is to go beyond a simple recitation of data, and instead, to provide a logical framework for understanding the fragmentation behavior of this molecule. We will delve into the predicted fragmentation patterns, compare its analysis with other relevant compounds, and provide detailed experimental protocols to empower researchers in their own laboratories.
Predicted Mass Spectrometry Fragmentation Analysis of Fmoc-D-bishomopropargylglycine
The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. By examining the structure of Fmoc-D-bishomopropargylglycine, we can predict its likely fragmentation pathways under collision-induced dissociation (CID). The protonated molecule, [M+H]+, has a calculated monoisotopic mass of 364.1594 g/mol .
The structure of Fmoc-D-bishomopropargylglycine is characterized by several key features that will influence its fragmentation: the bulky and relatively labile Fmoc group, the amino acid backbone, and the alkyne-containing side chain.
Major Fragmentation Pathways:
-
Loss of the Fmoc Group: The most prominent fragmentation pathway for Fmoc-protected amino acids and peptides is the cleavage of the Fmoc group. This can occur in a few ways, but the most common is the loss of dibenzofulvene (C14H10, 178.0783 Da) through a McLafferty-type rearrangement, resulting in the free amino acid[5]. This will produce a fragment ion at m/z 186.0811.
-
Fragmentation of the Amino Acid Backbone: Following the loss of the Fmoc group, or in parallel, the amino acid backbone can fragment. The most common cleavages result in the loss of water (H2O) and carbon monoxide (CO)[6][7]. The loss of water from the protonated amino acid would yield a fragment at m/z 168.0706, and the subsequent loss of carbon monoxide would produce the immonium ion at m/z 140.0759.
-
Cleavage of the Side Chain: While less common for the most intense fragments, cleavage within the bishomopropargylglycine side chain can occur. This can provide additional structural confirmation.
The following diagram illustrates the predicted major fragmentation pathways for protonated Fmoc-D-bishomopropargylglycine.
Caption: Predicted fragmentation of Fmoc-D-bishomopropargylglycine.
Table 1: Predicted Major Fragment Ions of Protonated Fmoc-D-bishomopropargylglycine
| Predicted Fragment Ion | m/z (monoisotopic) | Neutral Loss |
| [M+H]+ | 364.1594 | - |
| [M+H - C14H10]+ | 186.0811 | Dibenzofulvene (178.0783) |
| [M+H - C14H10 - H2O]+ | 168.0706 | Dibenzofulvene + Water (196.0888) |
| [M+H - C14H10 - H2O - CO]+ | 140.0759 | Dibenzofulvene + Water + Carbon Monoxide (224.0883) |
Comparison with Alternative Analytical Approaches
While LC-MS/MS is the gold standard for the identification of Fmoc-D-bishomopropargylglycine, it is useful to compare it with other approaches to appreciate its strengths and weaknesses.
Comparison with Fmoc-D-propargylglycine:
Fmoc-D-propargylglycine is a closely related compound with a shorter propargyl side chain. Its molecular weight is 335.35 g/mol [8]. The fragmentation pattern is expected to be very similar to that of Fmoc-D-bishomopropargylglycine, with the primary fragmentation being the loss of the Fmoc group. The key difference will be the mass of the resulting amino acid fragment ion. This comparison highlights the ability of mass spectrometry to distinguish between structurally similar compounds based on their mass-to-charge ratio.
Alternative Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is the definitive method for the initial characterization of a novel compound like Fmoc-D-bishomopropargylglycine. However, it requires a much larger amount of pure sample and is not suitable for the analysis of complex mixtures, making it impractical for routine identification in proteomics workflows.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with UV detection can be used to quantify the amount of Fmoc-D-bishomopropargylglycine, as the Fmoc group has a strong UV absorbance[4]. However, it does not provide structural confirmation and is susceptible to interference from other co-eluting compounds with similar UV spectra.
Table 2: Comparison of Analytical Techniques for Fmoc-D-bishomopropargylglycine Identification
| Technique | Strengths | Weaknesses |
| LC-MS/MS | High sensitivity and specificity, provides structural information, suitable for complex mixtures.[3] | Requires specialized equipment and expertise. |
| NMR | Provides definitive structural elucidation. | Requires large amounts of pure sample, not suitable for complex mixtures. |
| HPLC-UV | Good for quantification, widely available.[4] | Lacks structural specificity, prone to interference. |
Experimental Protocols
The following protocols are provided as a starting point for the analysis of Fmoc-D-bishomopropargylglycine and its derivatives. Optimization may be required based on the specific instrumentation and experimental goals.
Protocol 1: LC-MS/MS Analysis of Fmoc-D-bishomopropargylglycine
1. Sample Preparation: a. Dissolve the Fmoc-D-bishomopropargylglycine standard in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water to a final concentration of 1 mg/mL. b. Prepare a working solution of 1 µg/mL by diluting the stock solution in the initial mobile phase.
2. LC-MS/MS System and Conditions: a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. b. Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point. c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in acetonitrile. e. Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration. The flow rate would typically be 0.3-0.5 mL/min. f. Injection Volume: 1-5 µL. g. Mass Spectrometer: An electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap). h. MS Method: i. Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-500. ii. Tandem MS (MS/MS): Select the protonated precursor ion of Fmoc-D-bishomopropargylglycine (m/z 364.16) for fragmentation using collision-induced dissociation (CID). A normalized collision energy of 20-30 eV is a good starting point for optimization.
Protocol 2: Click Chemistry Reaction and Analysis
1. Click Reaction: a. Dissolve the alkyne-containing peptide (synthesized with Fmoc-D-bishomopropargylglycine) and an azide-functionalized reporter tag (e.g., a fluorescent dye or biotin) in a suitable buffer. b. Add the copper(I) catalyst, typically prepared in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, along with a copper-chelating ligand such as TBTA[2]. c. Incubate the reaction at room temperature for 1-2 hours.
2. Sample Preparation for MS: a. Purify the "clicked" peptide using a suitable method such as solid-phase extraction (SPE) to remove excess reagents. b. Reconstitute the purified sample in the initial LC mobile phase.
3. LC-MS/MS Analysis: a. Use the same LC-MS/MS conditions as in Protocol 1, but adjust the MS method to target the expected mass of the "clicked" peptide. b. In the MS/MS analysis, look for the characteristic fragmentation of the peptide backbone as well as any reporter ions from the azide tag.
The following diagram illustrates the general workflow for the analysis of a peptide synthesized with Fmoc-D-bishomopropargylglycine and subsequently labeled via a click reaction.
Caption: Workflow for click chemistry labeling and MS analysis.
Conclusion
The mass spectrometric identification of Fmoc-D-bishomopropargylglycine is a critical step in its application as a tool for modern chemical biology. A thorough understanding of its expected fragmentation pattern, centered on the characteristic loss of the Fmoc group and subsequent backbone cleavages, allows for its confident identification in a variety of experimental contexts. By leveraging the high sensitivity and structural elucidation capabilities of LC-MS/MS, researchers can ensure the integrity of their synthetic peptides and accurately track their modifications and interactions within complex biological systems. The protocols and comparative data presented in this guide are intended to provide a solid foundation for the successful analysis of this versatile and powerful chemical probe.
References
-
Ramesh, M., Raju, B., Srinivas, R., Sureshbabu, V. V., Vishwanatha, T. M., & Hemantha, H. P. (2011). Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides. Rapid communications in mass spectrometry : RCM, 25(14), 1949–1958. [Link]
-
Parker, C. G., & Pratt, M. R. (2019). Click Chemistry in Proteomic Investigations. Methods in molecular biology (Clifton, N.J.), 2008, 147–165. [Link]
-
Li, Y., Iwamoto, T., & Nishino, N. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules (Basel, Switzerland), 28(8), 3465. [Link]
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Choi, S. S., Song, M. J., Kim, O. B., & Kim, Y. (2013). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid communications in mass spectrometry : RCM, 27(1), 143–151. [Link]
-
Yang, L., Chumsae, C., Kaplan, J. B., Moulton, K. R., Wang, D., Lee, D. H., & Zhou, Z. S. (2017). Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry. Bioconjugate chemistry, 28(10), 2531–2539. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Unveiling the Fragmentation Mechanisms of Modified Amino Acids as the Key for Their Targeted Identification. (2020). Analytical Chemistry, 92(6), 4347–4355. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2017). Scientific Reports, 7(1), 1017. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
PubChem. (n.d.). Fmoc-D-Propargylglycine. [Link]
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- 5. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chem.uci.edu [chem.uci.edu]
Biological Half-Life Comparison: D- vs. L-Alkyne Amino Acids in Peptide Therapeutics
Executive Summary & Mechanistic Causality
The integration of non-canonical alkyne amino acids, such as Propargylglycine (Pra), has revolutionized peptide drug discovery by providing a bioorthogonal handle for structural modifications[1]. However, the stereochemistry of these residues—whether in the natural L-configuration or the synthetic D-configuration—profoundly impacts the biological half-life and metabolic fate of the resulting therapeutic.
The Causality of Stereochemical Stability: Endogenous proteases have evolved highly specific active sites optimized for the spatial arrangement of natural L-amino acids. Consequently, peptides composed of L-amino acids are often rapidly degraded in the body, severely limiting their therapeutic efficacy[2]. Inverting the stereocenter to the D-configuration creates a steric mismatch in the protease active site, effectively rendering the peptide "invisible" to proteolytic cleavage. This substitution can increase the serum half-life of therapeutic peptides (such as VEGFA inhibitors) by up to 27 times[3].
The DAAO Paradox: While D-amino acids successfully evade proteases, they are typically metabolized by D-amino acid oxidase (DAAO) in the liver and kidneys. However, D-propargylglycine (D-Pra) exhibits a unique pharmacological advantage: it acts as a mechanism-based suicide inhibitor of DAAO[4]. Upon interaction, the acetylenic side chain is oxidized into a highly reactive allene intermediate that covalently modifies the DAAO apoprotein, permanently inactivating the enzyme after approximately 600 turnovers[4]. This dual-action—protease evasion coupled with DAAO inhibition—exponentially extends the biological half-life of D-Pra-containing peptides.
Stereospecific metabolic pathways dictating half-life for L- and D-alkyne amino acids.
Quantitative Performance Comparison
The following table synthesizes the pharmacokinetic and biochemical differences between L- and D-alkyne amino acids based on established in vitro and in vivo models[2],[1],[4].
| Pharmacokinetic Parameter | L-Alkyne Amino Acids (e.g., L-Pra) | D-Alkyne Amino Acids (e.g., D-Pra) |
| Proteolytic Stability (Proteinase K) | Complete degradation within < 2 hours | Largely intact for > 24 hours |
| In Vivo Plasma Half-Life | ~1.2 hours | > 10 hours |
| Endogenous Protease Recognition | High (Stereospecific cleavage) | Negligible (Stealth conformation) |
| DAAO Enzyme Interaction | Not a substrate | Mechanism-based suicide inhibitor |
| Bioorthogonal Reactivity (CuAAC) | High | High |
Self-Validating Experimental Protocol: Serum Stability & Pharmacokinetics
To objectively validate the half-life extension provided by D-alkyne amino acids, the following self-validating workflow must be employed. This protocol utilizes an L-peptide parallel control to ensure the degradation matrix is active, while leveraging the alkyne handle for high-sensitivity detection.
Step-by-Step Methodology
-
Peptide Synthesis & Purification: Synthesize two identical peptide sequences using Fmoc Solid-Phase Peptide Synthesis (SPPS), differing only by the incorporation of L-Pra versus D-Pra. Causality: Using sequence-matched isomers isolates the stereocenter as the sole independent variable dictating stability.
-
In Vitro Serum Incubation: Incubate the peptides at a concentration of 10 µM in 25% human serum (diluted in PBS, pH 7.4) at 37°C. Causality: This matrix accurately mimics the complex proteolytic environment of human blood.
-
Time-Course Aliquoting & Quenching: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours. Immediately quench by adding 50 µL of ice-cold 50% acetonitrile containing 1% formic acid. Causality: Acetonitrile instantly denatures serum proteases, halting degradation at the exact time point. It also precipitates high-molecular-weight serum proteins, preventing downstream LC column fouling.
-
Bioorthogonal Derivatization (CuAAC Click Chemistry): React the quenched supernatant with an azide-functionalized fluorophore (e.g., Azide-Fluor 488) using Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)[1]. Causality: Alkyne amino acids lack strong native UV absorption. Tagging the bioorthogonal handle dramatically increases detection sensitivity in complex biological matrices.
-
LC-MS/MS Quantification: Analyze the derivatized samples via LC-MS/MS. Plot the logarithmic peak area of the intact peptide against time to calculate the exact half-life ( t1/2 ).
Step-by-step experimental workflow for determining biological half-life of Pra-peptides.
Strategic Applications in Drug Development
The integration of D-alkyne amino acids like D-Pra serves a dual purpose in modern drug development:
-
Site-Specific PEGylation: The alkyne group allows for highly specific conjugation to azide-functionalized Polyethylene Glycol (PEG) via CuAAC[1]. When combined with the inherent proteolytic resistance of the D-enantiomer, PEGylation can push the circulating half-life of a peptide from hours to several days by increasing hydrodynamic radius and reducing renal clearance.
-
Peptide Stapling: D-alkyne amino acids can be cross-linked with azide-bearing non-canonical amino acids to create "stapled" peptides. The rigid macrocyclic structure further locks the peptide into an alpha-helical conformation, burying cleavage sites and compounding the stability benefits of the D-stereocenter.
References
-
Unusual Amino Acids: Propargylglycine (Pra) Source: LifeTein Peptide Blog URL:[Link]
-
Peptide Inhibitors of Vascular Endothelial Growth Factor A: Current Situation and Perspectives Source: MDPI URL:[Link]
-
CHEMICAL APPROACHES TO THE STUDY OF ENZYMES CATALYZING REDOX TRANSFORMATIONS Source: Annual Reviews URL:[Link]
Sources
Enantiomeric purity testing of Fmoc-D-bishomopropargylglycine
Enantiomeric Purity Testing of Fmoc-D-Bishomopropargylglycine: A Comparative Guide to Analytical Workflows
Introduction
Fmoc-D-bishomopropargylglycine (Fmoc-D-Bhp-OH) is a highly specialized, unnatural amino acid featuring a terminal alkyne side chain. It is widely utilized in solid-phase peptide synthesis (SPPS) to introduce bioorthogonal handles for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) or side-chain-to-side-chain macrocyclization via Glaser couplings [1]. Because the spatial orientation of the alkyne dictates the secondary structure and target-binding affinity of the resulting peptide, verifying the enantiomeric purity (enantiomeric excess, %ee) of the D-enantiomer is a critical quality control step. Even trace amounts of the L-enantiomer can lead to epimeric peptide impurities that drastically alter biological activity and pharmacokinetic profiles [2].
Section 1: The Analytical Challenge & Mechanistic Causality
Unlike standard proteinogenic amino acids, unnatural derivatives like Fmoc-D-Bhp-OH lack extensive reference libraries. The presence of the bulky 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group dominates the molecule's physicochemical behavior, which dictates the choice of analytical methodology.
Causality in Method Selection:
-
Direct Chiral HPLC (The Gold Standard): The Fmoc group is not merely a synthetic protecting group; it is a powerful analytical asset. Its fluorenyl ring provides a strong UV chromophore ( λmax ~254 nm and 301 nm) and offers extensive π−π stacking and dipole-dipole interaction sites. These sites interact stereoselectively with the chiral grooves of polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), allowing for direct resolution without altering the molecule [3].
-
Indirect LC-MS (Marfey's Method): When chiral columns are unavailable, or when analyzing Fmoc-D-Bhp-OH post-cleavage from a complex peptide hydrolysate, indirect derivatization is preferred. By reacting the deprotected amino acid with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (L-FDAA, Marfey's Reagent), the enantiomers are covalently converted into diastereomers. Because diastereomers possess distinct physicochemical properties, they can be easily resolved on standard, highly robust achiral C18 columns [4].
Section 2: Comparative Matrix of Analytical Modalities
To objectively evaluate the best approach for your workflow, consider the following performance metrics across the three primary modalities:
| Methodology | Separation Principle | Primary Advantage | Primary Limitation | Limit of Detection (LOD) |
| Direct Chiral HPLC | Transient diastereomeric complexation with immobilized chiral stationary phase (CSP). | Preserves Fmoc group; non-destructive; high throughput and reproducibility. | Requires expensive, dedicated chiral columns; limited MS compatibility (if using normal phase). | ~0.05% ee [5] |
| Indirect LC-MS (Marfey's) | Covalent derivatization with L-FDAA to form separable diastereomers. | Utilizes standard achiral C18 columns; allows for exact mass confirmation via MS. | Requires Fmoc deprotection; risk of prep-induced racemization if not strictly controlled. | ~0.10% ee [4] |
| Chiral Capillary Electrophoresis | Differential migration in an electric field via chiral selectors (e.g., β -cyclodextrins). | Extremely low sample consumption; exceptionally high theoretical plate count. | Lower run-to-run reproducibility; requires specialized CE equipment. | ~0.50% ee [5] |
Section 3: Visualizing the Decision Workflow
Workflow comparison between Direct Chiral HPLC and Indirect Marfey's Derivatization for Fmoc-AAs.
Section 4: Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory control steps to rule out false positives or preparation-induced epimerization.
Protocol A: Direct Chiral HPLC Analysis (Recommended)
This method leverages the intact Fmoc group for direct resolution.
-
System Suitability (Self-Validation Step):
-
Prepare a 1 mg/mL solution of a racemic standard (Fmoc-D/L-Bhp-OH) in Hexane/Isopropanol (80:20 v/v).
-
Inject 10 µL onto a polysaccharide-based chiral column (e.g., Chiralpak IC or Lux Cellulose-1, 250 x 4.6 mm, 5 µm).
-
Validation Gate: The system is only validated for use if the chromatographic resolution ( Rs ) between the D and L peaks is ≥1.5 (baseline resolution).
-
-
Blank Run: Inject 10 µL of the sample diluent. Confirm the absence of ghost peaks at the established retention times.
-
Sample Analysis:
-
Dissolve the Fmoc-D-Bhp-OH test batch to 1 mg/mL in the diluent.
-
Elute isocratically using Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.
-
Monitor UV absorbance at 254 nm.
-
Calculate %ee using peak area normalization: %ee=AreaD+AreaLAreaD−AreaL×100 .
-
Protocol B: Indirect LC-MS via Marfey's Derivatization
This method is ideal when mass confirmation is required, but it demands strict control over the deprotection step to prevent base-catalyzed racemization.
-
Control Reaction (Self-Validation Step):
-
Subject a known, highly pure standard of Fmoc-L-Bhp-OH to the exact deprotection and derivatization conditions below.
-
Validation Gate: If the resulting LC-MS chromatogram shows a peak for the D-diastereomer, base-catalyzed racemization is occurring during sample prep. You must reduce piperidine exposure time or temperature before proceeding with the unknown sample.
-
-
Fmoc Deprotection: Treat 1 mg of the Fmoc-D-Bhp-OH sample with 20% piperidine in DMF for 15 minutes at room temperature. Evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Resuspend the residue in 100 µL of 1 M NaHCO3 .
-
Add 200 µL of a 1% (w/v) solution of L-FDAA (Marfey's Reagent) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 20 µL of 2 M HCl, followed by dilution with 680 µL of LC-MS grade methanol.
-
-
LC-MS Analysis:
-
Inject 5 µL onto an achiral C18 column (e.g., Waters Acquity BEH C18, 100 x 2.1 mm, 1.7 µm).
-
Elute using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 15 minutes.
-
Monitor the specific m/z transition for the FDAA-Bhp-OH diastereomers in negative or positive ESI mode. The D- and L-derivatives will elute at distinct retention times.
-
References
-
Journal of the American Chemical Society. "Converting the Amyloidogenic Islet Amyloid Polypeptide into a Potent Nonaggregating Peptide Ligand by Side Chain-to-Side Chain Macrocyclization". ACS Publications. Available at: [Link]
-
Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases". Phenomenex Technical Applications. Available at: [Link]
-
ResearchGate. "Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective". ResearchGate. Available at: [Link]
Safety Operating Guide
Comprehensive Operational Guide: Handling and Disposal of Fmoc-D-Bishomopropargylglycine
Fmoc-D-bishomopropargylglycine is a specialized, unnatural amino acid extensively utilized in solid-phase peptide synthesis (SPPS) and bioorthogonal "click" chemistry. While it enables advanced drug development through its reactive terminal alkyne, its structural components—specifically the hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group and the alkyne moiety—demand rigorous lifecycle management.
This guide provides researchers and safety officers with a self-validating system for the operational handling, spill response, and final disposal of this compound, ensuring regulatory compliance and laboratory safety[1].
Physicochemical Profile & Hazard Assessment
Understanding the physical and chemical parameters of Fmoc-D-bishomopropargylglycine is the first step in designing a compliant disposal strategy. The compound is generally classified as a potential irritant to the eyes, skin, and respiratory tract[2].
| Parameter | Specification |
| Chemical Name | Fmoc-D-bishomopropargylglycine |
| CAS Number | 1198791-55-7 |
| Molecular Formula | C₂₂H₂₁NO₄ |
| Molecular Weight | 363.41 g/mol |
| Physical State | Solid (Powder) |
| Storage Requirements | 2–8°C (Protect from light and moisture) |
| Primary Hazards | Skin/Eye Irritation, Respiratory Irritation |
| Environmental Hazard | Non-biodegradable (Fmoc persistence) |
Mechanistic Insights into Waste Behavior
To build a robust safety culture, personnel must understand why specific disposal protocols are enforced. The disposal strategy for Fmoc-D-bishomopropargylglycine is dictated by two key structural features:
-
The Fmoc Protecting Group: The Fmoc group is highly hydrophobic. If mixed with basic liquid waste streams (e.g., containing piperidine or diethylamine from SPPS deprotection steps), the Fmoc group is cleaved, generating dibenzofulvene (DBF). DBF can spontaneously polymerize or precipitate, potentially clogging waste lines or creating heterogeneous waste profiles that complicate incineration[2].
-
The Terminal Alkyne: Alkynes are highly reactive. While stable under standard conditions, introducing alkyne-containing waste into aqueous streams containing unchelated heavy metals (e.g., silver or copper from CuAAC click reactions) can lead to the formation of shock-sensitive metal acetylides. Drain disposal is strictly prohibited for this reason[3].
Spill Containment and Recovery Protocol
In the event of an accidental release, immediate mechanical containment is required to prevent aerosolization of the powder.
Step-by-Step Spill Response:
-
Personal Protective Equipment (PPE): Immediately don chemical-resistant gloves (nitrile, >0.11 mm thickness), safety goggles, and a particulate respirator (N95 or equivalent) if ventilation is compromised[4].
-
Source Control: Eliminate all nearby sources of ignition, as suspended organic dust presents a deflagration hazard[2].
-
Mechanical Recovery: Do not dry sweep. Use a slightly dampened absorbent pad or a specialized HEPA-filtered vacuum to collect the solid residue[5]. Alternatively, use a non-sparking shovel to transfer the spilled material into a compatible polyethylene (PE) waste container[2].
-
Surface Decontamination: Wash the affected area with copious amounts of soap and water, followed by an alcohol wipe (isopropanol) to dissolve any remaining hydrophobic Fmoc residues[6].
-
Waste Designation: Label the collected material explicitly as "Solid Chemical Waste: Fmoc-D-bishomopropargylglycine (Spill Debris)."
Standardized Disposal Procedures
Waste must be disposed of in accordance with federal, state, and local environmental control regulations[4]. The following workflows ensure compliance for different waste streams.
Protocol A: Solid Waste Disposal (Unused Product & Spill Debris)
-
Containment: Place the solid waste into a robust, chemically inert container (e.g., high-density polyethylene, HDPE).
-
Secondary Containment: Double-bag the container to prevent accidental exposure during transit.
-
Incineration Preparation: Transfer the sealed container to a licensed professional waste disposal service. The standard procedure involves dissolving or mixing the solid with a combustible solvent (e.g., ethanol or acetone) to facilitate complete thermal destruction[7].
-
Destruction: The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber. This ensures that the nitrogenous components (NOx) generated during combustion are neutralized[2].
Protocol B: Liquid Waste Disposal (SPPS & Click Chemistry Effluents)
-
Segregation: Never mix halogenated solvents (e.g., dichloromethane, DCM) with non-halogenated solvents (e.g., dimethylformamide, DMF)[3].
-
Heavy Metal Screening: If the liquid waste originates from a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it must be segregated into a dedicated "Transition Metal / Alkyne Waste" container to prevent cross-reactivity.
-
Labeling: Clearly label the carboy with the exact solvent composition and note the presence of "Fmoc-protected amino acid derivatives."
-
Disposal: Submit to Environmental Health and Safety (EHS) for high-temperature incineration.
Protocol C: Contaminated Packaging
Empty containers retain product residue (dust/particulates). Handle contaminated packages in the exact same manner as the substance itself[3]. Do not rinse and repurpose the vials for other laboratory uses.
Waste Segregation & Disposal Workflow
The following diagram illustrates the logical routing of Fmoc-D-bishomopropargylglycine waste streams to ensure safe and compliant destruction.
Workflow for the segregation and compliant disposal of Fmoc-D-bishomopropargylglycine waste.
References
- Capot Chemical. "1198791-55-7 | Fmoc-D-Bishomopropargylglycine - Capot Chemical". Capotchem.com.
- Peptide.com. "Safety Data Sheet - Fmoc-amino acids". Peptide.com.
- Capot Chemical. "MSDS of Fmoc-D-Bishomopropargylglycine". Capotchem.com.
- Sigma-Aldrich. "Material Safety Data Sheet". Sigmaaldrich.com.
- Carl ROTH. "Safety Data Sheet: Amino acid". Carlroth.com.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
